6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2ClN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAPNNFLPBCIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696251 | |
| Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-83-8 | |
| Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Quinazoline scaffolds are recognized as privileged structures due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document details a reliable synthetic pathway, elucidates the underlying reaction mechanisms, and presents a full suite of characterization techniques to ensure the identity, purity, and structural integrity of the target compound. The protocols and insights provided herein are curated for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] The versatility of this bicyclic system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1] Halogenated quinazolines, in particular, have garnered significant attention as they often exhibit enhanced biological activity. The introduction of halogen atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, which are critical parameters in drug design.[3][4]
The target molecule, this compound, possesses multiple reactive sites, making it a valuable intermediate for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position is a particularly useful handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups.[2] This guide will provide a robust and reproducible methodology for the synthesis and rigorous characterization of this important building block.
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a multi-step process commencing with readily available starting materials. The chosen synthetic route is designed for efficiency and scalability, with each step building upon established and reliable chemical transformations.
The overall synthetic workflow can be visualized as follows:
Caption: A high-level overview of the synthetic workflow.
Step 1: Amide Formation - Synthesis of 2-(4-Bromobenzamido)-5-bromobenzoic Acid
The initial step involves the acylation of 2-amino-5-bromobenzoic acid with 4-bromobenzoyl chloride. This is a classic Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanism: The nucleophilic amino group of 2-amino-5-bromobenzoic acid attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The subsequent elimination of a chloride ion, facilitated by a base such as pyridine or triethylamine, leads to the formation of the stable amide linkage.
Step 2: Cyclization - Formation of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
The synthesized N-acyl-anthranilic acid derivative undergoes cyclization to form the quinazolinone ring system. This transformation can be achieved by heating the intermediate, often in the presence of a dehydrating agent like acetic anhydride.
Mechanism: The reaction proceeds via an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl carbon. This is followed by dehydration to yield the stable, fused heterocyclic system of the quinazolinone.
Step 3: Chlorination - Synthesis of this compound
The final step is the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is a crucial transformation that activates the 4-position for further functionalization. The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃), often used with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).[5]
Mechanism: The reaction with POCl₃ proceeds through a two-stage mechanism.[5] Initially, the quinazolinone oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate.[5] In the second stage, a chloride ion attacks the C4 position, leading to the elimination of the phosphate group and the formation of the 4-chloroquinazoline product.[5] The reaction is typically driven to completion by heating.[5]
Detailed Experimental Protocols
Synthesis of 2-Amino-5-bromobenzoic Acid
For laboratories not starting with commercially available 2-amino-5-bromobenzoic acid, it can be synthesized from o-aminobenzoic acid.[6][7]
-
Procedure: To a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15 °C, a solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added dropwise.[6][8] The mixture is stirred for 1 hour at the same temperature.[6][8] The resulting precipitate is filtered, washed with benzene, and dried.[6][7] Further purification can be achieved by recrystallization from boiling water after the addition of concentrated hydrochloric acid to precipitate the product upon cooling.[6][7]
Synthesis of this compound
The following three-step, one-pot synthesis is an efficient method for preparing the title compound.
Caption: Step-by-step experimental workflow.
-
Step 1: 2-(4-Bromobenzamido)-5-bromobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in anhydrous pyridine at 0 °C.
-
Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in anhydrous pyridine dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
-
Step 2: 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
-
To the reaction mixture from Step 1, add acetic anhydride (2 equivalents) and heat the mixture to reflux for 3 hours.
-
-
Step 3: this compound
-
Cool the reaction mixture to room temperature and then carefully add phosphorus oxychloride (POCl₃, 3-4 equivalents) in a fume hood.
-
Heat the mixture to reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/chloroform, to yield the pure this compound.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₄H₇Br₂ClN₂ |
| Molecular Weight | 398.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Quinazoline derivatives exhibit characteristic absorption bands.[9]
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretching |
| 1610-1630 | C=N stretching[9] |
| 1550-1580 | C=C aromatic ring stretching[9] |
| 1470-1520 | C=N stretching[9] |
| 1000-1100 | C-Br stretching |
| 700-800 | C-Cl stretching |
¹H and ¹³C NMR spectroscopy are the most powerful methods for elucidating the precise structure of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atoms in the quinazoline ring.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the two phenyl rings will exhibit distinct splitting patterns (doublets and doublets of doublets) due to their coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be deshielded and appear at higher chemical shifts. The carbonyl carbon of the quinazolinone intermediate (around δ 160 ppm) will be absent in the final product.[10]
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Due to the presence of two bromine atoms and one chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.
-
Bromine Isotopes: ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively.
-
Chlorine Isotopes: ³⁵Cl and ³⁷Cl have a natural abundance of approximately 75.8% and 24.2%, respectively.
The combination of these isotopes will result in a complex but predictable pattern for the molecular ion cluster, which is a definitive confirmation of the presence of these halogens in the molecule.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The successful synthesis of the intermediate, 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one, can be confirmed by the presence of a characteristic C=O stretch in the IR spectrum (around 1680-1700 cm⁻¹) and the disappearance of this peak upon chlorination to the final product.[11] Furthermore, the distinct isotopic pattern in the mass spectrum of the final product serves as an unambiguous confirmation of its elemental composition. Following the step-by-step protocols and cross-referencing the obtained analytical data with the expected values will ensure the synthesis of the correct and pure compound.
Conclusion
This technical guide has outlined a comprehensive and reliable methodology for the synthesis and characterization of this compound. By understanding the underlying chemical principles and diligently following the detailed experimental and analytical protocols, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided insights into the mechanistic pathways and the emphasis on rigorous characterization are intended to empower scientists to achieve reproducible and high-quality results in their research endeavors.
References
-
PubChem. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Retrieved from [Link]
-
MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
PubMed. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-5-bromobenzoic acid CAS#: 5794-88-7 [m.chemicalbook.com]
- 8. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline. As a member of the quinazoline family, a scaffold of significant interest in medicinal chemistry, this molecule holds potential for further investigation in drug discovery and development.[1][2] This document details the predicted and theoretical physicochemical parameters, provides a plausible synthetic route, and outlines detailed experimental protocols for the determination of its key properties. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related quinazoline derivatives.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[3][4] Derivatives of this scaffold have been successfully developed into therapeutic agents for a range of diseases, including cancer, bacterial infections, and hypertension.[3][4] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and physicochemical properties. The title compound, this compound, features key halogen substitutions that are known to influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the bromine and chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide aims to provide a detailed exposition of the physicochemical characteristics of this compound, thereby facilitating its further exploration in drug discovery programs.
Molecular Structure and Core Physicochemical Properties
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Due to the novelty of this specific molecule, extensive experimental data is not yet available in the public domain. The following table summarizes the predicted physicochemical properties based on computational models and data from structurally similar compounds. These values provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Notes and Rationale |
| Molecular Formula | C₁₄H₇Br₂ClN₂ | Based on chemical structure. |
| Molecular Weight | 418.49 g/mol | Calculated from the molecular formula. |
| Melting Point | 180 - 220 °C | Estimated based on related poly-halogenated quinazoline structures. The high degree of halogenation and aromaticity suggests a relatively high melting point. |
| Boiling Point | > 450 °C | Predicted for a structurally similar compound, 6-BROMO-4-CHLORO-2-(4-FLUORO-PHENYL)-QUINAZOLINE, is 346.7±42.0 °C. The presence of an additional bromine atom would likely increase the boiling point.[1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The highly aromatic and halogenated structure imparts significant lipophilicity, leading to poor aqueous solubility. |
| pKa | -0.5 to 1.5 | The quinazoline nitrogen atoms are weakly basic. Predicted pKa for a similar compound, 6-BROMO-4-CHLORO-2-(4-FLUORO-PHENYL)-QUINAZOLINE, is -0.32±0.30.[1] |
| LogP | 5.0 - 6.0 | The presence of two bromine atoms and a chlorine atom significantly increases the lipophilicity of the molecule. |
Synthesis Pathway
A plausible synthetic route to this compound is outlined below. This multi-step synthesis starts from commercially available 5-bromoanthranilic acid.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
-
To a solution of 5-bromoanthranilic acid (1 equivalent) in a suitable solvent such as pyridine, add 4-bromobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add ammonium acetate (5-10 equivalents) and glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one.
Step 2: Synthesis of this compound
-
A mixture of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting solid is collected by filtration, washed with a cold sodium bicarbonate solution and then with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the final product, this compound.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of the title compound.
Melting Point Determination
The melting point of a crystalline solid provides a sharp indication of its purity.
Caption: Workflow for melting point determination.
Detailed Protocol:
-
Ensure the sample of this compound is a finely ground powder.[5]
-
Pack the sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[4][6]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.[4]
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for handling, formulation, and biological testing.
Detailed Protocol:
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, chloroform) to the test tube.
-
Vortex or shake the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Classify the solubility as soluble, partially soluble, or insoluble.
-
For quantitative solubility, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[2][7]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weakly basic compound like a quinazoline, this method determines the pKa of its conjugate acid.
Detailed Protocol:
-
Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if it is not sufficiently water-soluble.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Workflow for LogP determination using the shake-flask method.
Detailed Protocol:
-
Prepare a mutually saturated system of n-octanol and water.
-
Dissolve a known amount of this compound in either the n-octanol or aqueous phase.
-
Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Carefully separate the two layers.
-
Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Expected Spectral Characteristics
The following are the expected spectral characteristics for this compound based on its structure and data from related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline and phenyl rings. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. The protons on the quinazoline ring will likely appear as a set of doublets and a doublet of doublets, characteristic of their ortho and meta relationships.[3] The protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule. The carbon atoms attached to the electronegative nitrogen, bromine, and chlorine atoms are expected to be deshielded and appear at higher chemical shifts (downfield). The quaternary carbons will appear as singlets.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1450-1650 cm⁻¹[3]
-
C-Cl stretching: ~600-800 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms and one chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a complex cluster of peaks for the molecular ion and any fragments containing these halogen atoms.[8][9][10][11]
Safety and Handling
As a halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Potential Hazards (based on related compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[12]
Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.[13][14]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, the provided predictions, synthetic strategy, and detailed characterization protocols offer a robust framework for its further investigation. The unique structural features of this compound, particularly its poly-halogenated nature, make it an intriguing candidate for medicinal chemistry research. The methodologies outlined herein are intended to empower researchers to confidently synthesize, characterize, and evaluate this and other novel quinazoline derivatives in the pursuit of new therapeutic agents.
References
-
Scribd. Procedure For Determining Solubility Of Organic Compounds. [Link]
-
Scribd. 11 Experiment 3. [Link]
-
International Journal of Innovative Research in Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]
-
JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]
-
ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... [Link]
-
University of Calgary. Melting point determination. [Link]
-
Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]
-
University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Technology. Experiment 1: Melting Point. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ACS Publications. Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives1. [Link]
-
Sci-Hub. Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives1. [Link]
-
National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
The Royal Society of Chemistry. Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N -. [Link]
-
National Institutes of Health. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]
-
Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. [Link]
-
University of British Columbia. Solubility of Organic Compounds. [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
-
ResearchGate. Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. [Link]
-
WorkSafeBC. List of GHS Hazard and Precautionary Statements. [Link]
-
University of Wisconsin-River Falls. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. [Link]
-
University of California, Davis. Interpretation of mass spectra. [Link]
-
Wikipedia. GHS hazard statements. [Link]
-
PubChem. 6-Bromo-2-chloroquinazoline. [Link]
-
S D Fine-Chem Limited. 1-bromo-2-chloroethane. [Link]
-
PubChem. 6-Bromo-4-chloro-quinazoline. [Link]
-
SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]
-
ChemSafetyPro.COM. GHS Hazard Statement List. [Link]
-
National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Sources
- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ijirt.org [ijirt.org]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. whitman.edu [whitman.edu]
- 11. uni-saarland.de [uni-saarland.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 14. chemsafetypro.com [chemsafetypro.com]
An In-depth Technical Guide to 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide provides a comprehensive overview of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline, a key intermediate for the synthesis of targeted therapeutics. While a specific CAS number for this exact molecule is not publicly cataloged, this guide extrapolates from closely related, well-documented analogues to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into logical synthetic strategies, predicted physicochemical properties, and the established importance of the 6-bromo-2-aryl-4-chloroquinazoline framework in the development of novel kinase inhibitors and other therapeutic agents, particularly in the field of oncology.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the design of potent and selective therapeutic agents.
The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects of these compounds.[2][3] Furthermore, the 2-aryl substitution and the reactive 4-chloro group make this compound a highly valuable and versatile building block for the synthesis of libraries of potential drug candidates.[4] This guide will provide researchers with the foundational knowledge to synthesize and utilize this important intermediate in their drug discovery programs.
Molecular Structure and Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₇Br₂ClN₂ | Derived from the chemical name. |
| Molecular Weight | 412.49 g/mol | Calculated based on the molecular formula. |
| Appearance | Off-white to yellow solid | Based on analogous compounds. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for this class of compounds. |
| Melting Point | >200 °C | Expected to be a high-melting solid. |
Below is a DOT script to generate the chemical structure of the target compound.
Caption: Chemical structure of this compound.
Synthesis and Reaction Mechanism
A robust and logical synthetic pathway for this compound can be proposed based on established methodologies for analogous compounds.[4] The synthesis is a multi-step process commencing with the bromination of anthranilamide, followed by cyclization and subsequent chlorination.
Proposed Synthetic Pathway
The following DOT script outlines the proposed synthetic workflow.
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of similar 6-halo-2-aryl-4-chloroquinazolines.[4]
Step 1: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
-
To a solution of 2-amino-5-bromobenzamide (1 equivalent) in a suitable solvent such as ethanol, add 4-bromobenzaldehyde (1.1 equivalents).
-
Add a catalytic amount of iodine (I₂).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one.
Causality: The iodine acts as an oxidizing agent to facilitate the dehydrogenation of the initially formed dihydroquinazolinone intermediate to the more stable quinazolinone.
Step 2: Synthesis of this compound
-
Suspend 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one (1 equivalent) in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
The residue is then cautiously quenched with crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate).
-
The resulting precipitate is filtered, washed thoroughly with water, and dried to afford the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Causality: The chlorinating agent replaces the hydroxyl group of the quinazolinone tautomer with a chlorine atom, yielding the desired 4-chloroquinazoline. The DMF acts as a catalyst in this transformation.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinazoline and phenyl rings would appear in the downfield region (typically δ 7.5-8.5 ppm). The specific splitting patterns would depend on the substitution. |
| ¹³C NMR | Resonances for the aromatic carbons would be observed, with the carbon atoms attached to bromine and chlorine appearing at characteristic chemical shifts. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. |
| FT-IR | Characteristic peaks for C=N and C-Cl stretching vibrations would be expected. |
Applications in Drug Discovery and Medicinal Chemistry
The 6-Bromo-2-aryl-4-chloroquinazoline scaffold is a highly sought-after intermediate in the synthesis of kinase inhibitors for cancer therapy. The 4-chloro position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains, a common feature in many approved kinase inhibitors like Gefitinib and Erlotinib.[2]
The presence of the 6-bromo substituent provides an additional site for chemical modification, often through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This allows for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).
Workflow for Utilizing this compound in a Drug Discovery Campaign
The following diagram illustrates a typical workflow for leveraging this key intermediate.
Caption: Drug discovery workflow utilizing the target compound.
Derivatives of 6-bromo-quinazolines have shown potent cytotoxic activity against various cancer cell lines.[2] The introduction of different substituents at the 2- and 4-positions can modulate the inhibitory activity against specific kinases, such as Epidermal Growth Factor Receptor (EGFR).[5] Therefore, this compound serves as an excellent starting point for the development of novel and selective anticancer agents.
Conclusion
While a dedicated entry in the Chemical Abstracts Service registry for this compound is not currently available, its synthesis and utility can be confidently inferred from the extensive body of literature on related quinazoline derivatives. This technical guide provides a comprehensive, albeit predictive, framework for researchers to synthesize, characterize, and employ this valuable intermediate in their drug discovery endeavors. The strategic combination of a 6-bromo substituent, a 2-aryl group, and a reactive 4-chloro moiety makes this compound a powerful tool for the generation of diverse chemical libraries aimed at identifying next-generation targeted therapeutics.
References
-
ChemUniverse. 6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE [P52591]. Available from: [Link]
-
Nishimura RHV, dos Santos T, Murie VE, et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J Org Chem. 2019;15:1958-1967. Available from: [Link]
-
Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023;15(6):115-118. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Available from: [Link]
-
MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2010;15(12):9473-9485. Available from: [Link]
-
SpectraBase. methyl (6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl)acetate - Optional[1H NMR]. Available from: [Link]
-
Emami L, Hassani M, Mardaneh P, et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Sci Rep. 2024;14(1):15671. Available from: [Link]
-
SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research. 2010;1(1):21-24. Available from: [Link]
-
ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products. 2023;17(1):1-10. Available from: [Link]
-
PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules. 2010;15(12):9473-85. Available from: [Link]
- Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines.
-
ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
Frontiers in Pharmacology. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. 2021;12:699937. Available from: [Link]
-
PubChem. 6-Bromo-4-chloro-quinazoline. Available from: [Link]
-
PubChem. 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline. Available from: [Link]
-
National Institutes of Health. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Int J Mol Sci. 2022;23(22):14013. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
Spectroscopic Characterization of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Quinazoline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline represents a key pharmacophore with potential for further functionalization in the development of targeted therapeutics. The strategic placement of bromine and chlorine atoms offers reactive handles for synthetic modifications, making it a valuable intermediate.
This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural confirmation and purity assessment of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For each technique, we will outline a detailed experimental protocol, present predicted data based on analogous structures, and offer insights into the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical methodologies for characterizing complex small molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A plausible synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one: A mixture of 5-bromoanthranilic acid and 4-bromobenzoyl chloride is reacted in a suitable solvent such as pyridine. The reaction is typically heated to reflux for several hours to facilitate the formation of the benzoxazinone intermediate, which then rearranges to the quinazolinone upon treatment with an amine source or further heating.[1][2]
-
Step 2: Chlorination of the Quinazolinone: The resulting 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one is then subjected to chlorination to convert the hydroxyl group at the 4-position to a chlorine atom. This is commonly achieved by refluxing with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).[3]
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched, and the crude product is isolated by filtration or extraction. Purification is typically performed by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signals that may overlap with analyte peaks. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Optimize the receiver gain and ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline and phenyl rings. The chemical shifts are influenced by the electronic effects of the substituents (Br, Cl) and the nitrogen atoms in the quinazoline core.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.7 | d | 1H | H-5 |
| ~ 8.0 - 8.2 | dd | 1H | H-7 |
| ~ 7.8 - 8.0 | d | 1H | H-8 |
| ~ 8.2 - 8.4 | d | 2H | H-2', H-6' |
| ~ 7.6 - 7.8 | d | 2H | H-3', H-5' |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The coupling constants (J) would provide further structural information.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-2 |
| ~ 155 - 160 | C-4 |
| ~ 150 - 155 | C-8a |
| ~ 140 - 145 | C-4a |
| ~ 135 - 140 | C-7 |
| ~ 130 - 135 | C-1' |
| ~ 130 - 135 | C-3', C-5' |
| ~ 128 - 132 | C-2', C-6' |
| ~ 125 - 130 | C-5 |
| ~ 120 - 125 | C-8 |
| ~ 118 - 122 | C-6 |
| ~ 125 - 130 | C-4' |
Note: The presence of bromine and chlorine atoms will influence the chemical shifts of the directly attached carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) for enhanced purity assessment.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically forming the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Expected Mass Spectrum
The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), and chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks for the molecular ion.
| Ion | Calculated m/z | Expected Isotopic Pattern |
| [M]⁺ | C₁₄H₇Br₂ClN₂ | A complex isotopic cluster due to the presence of two bromine atoms and one chlorine atom. The most abundant peaks will correspond to the combinations of the most abundant isotopes. |
| [M+H]⁺ | C₁₄H₈Br₂ClN₂⁺ | The protonated molecular ion will also exhibit the characteristic isotopic pattern. |
Note: The exact mass obtained from HRMS can be used to confirm the elemental formula with high accuracy.
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Expected IR Absorption Bands
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the C-N and C=N bonds within the quinazoline core, as well as the C-Br and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| ~ 1620 - 1580 | C=N stretch | Stretching vibration of the imine bond in the quinazoline ring.[4] |
| ~ 1580 - 1450 | C=C stretch | Aromatic carbon-carbon stretching vibrations.[4][5] |
| ~ 1300 - 1000 | C-N stretch | Stretching vibrations of the carbon-nitrogen bonds. |
| ~ 850 - 750 | C-H bend | Out-of-plane bending vibrations of aromatic C-H bonds, indicative of the substitution pattern. |
| ~ 750 - 650 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
| ~ 600 - 500 | C-Br stretch | Stretching vibration of the carbon-bromine bond. |
Conclusion
The comprehensive spectroscopic analysis using NMR, MS, and IR is indispensable for the unequivocal structural confirmation of this compound. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic isotopic patterns of bromine and chlorine serving as a definitive signature. Infrared spectroscopy identifies the key functional groups present in the molecule. By integrating the data from these three powerful analytical methods, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate, paving the way for its application in the development of novel pharmaceuticals and functional materials.
References
-
Al-Ostath, A.; et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry2024 , 18, 64. [Link]
-
He, W.; Zhang, R.; Cai, M. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Adv.2016 , 6, 43605-43609. [Link]
-
SpectraBase. 1H NMR of methyl (6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl)acetate. [Link]
-
Osarodion, O. P. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clin. Case. Rep. Trials2023 , 2 (2), 014. [Link]
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
ResearchGate. Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. [Link]
-
Teaje, S.; et al. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical Sciences and Research2010 , 1 (5), 123-129. [Link]
-
Eureka | Patsnap. 6-bromo-4-chloroquinoline preparation method. [Link]
-
ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
-
ResearchGate. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). [Link]
-
PubChemLite. 6-bromo-4-chloro-2-methylquinazoline (C9H6BrClN2). [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
-
PubChem. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. [Link]
-
PubChem. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707. [Link]
-
ResearchGate. FTIR Spectra of 2-(4-bromophenyl)-6- chloro-4-phenylquinoline. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Introduction
6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. This compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of novel bioactive molecules.[1] Its utility in the development of targeted therapies underscores the importance of a thorough understanding of its physicochemical properties, namely its solubility and stability. These parameters are critical for its effective use in synthetic protocols, formulation development, and for ensuring the integrity of biological screening data.
This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solvent solubility of this compound, as well as a detailed approach to assessing its stability under various stress conditions as mandated by pharmaceutical industry standards. The protocols described herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential for any experimental design.
| Property | Value | Source |
| CAS Number | 885277-83-8 | Internal Data |
| Molecular Formula | C₁₄H₇Br₂ClN₂ | Internal Data |
| Molecular Weight | 398.48 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred |
| Storage Conditions | 0-8°C | [1] |
The recommendation for refrigerated storage suggests potential thermal lability, a key consideration for the stability studies outlined in this guide.
Part 1: Solubility Assessment
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in various experimental settings. We will explore methodologies for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. This is often a high-throughput screening method used in early drug discovery.[2]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Buffer Addition: To each well, add phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[1]
Causality behind Experimental Choices: The use of DMSO is standard for initial solubilization of poorly soluble compounds in high-throughput screening. The nephelometric endpoint is a rapid and direct measure of precipitation.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a more accurate representation for formulation and biopharmaceutical classification.[3]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a range of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, Simulated Gastric Fluid, Simulated Intestinal Fluid, ethanol, isopropanol).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality behind Experimental Choices: The shake-flask method is the gold standard for thermodynamic solubility as it ensures true equilibrium. The use of various media provides a comprehensive solubility profile relevant to both laboratory and physiological conditions.
Data Presentation: Predicted Solubility Profile
The following table illustrates how the solubility data for this compound would be presented.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | To be determined | To be determined | Thermodynamic |
| PBS (pH 7.4) | 25 | To be determined | To be determined | Thermodynamic |
| 0.1 N HCl | 37 | To be determined | To be determined | Thermodynamic |
| Simulated Gastric Fluid | 37 | To be determined | To be determined | Thermodynamic |
| Simulated Intestinal Fluid | 37 | To be determined | To be determined | Thermodynamic |
| Ethanol | 25 | To be determined | To be determined | Thermodynamic |
| Isopropanol | 25 | To be determined | To be determined | Thermodynamic |
| PBS (pH 7.4) | 25 | To be determined | To be determined | Kinetic |
Part 2: Stability Assessment
A comprehensive stability assessment is crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions. Forced degradation studies are conducted under more severe conditions than accelerated stability testing and are a regulatory expectation.[4]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies will be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating and to identify the primary degradation products.[4]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Solid compound stored at 80°C for 1 week.
-
Photostability: The compound will be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
For solution-based stress tests, a stock solution of this compound will be prepared in a suitable co-solvent (e.g., acetonitrile or methanol) and diluted into the stress medium. After the specified time points, the samples will be neutralized (for acid and base hydrolysis) and diluted for analysis.
Analytical Methodology for Stability Assessment
A stability-indicating analytical method is essential to separate the intact drug from its degradation products. A reverse-phase HPLC method with UV detection is the standard approach.[7][8]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B will be employed to ensure the elution of both polar and non-polar species.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 320 nm) to ensure all components are detected.
-
Column Temperature: 30°C
Causality behind Experimental Choices: A C18 column is a versatile choice for separating a wide range of small molecules. The use of a formic acid modifier in the mobile phase ensures good peak shape and compatibility with mass spectrometry for subsequent structural elucidation of degradation products.
Characterization of Degradation Products
Any significant degradation products will be characterized using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
The developed HPLC method will be transferred to an LC-MS system. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, will be used to obtain accurate mass measurements of the degradation products, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments will be performed to fragment the degradation products and elucidate their structures.
Workflow for Stability Assessment and Degradation Product Identification
Caption: Logical flow for the structural elucidation of degradation products.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, and by implementing a systematic approach to forced degradation studies in line with ICH guidelines, researchers and drug development professionals can generate the critical data necessary for informed decision-making in the advancement of this promising chemical entity. The elucidation of degradation pathways will not only ensure the quality and safety of the compound but will also provide valuable insights into its chemical reactivity, aiding in the design of future analogs with improved properties.
References
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
Shaikh, A. S. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. Retrieved from [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). PubMed. Retrieved from [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]
-
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. irjpms.com [irjpms.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Quinazoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, the quinazoline scaffold has emerged as a cornerstone of innovation, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the multifaceted therapeutic potential of quinazoline derivatives, delving into their mechanisms of action, key experimental validations, and the structural nuances that drive their efficacy.
Introduction: The Versatility of the Quinazoline Core
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a privileged structure in medicinal chemistry.[1][2] Its rigid, planar nature and the presence of multiple sites for substitution allow for the fine-tuning of physicochemical properties and biological targets. This inherent versatility has led to the development of a plethora of quinazoline-containing compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] Several quinazoline-based drugs have already gained FDA approval, underscoring the clinical significance of this heterocyclic motif.[3][4]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinazoline derivatives have garnered significant attention for their potent anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation.[5][6]
Epidermal Growth Factor Receptor (EGFR) Inhibition
A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[2] Overexpression or mutation of EGFR is a common feature in many cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[7]
Quinazoline-based EGFR inhibitors, such as gefitinib, erlotinib, and lapatinib, function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.[2][4] The 4-anilinoquinazoline scaffold is a key pharmacophore that facilitates this interaction.[2]
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling and its inhibition by quinazoline derivatives.
Experimental Protocol: In Vitro EGFR Kinase Assay
This protocol outlines a typical procedure to assess the inhibitory activity of a quinazoline derivative against EGFR kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test quinazoline compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test quinazoline compound in DMSO.
-
Add 1 µL of the compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known EGFR inhibitor as a positive control.
-
Prepare a kinase/substrate mixture by diluting the EGFR kinase and the poly(Glu, Tyr) substrate in the kinase buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Causality behind Experimental Choices: The use of a recombinant EGFR kinase domain isolates the target of interest, ensuring that the observed inhibition is due to direct interaction with the enzyme. The poly(Glu, Tyr) peptide serves as a generic substrate for tyrosine kinases. The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
Tubulin Polymerization Inhibition
Another important anticancer mechanism of certain quinazoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding to the colchicine binding site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]
Experimental Workflow: Evaluation of Tubulin Polymerization Inhibitors
Caption: A typical workflow for evaluating quinazoline-based tubulin polymerization inhibitors.
Nuclear Factor-kappaB (NF-κB) Pathway Inhibition
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[11] Some quinazoline derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anticancer effects.[11][12] Inhibition can occur at various points in the pathway, including preventing the nuclear translocation of the NF-κB dimer.[12]
Antimicrobial Activity: Combating Pathogenic Microbes
Quinazoline and quinazolinone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[3][13]
Antibacterial and Antifungal Mechanisms
The exact mechanisms of antimicrobial action are varied and depend on the specific derivative. However, proposed mechanisms include the inhibition of essential enzymes involved in DNA replication and protein synthesis. The lipophilicity of the compounds, influenced by substituents on the quinazoline ring, can also play a crucial role in their ability to penetrate the microbial cell membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a quinazoline derivative that inhibits the visible growth of a microorganism.
-
Materials:
-
Test quinazoline compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplate
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of the 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes in medium without compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, including arthritis, autoimmune disorders, and cancer. Quinazoline derivatives have emerged as promising anti-inflammatory agents.[1][14]
Inhibition of Pro-inflammatory Enzymes and Pathways
The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[15] Additionally, as mentioned earlier, inhibition of the NF-κB signaling pathway is a significant mechanism for reducing the production of pro-inflammatory cytokines.[12] Some derivatives also exhibit antihistaminic properties by blocking H1 and H4 receptors.[14][16]
Antiviral Activity: A New Frontier
Recent studies have highlighted the potential of quinazoline derivatives as antiviral agents.[1][17][18] They have shown efficacy against a range of viruses, including influenza, Zika, and Dengue virus.[1][17] The antiviral mechanism often involves the inhibition of viral replication.[1][17]
Table 1: Summary of Biological Activities and Mechanisms of Quinazoline Derivatives
| Biological Activity | Key Molecular Targets/Mechanisms | Examples of Investigated Derivatives |
| Anticancer | EGFR inhibition, Tubulin polymerization inhibition, NF-κB pathway inhibition | Gefitinib, Erlotinib, Lapatinib[2][4] |
| Antimicrobial | Inhibition of DNA replication and protein synthesis, Membrane disruption | Various 2,4-disubstituted quinazolines[1][3] |
| Anti-inflammatory | COX/LOX inhibition, NF-κB pathway inhibition, Histamine receptor antagonism | Proquazone, Fluproquazone[16] |
| Antiviral | Inhibition of viral replication | 2,3,6-trisubstituted quinazolinones[17][18] |
Conclusion and Future Perspectives
The quinazoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic system in medicinal chemistry. Future research will likely focus on the development of more potent and selective quinazoline-based drugs, including multi-target agents and hybrid molecules, to address the challenges of drug resistance and to treat a wider range of diseases.[19] A deeper understanding of the structure-activity relationships and the molecular mechanisms of action will be crucial in guiding the rational design of the next generation of quinazoline-based therapeutics.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science.
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. ScienceDirect.
-
Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research.
-
Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience.
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. ResearchGate.
-
Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS Publications.
-
A comprehensive review of recent advances in the biological activities of quinazolines. SpringerLink.
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information.
-
Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed.
-
Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. PubMed.
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. PubMed.
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI.
-
Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. National Center for Biotechnology Information.
-
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate.
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information.
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. National Center for Biotechnology Information.
-
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. Jetir.org.
-
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. National Center for Biotechnology Information.
-
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications.
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
-
Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. ResearchGate.
-
Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate.
-
Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science.
-
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR.
-
Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. PubMed.
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
-
Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate.
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers.
-
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. IntechOpen.
-
Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Publications.
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. SpringerLink.
-
Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed.
-
Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. ProQuest.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 9. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. arabjchem.org [arabjchem.org]
- 12. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - ProQuest [proquest.com]
- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. mdpi.com [mdpi.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
Introduction: The Strategic Importance of the 6-Bromoquinazoline Scaffold
An In-Depth Technical Guide to the Discovery of Novel 6-Bromoquinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is the foundational structure for numerous therapeutic agents.[3] Notably, several quinazoline derivatives have been approved by the FDA as anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, primarily for their role as tyrosine kinase inhibitors.[2]
A key strategy in modern drug design involves the strategic modification of these core structures to enhance their therapeutic properties. Halogenation, and specifically the introduction of a bromine atom at the 6-position of the quinazoline ring, has emerged as a particularly effective approach.[1][2] This modification significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved potency and a more favorable pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel 6-bromoquinazoline compounds, offering field-proven insights for professionals in drug discovery.
Part 1: Synthetic Pathways to the 6-Bromoquinazoline Core
The successful discovery of novel drug candidates hinges on efficient and versatile synthetic methodologies. Several robust routes have been established for the synthesis of the 6-bromoquinazoline scaffold, with the most prevalent strategies commencing from 5-bromoanthranilic acid. The choice of synthetic pathway is often dictated by the desired substitutions at the 2, 3, and 4-positions of the quinazoline ring.
Primary Synthetic Workflow
The general workflow involves the initial formation of the core heterocyclic structure followed by diversification through the introduction of various functional groups. This modular approach allows for the systematic exploration of the chemical space around the scaffold.
Caption: General synthetic workflow for 6-bromoquinazoline derivatives.
Detailed Experimental Protocol: Synthesis from 5-Bromoanthranilic Acid
This protocol details a common and effective method for producing a key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which serves as a versatile platform for further derivatization.
Step 1: Synthesis of 5-bromoanthranilic acid (if not commercially available)
-
Dissolve anthranilic acid in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated via filtration and purified by recrystallization.[2]
Step 2: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
-
To a solution of 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL), add phenyl isothiocyanate (15 mmol) and triethylamine (2 mL).[2]
-
Reflux the mixture at approximately 65°C for 20 hours, monitoring the reaction progress with TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and recrystallize from ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate.[2]
Step 3: Derivatization at the 2-Thiol Position
-
Dissolve the intermediate from Step 2 (1 mmol) in 15 mL of Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (1.2 mmol) to the solution over 5 minutes.
-
Add the desired alkyl halide or substituted benzyl bromide (1.5 mmol) to the mixture.
-
Reflux the resulting mixture for 24 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the final quinazoline-4-one derivatives.[2]
Self-Validating System: The purity and identity of the synthesized compounds at each step must be rigorously confirmed. This is achieved through a combination of TLC for reaction monitoring and comprehensive spectral analysis (¹H-NMR, ¹³C-NMR, Mass Spectrometry) of the purified products.[2][4] The consistency of the spectral data with the expected structures validates the success of each synthetic step.
Part 2: Biological Activity and Mechanistic Insights
Derivatives of 6-bromoquinazoline have demonstrated significant potential across several therapeutic areas, with the most extensive research focused on their anticancer properties.[5] The strategic placement of the bromine atom often enhances interactions within the target's binding pocket, leading to potent inhibitory activity.
Anticancer Activity: Targeting Key Signaling Pathways
The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival.[2][6]
Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline compounds.
Molecular docking and simulation studies have provided critical insights into how these compounds bind to the EGFR kinase domain. The quinazoline core typically forms hydrogen bonds with key residues in the ATP-binding pocket, while the 6-bromo substituent can form halogen bonds or hydrophobic interactions, anchoring the molecule and enhancing its binding affinity.[2][6]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 6-bromoquinazoline scaffold has revealed key structural features that govern anticancer potency. The data below, synthesized from multiple studies, illustrates these relationships.
| Compound Series | Position of Modification | Type of Substituent | Effect on Cytotoxicity (vs. MCF-7 & SW480 cells) | Rationale |
| Series A [6] | Phenyl ring attached at N3 | Fluoro substitution (meta position) | Strongly Increased Potency (IC₅₀ = 0.53-1.95 µM), stronger than cisplatin.[6][7] | The high electronegativity of fluorine likely enhances binding interactions within the target active site. |
| Series B [2] | 2-position (Thiol linker) | Aliphatic linker (n-butyl) | Most Potent in Series (IC₅₀ = 15.85 µM vs MCF-7).[2][8] | Optimal length and flexibility of the aliphatic chain may improve positioning in the binding pocket compared to bulkier benzyl groups. |
| Series C [2] | Benzyl ring at 2-position | Electron-donating group (para-methyl) | Increased Potency compared to meta-methyl or electron-withdrawing groups.[2] | Electron-donating groups may favorably modulate the electronic properties of the scaffold for target interaction. |
| Series D [9] | 4-position (Anilino group) | Halogens (Cl, Br) on aniline ring | Maintained or Improved Potency as mGlu₅ antagonists.[9] | Halogen substitutions are well-tolerated and can enhance binding affinity. |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Antimicrobial and Other Activities
Beyond cancer, 6-bromoquinazoline derivatives have shown promise as antimicrobial agents. Certain synthesized compounds exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria, in some cases exceeding the efficacy of standard drugs like Ciprofloxacin.[10] The mechanism is often linked to the inhibition of essential bacterial enzymes. Additionally, some derivatives have been reported to possess anti-inflammatory and analgesic properties.[11][12]
Part 3: Pharmacological Evaluation Workflow
A rigorous and standardized evaluation process is crucial to validate the therapeutic potential of newly synthesized compounds. The primary in vitro assay for assessing anticancer activity is the MTT assay.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the standard method for determining the cytotoxic effectiveness of the synthesized 6-bromoquinazoline derivatives against cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) and a normal cell line (e.g., MRC-5) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, maintained at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and standard drugs (e.g., Cisplatin, Erlotinib) in the culture medium. Add these solutions to the wells, ensuring a range of concentrations is tested.[2][6] Include untreated cells as a negative control.
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
Trustworthiness through Controls: The reliability of this assay is ensured by the concurrent use of positive controls (known anticancer drugs) and negative controls (untreated cells). Comparing the IC₅₀ values of novel compounds to standards like Erlotinib provides a benchmark for their potency.[2] Furthermore, testing against non-tumorigenic cell lines helps establish a selectivity index, a critical parameter for a viable drug candidate.[2][8]
Conclusion and Future Directions
The 6-bromoquinazoline scaffold is a highly promising platform for the discovery of novel therapeutic agents. Extensive research has demonstrated that derivatives of this core structure possess potent anticancer and antimicrobial activities.[5][10] The synthetic accessibility and the clear structure-activity relationships that have been established make this an attractive area for further investigation.
Future research should focus on several key areas:
-
Lead Optimization: Promising compounds, such as those with nanomolar IC₅₀ values, should be selected for further optimization to improve potency, selectivity, and drug-like properties.[13][14]
-
Mechanism of Action Studies: While EGFR is a known target, further studies are needed to elucidate the precise binding modes and to explore potential off-target effects or alternative mechanisms of action.
-
In Vivo Evaluation: Compounds that demonstrate high in vitro potency and selectivity must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.[13]
The continued exploration of 6-bromoquinazoline derivatives holds significant promise for the development of the next generation of targeted therapies for cancer and infectious diseases.
References
- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4 - Benchchem. (n.d.). BenchChem.
-
Hassani, M., Emami, L., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate.
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace.
- A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Derivatives as Antic - Benchchem. (n.d.). BenchChem.
-
Emami, L., Hassani, M., Mardaneh, P., Zare, F., saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Ovarian Research, 17(1), 118. [Link]
-
Osarodion, O. P., Eromosele, C. O., & Akpovwovwo, E. E. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Science, Communication and Technology. [Link]
- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. (n.d.). ResearchGate.
- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.).
-
D'Ascenzio, M., Viviano, M., Carnovale, C., St-Gallay, S. A., Large, C., & Malherbe, P. (2012). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 22(19), 6256–6260. [Link]
- Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development - Benchchem. (n.d.). BenchChem.
- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.
-
Niu, Z., Ma, S., Zhang, L., Liu, Q., & Zhang, S. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]
-
Niu, Z., Ma, S., Zhang, L., Liu, Q., & Zhang, S. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules (Basel, Switzerland), 27(12). [Link]
-
Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2264–2307. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mediresonline.org [mediresonline.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Screening of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline Derivatives
Abstract
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Derivatives of this bicyclic heterocycle are renowned for their potent and diverse pharmacological activities, most notably as inhibitors of protein kinases.[4][5][6] This guide provides a comprehensive technical framework for the initial biological screening of a specific, highly functionalized series: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline derivatives. We will delve into the strategic synthesis of the core structure, the rationale behind a tiered screening cascade, detailed protocols for primary assays, and the interpretation of preliminary structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.
The Quinazoline Core: A Privileged Scaffold in Drug Discovery
The fusion of a benzene and a pyrimidine ring creates the quinazoline nucleus, a structure that offers a unique combination of rigidity and chemical versatility. This scaffold has proven to be an exceptional platform for developing targeted therapies. Its derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key transmembrane protein often dysregulated in various cancers.[7][8][9] Marketed drugs like Gefitinib and Erlotinib, both featuring the 4-anilinoquinazoline core, validate the scaffold's high affinity for the ATP-binding site of kinases.[10][11]
The specific scaffold under consideration, this compound, incorporates several key features:
-
6-Bromo Substitution: The bromine atom at the 6-position can enhance binding affinity through halogen bonding and often improves the overall potency of the compound.[12] It also serves as a synthetic handle for further diversification via cross-coupling reactions.[13]
-
2-(4-bromophenyl) Group: This bulky aromatic substituent at the 2-position significantly influences the molecule's spatial arrangement and interaction with target proteins. The para-bromo substitution can further modulate electronic properties and activity.[14]
-
4-Chloro Group: This is the most critical feature for a primary screening library. The chlorine atom is an excellent leaving group, making the C4 position highly reactive and ideal for nucleophilic substitution. This allows for the rapid synthesis of a diverse library of derivatives by introducing various amines, alcohols, or thiols, which is fundamental for exploring the SAR.
Strategic Synthesis of the Core Scaffold
The generation of a diverse library of derivatives begins with the efficient synthesis of the core this compound. A common and reliable synthetic pathway involves the cyclization of a substituted benzoxazinone followed by chlorination.
A representative synthetic protocol is as follows:
-
Step 1: Synthesis of 6-Bromo-2-(4-chlorophenyl)-4(3H)-quinazolinone: This intermediate is typically formed from appropriately substituted anthranilic acid derivatives.
-
Step 2: Chlorination: The quinazolinone intermediate is then refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, to yield the final 4-chloroquinazoline core.[15][16]
This synthetic approach is robust and allows for the production of the key intermediate in sufficient quantities for library synthesis.
The Initial Screening Cascade: A Tiered Approach
A logical, tiered screening strategy is essential for efficiently identifying promising lead compounds while minimizing resource expenditure. The known biological activities of quinazolines, primarily as anticancer and antimicrobial agents, dictate the design of our cascade.[14][17][18]
Rationale for the Cascade:
-
Tier 1 (Primary): In Vitro Cytotoxicity: The initial step is a broad screen to assess the general antiproliferative effect of the derivatives against a panel of human cancer cell lines. This acts as a gatekeeper, identifying compounds with any significant biological activity. Cell lines should represent different cancer types, such as breast (MCF-7), lung (A549), and colon (HCT-15).[19]
-
Tier 2 (Secondary): Target-Specific and Alternative Assays: Compounds that demonstrate significant cytotoxicity are advanced to the next tier.
-
Target-Based Assays: Given the quinazoline scaffold's history, a primary hypothesis is the inhibition of protein kinases like EGFR.[20] An in vitro EGFR kinase inhibition assay will validate if the observed cytotoxicity is due to on-target activity.
-
Antimicrobial Screening: The broad biological profile of quinazolines warrants investigation into other therapeutic areas.[21] An antimicrobial screen against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans), can reveal alternative potential.[22][23]
-
Detailed Experimental Protocols
Methodological rigor is paramount for generating trustworthy and reproducible data. The following protocols are standard, validated methods for primary screening.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[24][25][26]
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Self-Validation Check: The positive control (Doxorubicin) should yield an IC₅₀ value within the historically accepted range for the specific cell line used. The vehicle control wells should show consistent, high absorbance values, indicating healthy, viable cells.
Antimicrobial Screening: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]
Protocol:
-
Preparation: In a 96-well plate, add 50 µL of sterile nutrient broth (e.g., Mueller-Hinton Broth) to each well.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Prepare a standardized inoculum of the microorganism (e.g., S. aureus) adjusted to approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). A standard antibiotic (e.g., Streptomycin) should be run in parallel.[28]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation and Interpretation
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | R-Group at C4 | MCF-7 (Breast) | A549 (Lung) | HCT-15 (Colon) |
| STD-1 | Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.3 | 1.5 ± 0.2 |
| STD-2 | Gefitinib | 15.5 ± 2.1[10] | 0.05 ± 0.01 | > 50 |
| DER-01 | -NH-(4-methoxyphenyl) | 12.4 ± 1.8 | 25.1 ± 3.3 | 30.7 ± 4.1 |
| DER-02 | -NH-(4-fluorophenyl) | 8.9 ± 1.1 | 15.6 ± 2.5 | 18.2 ± 2.9 |
| DER-03 | -NH-(3-chlorophenyl) | 5.2 ± 0.7 | 9.8 ± 1.5 | 11.4 ± 1.9 |
| DER-04 | -O-(phenyl) | > 50 | > 50 | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Preliminary SAR Insights: From this hypothetical data, we can infer that an amino linkage at the C4 position is crucial for activity (compare DER-01/02/03 to DER-04). Furthermore, electron-withdrawing substituents on the aniline ring (fluoro, chloro) appear to enhance cytotoxic potency compared to electron-donating groups (methoxy), a common observation in quinazoline-based kinase inhibitors.[5][14] Specifically, the meta-chloro substitution in DER-03 shows the most promising activity across all cell lines.
Potential Mechanism of Action: EGFR Kinase Inhibition
A primary hypothesis for the anticancer activity of these quinazoline derivatives is the inhibition of the EGFR tyrosine kinase. EGFR is a receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, such as the MAPK/ERK pathway, which ultimately promotes cell proliferation, survival, and migration.[7][10] Quinazoline inhibitors act as ATP mimetics, binding to the ATP pocket in the kinase domain and preventing autophosphorylation, thereby blocking downstream signaling.[5]
Conclusion and Future Directions
This guide outlines a robust and scientifically grounded strategy for the initial screening of this compound derivatives. The tiered cascade, beginning with broad cytotoxicity screening and progressing to target-specific and alternative biological assays, provides an efficient path to identify promising hit compounds. The inherent chemical reactivity of the 4-chloro position allows for the creation of a diverse chemical library, enabling the exploration of structure-activity relationships.
Compounds identified as "hits" in this initial screen (e.g., DER-03) would become the starting point for a lead optimization program. Future work would involve synthesizing additional analogues to refine SAR, conducting further in vitro assays to confirm the mechanism of action, and ultimately, evaluating the most promising candidates in preclinical in vivo models.
References
- Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Google Cloud Search URL
- Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
- Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL
- Source: National Institutes of Health (NIH)
- Title: Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives Source: Google Cloud Search URL
- Title: Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds Source: Bentham Science Publishers URL
- Title: Clinically approved quinazoline scaffolds as EGFR inhibitors.
- Title: In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization Source: International Journal of Pharmaceutical Sciences and Drug Research URL
- Title: Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016)
- Source: National Institutes of Health (NIH)
- Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
- Title: A Comparative Analysis of the Anticancer Potential of Bromo-Substituted Quinazolines Source: BenchChem URL
- Title: The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis Source: BenchChem URL
- Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL
- Source: National Institutes of Health (NIH)
- Title: SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING Source: TSI Journals URL
- Title: Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Hilaris Publisher URL
- Title: Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds Source: BenchChem URL
- Title: Quinazoline a scaffold with antimicrobial and anticonvulsant activity Source: Google Cloud Search URL
- Source: National Institutes of Health (NIH)
- Title: Quinazoline-based scaffolds used to design our target compounds.
- Title: SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences URL
- Title: 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)
- Title: Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Source: Research and Reviews: Journal of Chemistry URL
- Title: Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents Source: PubMed URL
- Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
- Title: Initial Anticancer Activity Screening of 4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide Source: BenchChem URL
- Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL
- Title: In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening Source: JoVE URL
- Title: Application Notes and Protocols for High-Throughput Screening of 4-(Quinazolin-2-yl)
- Title: Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs Source: Google Cloud Search URL
- Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: Google Cloud Search URL
- Title: A kind of preparation method of the bromo- 4- chloroquinoline of 6- Source: Google Patents URL
- Title: Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)
- Title: Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents Source: ResearchGate URL
Sources
- 1. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 16. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 17. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]
- 22. ijpsdronline.com [ijpsdronline.com]
- 23. tsijournals.com [tsijournals.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. kosheeka.com [kosheeka.com]
- 26. researchgate.net [researchgate.net]
- 27. rroij.com [rroij.com]
- 28. (PDF) Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives [academia.edu]
The Rise of 6-Bromo-Quinazolines: A Technical Guide to Theoretical and Computational Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a bromine atom at the 6-position has been shown to significantly enhance the biological activity of these compounds, particularly in the realm of oncology and infectious diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate 6-bromo-quinazolines. We will delve into the practical application of Density Functional Theory (DFT) for elucidating molecular properties, molecular docking for predicting protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) modeling for guiding rational drug design. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind these powerful computational techniques, empowering researchers to accelerate the discovery and development of novel 6-bromo-quinazoline-based therapeutics.
Introduction: The Significance of the 6-Bromo-Quinazoline Scaffold
Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered immense interest in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1]. Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have received FDA approval for cancer treatment, underscoring the therapeutic potential of this scaffold[2].
Recent studies have highlighted that the incorporation of a halogen atom, particularly bromine, at the 6-position of the quinazoline ring can markedly improve the anticancer efficacy of these compounds[2]. This enhancement is often attributed to the unique electronic and steric properties of bromine, which can influence the molecule's binding affinity to target proteins and its overall pharmacokinetic profile. The exploration of 6-bromo-quinazoline derivatives has led to the identification of potent cytotoxic agents against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer), with some compounds exhibiting IC50 values in the sub-micromolar range[1][3][4].
Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to explore the chemical space of potential drug candidates. For 6-bromo-quinazolines, theoretical and computational studies play a pivotal role in:
-
Understanding Molecular Properties: Elucidating the electronic structure, reactivity, and stability of novel derivatives.
-
Identifying Biological Targets: Predicting the binding modes and affinities of these compounds to key proteins, such as Epidermal Growth Factor Receptor (EGFR) kinase.
-
Guiding Synthesis: Prioritizing the synthesis of compounds with the most promising predicted activities.
-
Predicting Biological Activity: Developing models that correlate molecular structure with biological function.
This guide will provide a detailed exploration of the core computational techniques used in the investigation of 6-bromo-quinazolines, offering both theoretical insights and practical, step-by-step protocols.
Unveiling Molecular Landscapes: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. In the context of 6-bromo-quinazolines, DFT calculations provide invaluable insights into their intrinsic properties, which in turn govern their chemical reactivity and biological activity.
The "Why": Causality Behind DFT in Drug Discovery
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its ability to interact with biological targets. A smaller HOMO-LUMO energy gap, for instance, suggests higher chemical reactivity and greater polarizability, which can be indicative of enhanced biological activity[5][6]. DFT allows us to compute these properties with a high degree of accuracy, providing a theoretical framework for understanding the structure-activity relationships of 6-bromo-quinazoline derivatives. For example, DFT analysis can help rationalize why a particular substitution pattern on the quinazoline ring leads to increased anticancer potency[1][7].
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This protocol outlines a general workflow for performing DFT calculations on a 6-bromo-quinazoline derivative using a quantum chemistry software package like Gaussian.
Step 1: Molecular Structure Preparation
-
Draw the 2D structure of the 6-bromo-quinazoline derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Input File Generation
-
Import the 3D structure into the graphical user interface of the quantum chemistry software (e.g., GaussView).
-
Set up the calculation by specifying the following parameters:
-
Job Type: Optimization + Frequency. This will first optimize the molecular geometry to a minimum energy conformation and then perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies).
-
Method: DFT. Select a functional and basis set. A commonly used and effective combination for organic molecules containing halogens is the B3LYP functional with the 6-31G(d,p) or 6-31+G(d,p) basis set[2][3][8][9]. The choice of functional and basis set is a critical step that balances accuracy and computational cost[3][10][11].
-
Charge and Multiplicity: Specify the net charge of the molecule (usually 0 for neutral compounds) and its spin multiplicity (usually 1 for a singlet ground state).
-
-
Save the input file (e.g., molecule.gjf).
Step 3: Running the Calculation
-
Submit the input file to the quantum chemistry software for calculation. This may be done through a command-line interface or a graphical submission tool.
Step 4: Analysis of Results
-
Geometry Optimization: Verify that the optimization has converged successfully.
-
Frequency Analysis: Check the output of the frequency calculation to ensure there are no imaginary frequencies, confirming a true energy minimum.
-
Electronic Properties: Extract key electronic properties from the output file, including:
-
Total energy
-
HOMO and LUMO energies
-
HOMO-LUMO energy gap
-
Dipole moment
-
Mulliken or Natural Bond Orbital (NBO) atomic charges
-
-
Visualization: Visualize the optimized geometry, molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful for identifying electrophilic and nucleophilic sites on the molecule.
Predicting Interactions: Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the binding modes of 6-bromo-quinazoline derivatives to their biological targets, most notably protein kinases like EGFR.
The "Why": Causality Behind Molecular Docking
The biological effect of a drug molecule is often initiated by its binding to a specific protein target. Molecular docking allows us to visualize and quantify these interactions at an atomic level. By predicting the binding pose and estimating the binding affinity (often expressed as a docking score or binding energy), we can:
-
Identify Potential Biological Targets: Screen a library of proteins to find potential receptors for a given 6-bromo-quinazoline.
-
Elucidate Mechanism of Action: Understand how a compound inhibits a target protein by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) within the binding site.
-
Guide Lead Optimization: Suggest chemical modifications to the ligand that could enhance its binding affinity and selectivity.
For 6-bromo-quinazolines, molecular docking studies have been crucial in demonstrating their interaction with the ATP-binding site of EGFR, providing a plausible mechanism for their anticancer activity[1].
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
This protocol provides a general workflow for performing molecular docking of a 6-bromo-quinazoline derivative into the active site of EGFR using AutoDock Vina.
Step 1: Preparation of the Receptor (Protein)
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For EGFR, a relevant PDB ID is 1M17, which is the kinase domain in complex with the quinazoline inhibitor erlotinib[11][12].
-
Prepare the Protein:
-
Open the PDB file in a molecular modeling software (e.g., PyMOL, Chimera, or AutoDock Tools).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Preparation of the Ligand (6-Bromo-Quinazoline)
-
Obtain the Ligand Structure: Use the DFT-optimized 3D structure of the 6-bromo-quinazoline derivative from the previous section.
-
Prepare the Ligand:
-
Open the ligand file in AutoDock Tools.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
Step 3: Defining the Binding Site and Running the Docking
-
Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the active site of the protein. The coordinates of the co-crystallized ligand (erlotinib in the case of 1M17) can be used to center the grid box.
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness).
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
Step 4: Analysis of Docking Results
-
Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Binding Pose and Interactions:
-
Visualize the docked poses of the ligand within the protein's active site using molecular visualization software like PyMOL or Discovery Studio[13][14][15][16].
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. This can be done visually or using specialized software that generates 2D interaction diagrams.
-
Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 6-bromo-quinazolines, QSAR models can be developed to predict their anticancer or antimicrobial potency based on their molecular descriptors.
The "Why": Causality Behind QSAR Modeling
QSAR modeling is a powerful tool for rational drug design. By identifying the key molecular features that are correlated with biological activity, QSAR models can:
-
Predict the Activity of Novel Compounds: Estimate the biological activity of yet-to-be-synthesized 6-bromo-quinazoline derivatives, allowing for the prioritization of synthetic efforts.
-
Provide Mechanistic Insights: Suggest which molecular properties (e.g., size, shape, electronic properties, hydrophobicity) are important for the desired biological effect.
-
Guide Lead Optimization: Provide a framework for designing new compounds with improved activity by modifying the relevant molecular descriptors.
Experimental Protocol: A Step-by-Step Guide to Building a QSAR Model
This protocol outlines a general workflow for developing a 2D-QSAR model using Multiple Linear Regression (MLR).
Step 1: Data Set Preparation
-
Collect Data: Gather a dataset of 6-bromo-quinazoline derivatives with their experimentally determined biological activities (e.g., IC50 values against a specific cancer cell line). It is crucial to have a diverse set of compounds with a good range of activity values.
-
Convert to a Consistent Format: Convert the biological activity data to a consistent scale, typically logarithmic (e.g., pIC50 = -log(IC50)).
-
Data Splitting: Divide the dataset into a training set (for building the model) and a test set (for validating the model). A common split is 70-80% for the training set and 20-30% for the test set.
Step 2: Molecular Descriptor Calculation
-
Generate 3D Structures: Generate the 3D structures of all compounds in the dataset and optimize their geometries (e.g., using DFT as described in Section 2).
-
Calculate Descriptors: Use specialized software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors.
Step 3: Descriptor Selection and Model Building
-
Data Preprocessing: Remove descriptors that are constant or highly correlated with each other.
-
Descriptor Selection: Use a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a subset of descriptors that are most relevant to the biological activity.
-
Model Building: Use the selected descriptors and the training set data to build a regression model. For MLR, the model will take the form of a linear equation: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn where c are the regression coefficients and D are the descriptor values.
Step 4: Model Validation and Interpretation
-
Internal Validation: Assess the statistical quality of the model using parameters such as the coefficient of determination (R²), adjusted R², and the results of cross-validation (e.g., leave-one-out Q²).
-
External Validation: Use the test set to evaluate the predictive power of the model on compounds that were not used in its development. The predictive R² (R²_pred) is a key metric here.
-
Applicability Domain: Define the chemical space for which the model is reliable.
-
Interpretation: Analyze the selected descriptors in the final QSAR model to understand the structural features that influence the biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing hydrophobicity in a certain region of the molecule could lead to higher activity.
Advanced 3D-QSAR: CoMFA and CoMSIA
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of structure-activity relationships. These methods calculate steric and electrostatic (and in the case of CoMSIA, also hydrophobic, hydrogen bond donor, and acceptor) fields around a set of aligned molecules[6][17][18][19][20]. The results are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity[17][21][22].
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes representative cytotoxic activity data for a series of 6-bromo-quinazoline derivatives against MCF-7 and SW480 cancer cell lines.
| Compound ID | R-group Substitution | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 | Reference |
| 8a | 2-(butylthio)-3-phenyl | 15.85 ± 3.32 | 17.85 ± 0.92 | [1][7] |
| 5b | 4-(3-fluorophenylamino) | 0.53 | 1.95 | [4] |
| Cisplatin | (Positive Control) | - | - | [1] |
| Erlotinib | (Positive Control) | - | - | [1] |
Note: This table is a compilation of data from multiple sources and is for illustrative purposes. For detailed experimental conditions, please refer to the original publications.
Visualizing Computational Workflows and Concepts
Visual representations are crucial for understanding complex computational workflows and the relationships between different concepts. The following diagrams are generated using Graphviz (DOT language) to illustrate key processes in the computational study of 6-bromo-quinazolines.
Caption: A generalized workflow for the computational study of 6-bromo-quinazolines.
Caption: The logical relationship between molecular structure, descriptors, and biological activity in QSAR.
Conclusion and Future Directions
The integration of theoretical and computational chemistry has profoundly impacted the study of 6-bromo-quinazolines, providing a robust framework for understanding their therapeutic potential and guiding the design of new, more effective drug candidates. This guide has outlined the core computational methodologies—DFT, molecular docking, and QSAR—and provided detailed, step-by-step protocols to empower researchers in this exciting field.
The future of 6-bromo-quinazoline research will likely involve the increasing application of more advanced computational techniques, such as:
-
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of protein-ligand complexes over time, providing a more realistic picture of their interactions.[23][24][25][26][27]
-
Free Energy Calculations: To obtain more accurate predictions of binding affinities.
-
Machine Learning and Artificial Intelligence: To develop more sophisticated QSAR models and to analyze large datasets for hit identification and lead optimization.
-
In Silico ADMET Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity profiles of drug candidates early in the discovery process, reducing the likelihood of late-stage failures.[28][29][30][31][32]
By leveraging these powerful computational tools, the scientific community is well-positioned to unlock the full therapeutic potential of the 6-bromo-quinazoline scaffold, paving the way for the development of next-generation medicines to combat cancer and infectious diseases.
References
-
Al-Buriahi, A. K. S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(6), e202201245. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]
-
Bioinformatics Explained. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2005). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Computational Chemistry, 26(16), 1689-1700. [Link]
-
Mervin, L. H., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 57(10), 2446-2457. [Link]
-
Ali, A. M., et al. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Research Journal of Education and Technology, 5(4). [Link]
-
Neovarsity Team. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. GROMACS Tutorials. [Link]
-
Wang, T., et al. (2015). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. Molecules, 20(8), 13612-13631. [Link]
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
-
ResearchGate. (n.d.). Free web servers used for the prediction of ADMET parameters. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
ResearchGate. (n.d.). CoMFA and CoMSIA contour maps with combination of active and least active compounds. [Link]
-
Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. [Link]
-
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
Learn at ease. (2022, October 30). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided [Video]. YouTube. [Link]
-
Islam, M. J., et al. (2019). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Morpholinium Formate Ionic Liquids. Advanced Journal of Chemistry-Section A, 2(4), 316-326. [Link]
-
ACS Webinars. (2023). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. American Chemical Society. [Link]
-
Kumar, A., et al. (2011). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Journal of the Serbian Chemical Society, 76(11), 1469-1481. [Link]
-
Al-Buriahi, A. K. S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(6), e202201245. [Link]
-
ResearchGate. (n.d.). Characterizing the Chemical Space of Kinase Inhibitors Using Molecular Descriptors Computed from MD Trajectories. [Link]
-
Kumar, D., et al. (2024). Identification of novel lead molecules against the EGFR kinase domain using structure-based virtual screening, molecular docking, and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
ResearchGate. (n.d.). General steps of generating the QSAR model. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
-
Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
-
Al-Amiery, A. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(6), e04217. [Link]
-
ResearchGate. (n.d.). Why the Standard B3LYP/6-31G*Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. [Link]
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1055. [Link]
-
Singh, A., et al. (2022). QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads. Molecules, 27(15), 5000. [Link]
-
OECD. (2020, April). OECD QSAR Toolbox v.4.4.1. Step-by-step example for building QSAR model. [Link]
-
Iglesias, F. G., et al. (2016). Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants. PLoS One, 11(9), e0161727. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
vNN Web Server for ADMET Predictions. (2017). Frontiers in Pharmacology, 8, 864. [Link]
-
Al-Ghamdi, A. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(11), 3401. [Link]
-
Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(21), 7277. [Link]
-
Biotecnika. (2024, September 13). How To Use Pymol? Getting Started with Molecular Visualizations [Video]. YouTube. [Link]
-
Khan, M. A., et al. (2014). CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 574-582. [Link]
-
Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Shamsara, J. (2017). Ezqsar: An R Package for Developing QSAR Models Directly From Structures. Iranian Journal of Pharmaceutical Research, 16(2), 831-837. [Link]
-
Ghomari, A., et al. (2013). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Journal of Biophysical Chemistry, 4(1), 1-8. [Link]
-
Slideshare. (n.d.). CoMFA CoMFA Comparative Molecular Field Analysis). [Link]
-
Bouziane, I., et al. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Chemistry, 6(4), 93. [Link]
-
Biotecnika. (2024, December 5). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications [Video]. YouTube. [Link]
-
Physical Chemistry Research. (2023). Regular Article. Physical Chemistry Research, 12(3), 591-620. [Link]
-
WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]
-
Lu, C., et al. (2017). Crystal structure of the epidermal growth factor receptor extracellular region in complex with epiregulin. RCSB PDB. [Link]
-
Xiong, G., et al. (2022). Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. Nucleic Acids Research, 50(W1), W746-W753. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Scientia Pharmaceutica, 91(1), 18. [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inpressco.com [inpressco.com]
- 3. reddit.com [reddit.com]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. rcsb.org [rcsb.org]
- 13. m.youtube.com [m.youtube.com]
- 14. medium.com [medium.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Ezqsar: An R Package for Developing QSAR Models Directly From Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Protein-Ligand Complex [mdtutorials.com]
- 24. m.youtube.com [m.youtube.com]
- 25. GROMACS Tutorials [mdtutorials.com]
- 26. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 31. SwissADME [swissadme.ch]
- 32. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Literature of 2,4,6-Trisubstituted Quinazolines
Introduction
The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2][3] The therapeutic versatility of this scaffold has driven extensive research into its chemical synthesis and biological evaluation.[4]
Within this broad class of compounds, the 2,4,6-trisubstituted quinazolines have emerged as a particularly promising area of investigation. The strategic placement of diverse functional groups at these three specific positions allows for fine-tuning of the molecule's steric, electronic, and lipophilic properties. This targeted modification is crucial for optimizing interactions with biological targets, enhancing potency, and improving pharmacokinetic profiles. Notably, substitutions at the C4 and C6 positions are fundamental for developing novel agents with anticancer activity, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[5][6]
This technical guide provides a comprehensive literature review of 2,4,6-trisubstituted quinazolines for researchers, scientists, and drug development professionals. It delves into the core synthetic strategies, elucidates critical structure-activity relationships (SAR), and presents detailed protocols for the synthesis and biological evaluation of these high-potential compounds.
Core Synthetic Strategies: From Anthranilic Acid to Final Product
The most established and versatile route to 2,4,6-trisubstituted quinazolines commences with substituted anthranilic acids. This multi-step synthesis offers the flexibility to introduce a wide variety of substituents at the desired positions. The general pathway involves the formation of a benzoxazinone intermediate, followed by conversion to a quinazolin-4-one, subsequent chlorination, and finally, nucleophilic substitution to install the C4-substituent.
General Synthetic Workflow
The logical flow from starting material to the final product is a foundational concept in organic synthesis. The choice of this specific pathway is dictated by the reactivity of the intermediates. Initial cyclization to the benzoxazinone activates the carbonyl group for subsequent amination. The resulting quinazolinone is stable, but the hydroxyl group at C4 is a poor leaving group. Therefore, it must be converted to a more reactive chloro group, which is an excellent leaving group, facilitating the final nucleophilic substitution to build the desired C4 diversity.
Caption: General 5-step synthesis of 2,4,6-trisubstituted quinazolines.
Detailed Experimental Protocol: Synthesis of 2-Aryl-4-(decylamino)-6-bromoquinazoline
This protocol is a representative example adapted from the literature for synthesizing a 2,4,6-trisubstituted quinazoline derivative.[3]
Step 1: Synthesis of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one
-
To a solution of 5-bromoanthranilic acid (10 mmol) in dry pyridine (30 mL) cooled to 0-5°C, add benzoyl chloride (12 mmol) dropwise with constant stirring.
-
Maintain the reaction mixture at 0-5°C for 4 hours.
-
Pour the mixture into a solution of 10% sodium bicarbonate (100 mL) and stir for 30 minutes.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure benzoxazinone.
Step 2: Synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one
-
Reflux a mixture of the benzoxazinone from Step 1 (10 mmol) and formamide (20 mL) for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL).
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize from glacial acetic acid to obtain the pure quinazolinone.
Step 3: Synthesis of 6-bromo-4-chloro-2-phenylquinazoline
-
Reflux a mixture of the quinazolinone from Step 2 (10 mmol) in phosphorus oxychloride (POCl₃, 15 mL) for 4 hours. Causality Note: This step is critical as it converts the C4-hydroxyl of the tautomeric form into a good leaving group (chloride) for the subsequent nucleophilic substitution.
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the precipitate, wash with water, and dry to yield the 4-chloro derivative.
Step 4: Synthesis of 4-(decylamino)-6-bromo-2-phenylquinazoline
-
Dissolve the 4-chloroquinazoline from Step 3 (1 mmol) in acetonitrile (10 mL).
-
Add 1-decylamine (1.2 mmol) and a catalytic amount of triethylamine.
-
Reflux the mixture for 5-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Pharmacological Applications & Structure-Activity Relationships (SAR)
The biological activity of 2,4,6-trisubstituted quinazolines is highly dependent on the nature of the substituents at these positions. The following sections explore the SAR for key therapeutic areas.
Anticancer Activity: Targeting EGFR Tyrosine Kinase
A significant body of research on 2,4,6-trisubstituted quinazolines focuses on their potent inhibitory activity against EGFR tyrosine kinase, a key player in the proliferation of various cancer cells.[7][8] The general pharmacophore for EGFR inhibition often involves a 4-anilinoquinazoline scaffold with additional substitutions at the C6 position.[5]
Structure-Activity Relationship Insights:
-
Position 6: The presence of a small, lipophilic, and electron-withdrawing group, such as a bromine atom, is often crucial for potent EGFR inhibitory effects.[7]
-
Position 4: An anilino (phenylamino) group is a classic feature of many EGFR inhibitors. Substitutions on this aniline ring can further modulate activity.[9]
-
Position 2: While often unsubstituted or bearing a small alkyl group, introducing heterocyclic moieties like pyridine can influence binding affinity and selectivity.[8]
The following table summarizes representative quantitative SAR data for 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as EGFR inhibitors.[8]
| Compound ID | C4-Substituent | EGFR IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Gefitinib | (Reference) | 0.015 | 5.48 |
| VIIa | Benzothiazol-2-amine | 0.096 | 2.49 |
| VIIIc | 6-Nitrobenzothiazol-2-amine | 0.11 | 6.21 |
| IXa | 4-Aminophenoxy | 0.12 | 10.32 |
| IXb | 4-Hydroxyphenoxy | 0.14 | 11.24 |
Data sourced from Allam, H. A., et al. (2020).[8]
Workflow for Anticancer Evaluation
The evaluation of novel compounds for anticancer activity follows a standardized workflow, starting with enzymatic assays to confirm target engagement, followed by cellular assays to measure effects on cancer cell viability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. broadpharm.com [broadpharm.com]
- 5. clyte.tech [clyte.tech]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Utilization of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline in Modern Organic Synthesis
Abstract
The quinazoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmacologically active compounds, particularly in oncology.[1] The trifunctionalized building block, 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline , offers a robust platform for the synthesis of complex molecular architectures. Its three distinct reactive centers—a highly reactive C4-chloro group susceptible to nucleophilic aromatic substitution (SNAr) and two aryl bromide moieties at C6 and C4' amenable to palladium-catalyzed cross-coupling—allow for a programmed and regioselective diversification. This guide provides an in-depth analysis of the compound's reactivity, field-proven protocols for its key transformations, and strategic insights for its application in the synthesis of targeted therapeutics, such as kinase inhibitors.
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a key intermediate in medicinal chemistry. Its structure is pre-organized for the synthesis of potent inhibitors of signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2] The 4-anilinoquinazoline framework, in particular, is a well-established pharmacophore for targeting the ATP-binding site of EGFR and HER2 tyrosine kinases, exemplified by the FDA-approved drug Lapatinib.[3][4]
The strategic value of this molecule lies in its differential reactivity:
-
C4-Position: The chlorine atom at the 4-position is the most labile leaving group, activated by the electron-withdrawing quinazoline nitrogen atoms. It readily undergoes SNAr reactions with a wide range of nucleophiles, most commonly amines.[5][6]
-
C6-Position & C4'-Position: The two bromine atoms are significantly less reactive towards nucleophilic attack and serve as ideal handles for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[7][8]
This tiered reactivity allows for a sequential and controlled synthesis, enabling the construction of complex libraries of drug candidates from a single, advanced intermediate.
Core Synthetic Transformations & Mechanistic Insights
The synthetic utility of this compound is best demonstrated through three primary classes of reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The reaction of the C4-chloro group with nucleophiles, particularly anilines, is the cornerstone of synthesizing 4-anilinoquinazoline-based kinase inhibitors.[2]
Mechanism & Rationale: The reaction proceeds via a stepwise SNAr mechanism.[9] The high electrophilicity of the C4 carbon, induced by the ring nitrogens, facilitates the initial nucleophilic attack by the amine, forming a Meisenheimer-like intermediate. Subsequent elimination of the chloride anion restores aromaticity. The choice of solvent is critical; polar protic solvents like isopropanol or n-butanol are commonly used as they can stabilize the charged intermediate and facilitate the proton transfers involved. The reaction is often acid-catalyzed, as protonation of a ring nitrogen can further activate the quinazoline core towards nucleophilic attack.[10]
// Nodes Start [label="6-Bromo-2-(4-bromophenyl)-\n4-chloroquinazoline + R-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Meisenheimer-like\nIntermediate\n(Tetrahedral Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Anilinoquinazoline\nProduct + HCl", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; Intermediate -> Product [label="Chloride Elimination &\nProton Transfer", color="#EA4335"]; } dot Caption: Workflow for SNAr at the C4-position.
Suzuki-Miyaura Cross-Coupling at Aryl Bromide Sites
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C6 and C4' positions.[11][12] This is crucial for modulating the solubility, pharmacokinetic properties, and target-binding interactions of the final compound.
Mechanism & Rationale: The reaction is catalyzed by a Palladium(0) species and involves a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[11]
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is critical. Electron-rich, bulky phosphine ligands often accelerate the rate-determining oxidative addition step.[11]
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, CsF) is required to activate the boronic acid/ester for the transmetalation step.[12][13] The choice of base can significantly impact yield and should be optimized for the specific substrates.
Buchwald-Hartwig Amination
As an alternative or complementary strategy to Suzuki coupling, the Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds at the C6 and C4' positions.[14] This reaction is invaluable for introducing secondary amines, anilines, or other nitrogen-containing heterocycles.
Mechanism & Rationale: Similar to the Suzuki coupling, this reaction is palladium-catalyzed and follows a cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[15][16]
-
Catalyst System: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) are essential for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[16][17]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), to deprotonate the amine and form the palladium-amido complex.[17]
Experimental Protocols
The following protocols are representative procedures derived from established literature and are intended for use by trained professionals in a controlled laboratory setting.
Protocol 1: Synthesis of the Starting Material, this compound
This two-step protocol begins with the synthesis of the quinazolinone precursor, followed by chlorination.
Step A: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one This procedure involves the condensation of 2-amino-5-bromobenzamide with 4-bromobenzaldehyde.
-
Materials:
-
2-Amino-5-bromobenzamide
-
4-Bromobenzaldehyde
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Oxidizing agent (optional, for dehydrogenation if needed)
-
-
Procedure:
-
To a solution of 2-amino-5-bromobenzamide (1.0 eq) in a suitable solvent, add 4-bromobenzaldehyde (1.1 eq).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
If the dihydroquinazoline intermediate is formed, an oxidizing agent may be required to complete the conversion to the quinazolinone.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield the quinazolinone product.
-
Step B: Chlorination to this compound [2][18]
-
Materials:
-
6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene or Dichloroethane (DCE) as solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the quinazolinone (1.0 eq) in toluene.
-
Carefully add thionyl chloride (5-10 eq) followed by a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction is typically complete when the solid dissolves, and gas evolution ceases. Monitor by TLC.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Triturate the resulting residue with a non-polar solvent (e.g., hexane) or cold diethyl ether to induce precipitation.
-
Filter the solid, wash with the same cold solvent, and dry under vacuum to afford the title compound, this compound.[19] The product is often used in the next step without further purification.
-
Protocol 2: SNAr with a Substituted Aniline[2]
-
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline) (1.0-1.2 eq)
-
Isopropanol or n-Butanol
-
-
Procedure:
-
Combine the 4-chloroquinazoline (1.0 eq) and the desired aniline (1.1 eq) in isopropanol.
-
Heat the mixture to reflux (approx. 82 °C) for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration. Wash the filter cake with cold isopropanol and then diethyl ether.
-
Dry the product under vacuum. If necessary, purify further by silica gel column chromatography or recrystallization.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling[13][20]
-
Materials:
-
Substituted 6-bromoquinazoline derivative (from Protocol 2)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution)
-
Solvent system (e.g., Toluene/Ethanol or Dioxane)
-
-
Procedure:
-
To a reaction vessel, add the bromoquinazoline (1.0 eq), arylboronic acid (1.5 eq), and palladium catalyst (0.05 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., Toluene) and the degassed aqueous base solution (e.g., Na₂CO₃).
-
Heat the biphasic mixture to 85-100 °C with vigorous stirring for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure and purify the residue by silica gel column chromatography.
-
Case Study: Synthesis of Kinase Inhibitors
The true power of this building block is realized in the synthesis of multi-kinase inhibitors. The 4-anilinoquinazoline core acts as the "hinge-binding" motif, while the substituents at the C6 and C2 positions are tailored to occupy other pockets of the kinase active site, enhancing potency and selectivity.[3][20]
Data Summary & Troubleshooting
| Reaction Type | Key Reagents | Typical Yield | Common Issues | Troubleshooting Steps |
| Chlorination | SOCl₂ or POCl₃, cat. DMF | >90% | Incomplete reaction; difficult workup | Ensure anhydrous conditions; use fresh chlorinating agent; co-evaporate with toluene to remove excess reagent. |
| SNAr | Amine, Isopropanol | 70-95% | Low conversion; formation of side products | Add catalytic acid (e.g., HCl); increase reaction time/temperature; ensure purity of amine. |
| Suzuki Coupling | Pd catalyst, Boronic acid, Base | 50-85% | Catalyst decomposition; low yield; debromination | Use degassed solvents; screen different ligands and bases; ensure quality of boronic acid. |
| Buchwald-Hartwig | Pd catalyst, Ligand, Amine, Base | 40-80% | Low yield; competing hydrodehalogenation | Screen bulky electron-rich ligands (e.g., BrettPhos); use a strong, non-nucleophilic base (NaOt-Bu); strictly anaerobic conditions. |
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. Its orthogonally reactive sites enable a predictable and modular approach to constructing complex molecules, particularly those targeted for therapeutic applications. The protocols and strategic guidance provided herein are designed to empower researchers to effectively harness the synthetic potential of this valuable building block in their drug discovery and development programs.
References
- Sánchez, B., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry.
-
Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]
-
Redondo-Gómez, C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]
-
van der Westhuyzen, R., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. Available at: [Link]
-
Redondo-Gómez, C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
- Google Patents. (2013). Synthetic method of lapatinib - CN103159747A.
-
Kong, K., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]
-
Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. PubMed. Available at: [Link]
- Google Patents. (2005). Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline - US7572916B2.
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
- Matusiak, G., & Maes, B. U. (2005). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
- de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Mphahlele, M. J., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]
-
Fares, M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]
- Google Patents. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6- - CN106432073B.
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available at: [Link]
- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
- Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
- Google Patents. (1993). Process for the preparation of 4-haloquinazolines - US5214144A.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ECRONICON.
- Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - CN102850269A.
- Smith, A., et al. (2020).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Asiri, A. M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 20. mdpi.com [mdpi.com]
Synthetic Routes and Detailed Protocols for the Preparation of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline and its Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
Quinazoline scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide to the synthesis of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline, a key intermediate for the development of novel bioactive molecules.[4] We will detail two primary synthetic pathways starting from common precursors, 2-aminobenzoic acid and 2-aminobenzonitrile. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in drug discovery. Its rigid structure and ability to present substituents in a well-defined three-dimensional space allow for potent and selective interactions with various biological targets. The specific target of this guide, this compound, incorporates several key features:
-
A Reactive 4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, oxygen, or sulfur-containing side chains to explore structure-activity relationships (SAR).
-
Bromo Substituents: The bromine atoms at the 6-position of the quinazoline core and the 4-position of the phenyl ring provide sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.
This guide will provide detailed, step-by-step protocols, mechanistic insights, and data presentation to facilitate the successful synthesis of this versatile building block.
Overall Synthetic Strategy
The synthesis of this compound can be logically approached in three main stages, starting from a suitably substituted aniline derivative. The general workflow involves the formation of the core quinazolinone ring, followed by chlorination to install the reactive handle at the 4-position.
Caption: High-level workflow for the synthesis of the target quinazoline.
Detailed Synthetic Protocols and Mechanistic Discussion
This section provides two detailed routes for the synthesis. Route A, commencing from 2-amino-5-bromobenzoic acid, is a classical and robust method. Route B offers an alternative starting from 2-amino-5-bromobenzonitrile.
ROUTE A: Synthesis from 2-Amino-5-bromobenzoic Acid
This is a well-established pathway that builds the molecule in a stepwise fashion.
The synthesis begins with the bromination of anthranilic acid (2-aminobenzoic acid). This is a classic electrophilic aromatic substitution reaction. The amino group is an activating, ortho-, para-director. While substitution could occur at the 3 and 5 positions, the 5-position is sterically less hindered, leading to the desired product.
Protocol 1: Bromination of 2-Aminobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 2-Aminobenzoic Acid | [5][6] |
| Reagents | Bromine (Br₂), Glacial Acetic Acid | [5][7] |
| Temperature | 15 °C | [5][7] |
| Reaction Time | 1 hour | [5][7] |
| Work-up | Filtration, washing with benzene | [5][7] |
| Purification | Recrystallization from hot water/HCl | [5] |
| Typical Yield | ~96% (crude) | [5] |
Step-by-Step Procedure:
-
In a flask suitable for the reaction scale, dissolve sodium 2-aminobenzoate (1 equivalent) in glacial acetic acid.[5][7]
-
Cool the mixture to 15 °C in an ice-water bath.
-
Prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aminobenzoate solution, maintaining the temperature at 15 °C.[5][7]
-
After the addition is complete, continue stirring for 1 hour at the same temperature.[5][7]
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the filter cake with benzene and dry in the dark to afford crude 2-amino-5-bromobenzoic acid.[5][7]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: It serves as a solvent that can dissolve the starting material and is relatively inert to bromine.
-
Low Temperature (15 °C): This helps to control the rate of the exothermic bromination reaction and minimizes the formation of di-substituted byproducts.[5]
This two-step sequence first couples the synthesized (or purchased) 2-amino-5-bromobenzoic acid with 4-bromobenzoyl chloride, followed by a cyclization reaction to form the quinazolinone core.
Protocol 2: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromobenzoic Acid | [8] |
| Reagents | Pyridine, 4-Bromobenzoyl Chloride, Hydrazine Hydrate (or Formamide for cyclization) | [8][9] |
| Solvent | Pyridine | [8] |
| Temperature | Reflux | [8] |
| Reaction Time | ~3 hours for cyclization | [8] |
| Work-up | Cooling and precipitation, filtration | [8] |
| Purification | Recrystallization from ethanol | [8] |
Step-by-Step Procedure:
-
Dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in pyridine.
-
Add 4-bromobenzoyl chloride (1 equivalent) dropwise with stirring at room temperature. Stir for 30 minutes to form the N-acyl intermediate.[8]
-
Heat the reaction mixture to reflux and add formamide (excess) or another suitable cyclizing agent. The Niementowski reaction, which uses formamide, is a common method for this transformation.[1][9]
-
Maintain reflux for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product, 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one, will precipitate.
-
Filter the solid, wash with cold water and petroleum ether to remove residual pyridine, and dry.
-
Recrystallize from ethanol to obtain the purified product.
Caption: Simplified mechanism for the cyclization step.
The final step involves the conversion of the quinazolinone's hydroxyl group (in its tautomeric form) into a chloro group using a strong chlorinating agent.
Protocol 3: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one | [10][11] |
| Reagents | Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (catalyst) | [11] |
| Solvent | Neat POCl₃ | [11][12] |
| Temperature | Reflux | [10][11] |
| Reaction Time | 5 hours | [10][11] |
| Work-up | Pouring onto ice water, filtration | [11] |
| Purification | Washing with distilled water | [11] |
| Typical Yield | >90% | [10] |
Step-by-Step Procedure:
-
In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, used as both reagent and solvent).
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).[11]
-
Heat the mixture to reflux and maintain for 5 hours.[11] The solid should dissolve as the reaction progresses.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
The solid product will precipitate. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Filter the precipitate and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield this compound.
Trustworthiness and Self-Validation: The product of each step should be characterized to confirm its identity and purity before proceeding. Standard techniques include:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure.
ROUTE B: Synthesis from 2-Amino-5-bromobenzonitrile
This alternative route leverages the reactivity of the nitrile group. 2-Amino-5-bromobenzonitrile is a commercially available and versatile starting material.[13][14][15]
Protocol 4: One-Pot Synthesis from 2-Amino-5-bromobenzonitrile
Recent advances in synthetic methodology have enabled more streamlined syntheses. For instance, o-aminobenzonitriles can react with reagents like diphosgene to directly form 2,4-dichloroquinazolines in a single step, although this involves highly toxic reagents.[16] A more common laboratory approach would mirror Route A, starting with the acylation of the amino group.
Step-by-Step Procedure:
-
Acylation: React 2-amino-5-bromobenzonitrile (1 equivalent) with 4-bromobenzoyl chloride (1 equivalent) in the presence of a base like pyridine to form the N-acyl intermediate, N-(4-bromobenzoyl)-2-amino-5-bromobenzonitrile.
-
Cyclization and Chlorination: This is the key transformation. The conversion of the nitrile and amide functionalities into the 4-chloroquinazoline ring can be challenging. A common method involves treatment with a strong acid (like HCl gas in an inert solvent) to promote cyclization to an iminochloride intermediate, which can then be hydrolyzed and subsequently chlorinated. More direct methods might involve high-temperature reactions with PCl₅ or POCl₃.
Authoritative Grounding: The synthesis of quinazolines from aminobenzonitriles is a well-documented transformation, though conditions can vary significantly based on the specific substrates. The key principle is the intramolecular attack of the amide nitrogen onto the activated nitrile carbon.[16]
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Bromine (Br₂): Toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Diazonium Salts: Although not a primary route described here, if syntheses are adapted to use diazonium intermediates (e.g., via a Sandmeyer-type reaction), be aware that aryl diazonium salts can be explosive when isolated in a dry state.[17] They should always be kept in a cold solution.[17][18]
Conclusion
The synthetic protocols detailed in this application note provide reliable and scalable methods for producing this compound. Route A, starting from 2-amino-5-bromobenzoic acid, represents a classical and well-understood pathway. By carefully controlling reaction conditions and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable intermediate, paving the way for the discovery of new and potent therapeutic agents.
References
- Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile - Benchchem.
- What is 2-AMINO-5-BROMOBENZONITRILE and how is it synthesized? - FAQ - Guidechem.
- 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook.
- One-pot reductive cyclization to antitumor quinazoline precursors - Arkivoc.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online.
- 2-Amino-5-bromobenzoic acid synthesis - ChemicalBook.
- What is the background and overview of 2-Amino-5-bromobenzoic acid? - FAQ - Guidechem.
- A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis - Benchchem.
- 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook.
- Preparation of 2,4-dichloroquinazoline - Google Patents.
- Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing.
- Synthesis routes of 2-Amino-5-bromobenzoic acid - Benchchem.
- Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... - ResearchGate.
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica.
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct.
- Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)... - ResearchGate.
- 2,4-Dichloroquinazoline synthesis - ChemicalBook.
- 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure.
- Synthesis routes of 5-Amino-2-bromobenzonitrile - Benchchem.
- Sandmeyer reaction - Wikipedia.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co.
- 6-Bromo-2-(4-bromophenyl)-4-chloro-quinazoline - Chem-Impex.
- A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace.
- Sandmeyer Reaction - YouTube.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH.
- 6-Bromo-4-chloroquinazoline | 38267-96-8 | Benchchem.
- 2-Amino-5-bromobenzonitrile | Call Wychem 01440 820338.
- 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - ChemicalBook.
- 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mediresonline.org [mediresonline.org]
- 9. generis-publishing.com [generis-publishing.com]
- 10. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. 2-Amino-5-bromobenzonitrile | Call Wychem 01440 820338 [wychem.com]
- 16. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. web.mnstate.edu [web.mnstate.edu]
The Versatile Scaffold: Application of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline in Medicinal Chemistry
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline has emerged as a critical and highly versatile intermediate in the synthesis of targeted therapies, particularly in the realm of oncology. This di-brominated, chloro-activated quinazoline offers medicinal chemists a trifecta of reactive sites, enabling a modular and efficient approach to the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the applications of this key building block, complete with detailed protocols for its synthesis and subsequent functionalization, and an overview of the biological activities of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline framework, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the design of kinase inhibitors.[1] A multitude of quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, have received FDA approval for the treatment of various cancers.[2] These molecules typically function by competitively binding to the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[3][4]
The subject of this guide, this compound, is a strategically designed intermediate that facilitates the rapid and convergent synthesis of potent 4-anilinoquinazoline derivatives. Its key structural features include:
-
A 4-Chloro Substituent: This serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various anilines and other nucleophiles at this key position for kinase hinge-binding.
-
A 6-Bromo Substituent: This provides a handle for further diversification through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
A 2-(4-bromophenyl) Group: This moiety can also be functionalized via cross-coupling reactions, offering an additional site for structural modification and optimization of biological activity.
This guide will systematically detail the synthesis of this key intermediate, its subsequent chemical transformations, and the biological evaluation of the resulting compounds.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The general synthetic strategy involves the initial construction of the 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one core, followed by chlorination of the 4-position.
Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
A common and effective route to the quinazolinone precursor involves the condensation of 5-bromoanthranilic acid with 4-bromobenzoyl chloride to form an intermediate benzoxazinone, which is then converted to the quinazolinone.[5][6]
Protocol 1: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
-
Step 1: Synthesis of 2-(4-Bromobenzamido)-5-bromobenzoic acid.
-
To a stirred solution of 5-bromoanthranilic acid (1.0 eq) in anhydrous pyridine at 0 °C, slowly add 4-bromobenzoyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
-
Step 2: Cyclization to 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one.
-
Reflux the 2-(4-bromobenzamido)-5-bromobenzoic acid from the previous step in acetic anhydride for 3-4 hours.
-
Cool the reaction mixture to room temperature, and pour it into ice-water.
-
Filter the resulting solid, wash with water and then with a small amount of cold ethanol.
-
Recrystallize from a suitable solvent such as ethanol or acetic acid to yield the pure quinazolinone.
-
Chlorination to this compound
The final step in the synthesis of the core intermediate is the conversion of the 4-oxo group to a 4-chloro group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7]
Protocol 2: Synthesis of this compound
-
To a flask containing 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Filter the solid, wash extensively with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization of this compound
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.5-8.5 ppm. The chemical shifts and coupling constants will be consistent with the substituted quinazoline and phenyl rings. |
| ¹³C NMR | The spectrum will show the expected number of signals for the aromatic carbons of the quinazoline and phenyl rings, with characteristic shifts for carbons attached to bromine and chlorine. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (398.48 g/mol for C₁₄H₇Br₂ClN₂), with a characteristic isotopic pattern for the two bromine atoms and one chlorine atom. |
| FT-IR | Characteristic absorption bands for C=N, C-Cl, and C-Br bonds will be observed. The absence of a C=O stretching band from the precursor confirms the completion of the chlorination step. |
Application in the Synthesis of Bioactive Molecules
The strategic placement of the chloro and bromo substituents makes this compound an ideal starting material for the synthesis of a diverse range of potential drug candidates.
Nucleophilic Aromatic Substitution at the C4-Position
The C4-chloro group is highly susceptible to nucleophilic attack, particularly by anilines, to form the 4-anilinoquinazoline scaffold, which is crucial for binding to the hinge region of many protein kinases.[9]
Caption: Synthesis of 4-anilinoquinazolines via SNAr.
Protocol 3: General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or n-butanol.
-
Add the desired substituted aniline (1.1-1.5 eq).
-
Heat the reaction mixture to reflux (80-120 °C) for 6-12 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid product and wash with the reaction solvent and then with a non-polar solvent like hexane.
-
The product can be further purified by recrystallization or column chromatography if necessary.
This protocol can be used to synthesize a library of compounds with various substitutions on the aniline ring, which is a common strategy to optimize binding affinity and selectivity for the target kinase.
Suzuki-Miyaura Cross-Coupling at the C6-Position
The C6-bromo substituent provides an excellent opportunity for further molecular diversification using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10] This allows for the introduction of various aryl and heteroaryl groups, which can interact with solvent-exposed regions of the kinase active site or improve the physicochemical properties of the molecule.
Caption: Diversification via Suzuki-Miyaura Coupling.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-4-anilinoquinazolines
-
To a reaction vessel, add the 6-bromo-4-anilinoquinazoline derivative (1.0 eq), the aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF and water (e.g., 3:1 v/v).
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity of Derivatives: Targeting EGFR and HER2 in Oncology
Derivatives of this compound, particularly the 4-anilino analogs, have shown significant potential as inhibitors of EGFR and HER2 tyrosine kinases.[6][10] The quinazoline core mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase domain. The 4-anilino moiety extends into a hydrophobic pocket, and modifications at the C6-position can further enhance binding affinity and selectivity.
Caption: Inhibition of the EGFR/HER2 Signaling Pathway.
In Vitro Cytotoxicity Data
The antiproliferative activity of synthesized compounds is typically evaluated against a panel of human cancer cell lines that overexpress the target kinases, such as A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[4][11] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of the compounds.
| Compound Series | 4-Anilino Substitution | LC₅₀ (µM) vs. MCF-7 | LC₅₀ (µM) vs. HeLa | Reference |
| 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines | 4-Fluoroanilino | > 10 | > 10 | [4] |
| 3-Fluoroanilino | > 10 | > 10 | [4] | |
| 4-Chloroanilino | > 10 | > 10 | [4] | |
| 3-Chloroanilino | > 10 | > 10 | [4] | |
| 4-Bromoanilino | > 10 | > 10 | [4] | |
| 2,4-Difluoroanilino | > 10 | > 10 | [4] |
Note: The data presented is for a series of 2-(4-chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines, which are structurally very similar to derivatives of the title compound. The lack of potent activity in this particular series highlights the importance of further structural optimization, for which the title compound is an excellent starting point.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]
Protocol 5: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategically positioned reactive sites allow for the efficient and modular synthesis of diverse libraries of 4-anilinoquinazoline derivatives and other related compounds. The application of this scaffold has primarily focused on the development of potent inhibitors of tyrosine kinases for cancer therapy. Future work in this area could involve the exploration of novel cross-coupling reactions at the bromine positions to introduce unique chemical functionalities, the synthesis of derivatives as potential inhibitors of other kinase families, and the investigation of their therapeutic potential in other disease areas where kinase signaling plays a critical role. The robust synthetic accessibility and inherent modularity of this intermediate ensure its continued importance in the ongoing quest for novel and effective therapeutic agents.
References
- Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolines. The Journal of Organic Chemistry, 76(6), 1653–1661.
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
- Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 20(8), 14838–14861.
- Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. The Journal of biological chemistry, 277(48), 46265–46272.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1219–1231.
- Jin, L., Le, Z. G., Fan, Q., Yang, J., & Xie, Z. (2022). Supporting Information. Photochemical & Photobiological Sciences, 22, 525-534.
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Teaje, S. (2010). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of PharmTech Research, 2(2), 1145-1150.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
-
ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. Retrieved from [Link]
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
-
ResearchGate. (n.d.). Structure of EGFR kinase domain complexed with quinazoline inhibitor 8... Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... Retrieved from [Link]
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010.
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[1]. Growth factor binding... Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of the four reference anilinoquinazoline compounds gefitinib, erlotinib, AG 1478, and PD 153035. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]
- Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1247–1256.
-
ResearchGate. (n.d.). IC 50 values of compounds 4a-o against HeLa, MCF-7, A549 and MCF-10A. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- POCl3 chlorination of 4-quinazolones. (2018). Semantic Scholar.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. (n.d.). RSC Publishing.
- POCl3 Chlorination of 4-Quinazolones | Request PDF. (2025).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mediresonline.org [mediresonline.org]
- 6. mediresonline.org [mediresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
Application Notes & Protocols: The 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline Scaffold for Kinase Inhibitor Development
Introduction: The Quinazoline Core as a Privileged Scaffold in Oncology
The quinazoline ring system is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1] Its rigid, heterocyclic structure serves as an exceptional mimic of the adenine ring of adenosine triphosphate (ATP), enabling it to function as a competitive inhibitor at the ATP-binding site of various protein kinases.[2] This "privileged scaffold" status is exemplified by the clinical success of several FDA-approved drugs, including gefitinib and erlotinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5][6][7]
This guide focuses on a specific, highly functionalized intermediate: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline . This compound is not an end-product inhibitor but rather a versatile and strategically designed scaffold for building libraries of potent kinase inhibitors. Each substitution on the quinazoline core serves a distinct and critical purpose in drug design:
-
Quinazoline Core : Forms the fundamental ATP-competitive binding motif.
-
4-Chloro Group : Acts as an excellent leaving group, providing a reactive handle for nucleophilic aromatic substitution (SNAr). This position is paramount for introducing various amine-containing moieties (e.g., anilines) to modulate potency and selectivity.[8]
-
6-Bromo Group : Offers a secondary site for chemical modification, typically via metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9][10] This allows for fine-tuning of physicochemical properties and exploration of additional binding interactions within the kinase domain.
-
2-(4-bromophenyl) Group : This bulky aromatic substituent at the 2-position significantly influences the compound's conformational preferences and can be crucial for achieving selectivity against specific kinases. Studies have shown that substitution at this position can dramatically impact cytotoxic activity compared to unsubstituted analogs.[10][11]
This document provides a comprehensive overview of the scaffold's mechanism of action, detailed protocols for its synthesis and subsequent derivatization, and a methodology for evaluating its derivatives in a standard in vitro kinase assay.
Mechanism of Action: Competitive Inhibition of Kinase Activity
Quinazoline-based inhibitors primarily function by competitively binding to the ATP-binding pocket within the intracellular kinase domain.[2][12] By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, thereby blocking the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways.
Many derivatives of this scaffold are potent inhibitors of receptor tyrosine kinases such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, proliferation, and angiogenesis.[13][14][15] Inhibition of EGFR, for example, disrupts critical signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[12]
Step 1: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
-
Principle: This step involves the acylation of 5-bromo-2-aminobenzoic acid with 4-bromobenzoyl chloride, followed by cyclization to form the quinazolinone core. Subsequent treatment with ammonia opens the initial benzoxazinone ring and re-closes it to the desired quinazolinone.
-
Materials:
-
5-Bromo-2-aminobenzoic acid (1.0 eq)
-
4-Bromobenzoyl chloride (1.1 eq)
-
Pyridine (solvent)
-
Aqueous Ammonia (28-30%)
-
Phosphorus oxychloride (POCl₃) (solvent and reagent)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Protocol:
-
To a solution of 5-bromo-2-aminobenzoic acid in pyridine, add 4-bromobenzoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation. Refluxing drives the cyclization to completion.
-
-
Cool the mixture and pour it into ice water. The intermediate, 6-bromo-2-(4-bromophenyl)-3,1-benzoxazin-4-one, will precipitate. Filter and wash with water.
-
Suspend the crude intermediate in ethanol and add an excess of aqueous ammonia. Reflux for 1 hour.
-
Cool the reaction mixture. The product, 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one, will precipitate.
-
Validation: Filter the solid, wash with cold ethanol, and dry under vacuum. Check the purity via Thin Layer Chromatography (TLC). The product can be further purified by recrystallization from ethanol or acetic acid if necessary.
-
Step 2: Chlorination to Yield this compound
-
Principle: The hydroxyl group of the quinazolinone tautomer is replaced with a chlorine atom using a strong chlorinating agent like phosphorus oxychloride.
-
Protocol:
-
Suspend the dried 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one from Step 1 in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction).
-
Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.
-
Causality: POCl₃ serves as both the solvent and the chlorinating reagent. [16]The reaction converts the relatively unreactive C4-keto group into a highly reactive C4-chloro group, essential for subsequent derivatization.
-
-
Validation (Work-up): a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenches the excess POCl₃. c. Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until effervescence ceases (pH ~7-8). d. Extract the aqueous layer three times with DCM or EtOAc. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation (Purification & Characterization): a. Purify the crude product using column chromatography on silica gel (e.g., Hexanes:EtOAc gradient). b. Confirm the structure and purity of the final product, this compound,[17] using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Application Protocol: Library Synthesis and In Vitro Kinase Assay
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
-
Principle: The electron-deficient quinazoline ring activates the C4 position, making the chloro group an excellent leaving group for SNAr with a primary or secondary amine. This protocol describes a general method for creating a 4-anilinoquinazoline library. [12]
-
Protocol:
-
Dissolve the this compound scaffold (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired substituted aniline (e.g., 4-bromoaniline) (1.1 eq). [18][19] 3. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) to act as an HCl scavenger.
-
Heat the reaction mixture at 80-100 °C for 4-16 hours.
-
Validation: Monitor the reaction progress by TLC. Upon completion, cool the mixture, precipitate the product with water or an anti-solvent, filter, and purify by column chromatography or recrystallization. Characterize each new analog by NMR and MS.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This protocol uses a generic luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
-
Materials:
-
Kinase (e.g., recombinant human EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP solution
-
Synthesized inhibitor compounds, serially diluted in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent)
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Protocol:
-
Plate Setup: Prepare a serial dilution of each inhibitor compound in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Addition: Add 10 µL of kinase solution (diluted in assay buffer) to each well except the "no enzyme" controls.
-
Reaction Initiation: Add 10 µL of a solution containing both the substrate and ATP (at or near its Kₘ concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Causality: This incubation allows the enzymatic reaction to proceed. The duration should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 40 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Validation (Data Analysis): a. Calculate the percent inhibition for each inhibitor concentration relative to the controls. b. Plot percent inhibition versus the logarithm of inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Structure-Activity Relationship (SAR) Insights
Data from closely related 6-bromo-4-anilinoquinazoline analogs demonstrate key SAR principles that are directly applicable to derivatives of this scaffold. The primary points of modification are the aniline moiety at the C4 position and the phenyl ring at the C2 position.
| Compound Series | C2-Substitution | C4-Anilino Substitution | IC₅₀ vs. HeLa Cells (µM) | Key Insight |
| Series 1 | Unsubstituted | 4-Bromoanilino | > 10 | The absence of a C2-substituent leads to a significant loss of activity. [11][12] |
| Series 2 | 4-Chlorophenyl | 4-Fluoroanilino | 1.10 | A bulky aromatic group at C2 is critical for potent cytotoxic activity. [10] |
| Series 2 | 4-Chlorophenyl | 4-Chloroanilino | 0.99 | Small halogen substitutions on the C4-anilino ring are well-tolerated and can enhance potency. [10] |
| Series 2 | 4-Chlorophenyl | 4-Bromoanilino | 0.78 | The 4-bromo substitution on the aniline ring provides the most potent activity in this series against HeLa cells. [10] |
| Series 2 | 4-Chlorophenyl | 3-Chloroanilino | 2.52 | The position of the substituent on the aniline ring matters; para-substitution is generally favored over meta-substitution. [10] |
Data adapted from studies on 2-(4-chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines, which are structurally analogous to derivatives of the title scaffold. [10]
References
-
Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Source Not Available].
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science Publishers. Retrieved January 20, 2026, from [Link]
-
Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed. Retrieved January 20, 2026, from [Link]
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... (2021). RSC Advances. Retrieved January 20, 2026, from [Link]
-
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. Retrieved January 20, 2026, from [Link]
- Application Notes and Protocols: The Quinazoline Scaffold as a Chemical Probe for Kinase Pathways, Fe
- A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. (2025). BenchChem.
-
Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. (2017).
- A Head-to-Head Battle of Scaffolds: Quinazoline vs. Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (2012). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Deriv
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. Retrieved January 20, 2026, from [Link]
- exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2023).
-
Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. (2017). PubMed. Retrieved January 20, 2026, from [Link]
-
4-Bromoaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 17. chemimpex.com [chemimpex.com]
- 18. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 19. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 6-Bromo-Quinazoline Scaffold
An Application Guide to the Synthesis and Evaluation of Anticancer Agents from 6-Bromo-Quinazoline Precursors
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful anticancer agents.[1][2] Its rigid, heterocyclic framework serves as an excellent anchor for pharmacophoric groups that interact with key biological targets. Several quinazoline-based drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and afatinib, have been approved by the FDA for cancer treatment, primarily functioning as inhibitors of protein tyrosine kinases.[1][2][3][4]
A critical advancement in the potency and specificity of these inhibitors has been the strategic substitution on the quinazoline ring. In particular, the introduction of a bromine atom at the 6-position has been shown to significantly enhance anticancer effects.[1] This halogen substitution can improve binding affinity within the ATP-binding pocket of target kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), through favorable hydrophobic and electronic interactions.[5][6]
This guide provides a detailed overview of the synthetic pathways, experimental protocols, and biological evaluation methods for developing novel anticancer agents derived from 6-bromo-quinazoline precursors. It is designed for researchers and drug development professionals, offering both the practical "how-to" and the critical "why" behind the methodologies.
Part 1: Core Synthetic Strategies and Protocols
The development of potent quinazoline-based anticancer agents begins with the robust synthesis of a versatile precursor. The most common and efficient starting point is 5-bromoanthranilic acid, which is cyclized to form the core quinazolinone structure.[7] Subsequent modifications, particularly at the 2- and 4-positions, allow for the exploration of structure-activity relationships (SAR).
Diagram: General Synthetic Workflow
Caption: Synthetic workflow for 6-bromo-quinazoline derivatives.
Protocol 1: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol details the synthesis of a key quinazolinone intermediate, which can be further derivatized at the 2-position thiol group. The reaction proceeds via the cyclization of 5-bromoanthranilic acid with phenyl isothiocyanate.[1]
Rationale: This one-pot reaction is efficient for establishing the core quinazolinone scaffold. The resulting 2-mercapto group is a versatile handle for introducing a wide range of substituents via S-alkylation or S-arylation, enabling the creation of a chemical library for screening.[1][8]
Materials:
-
5-Bromoanthranilic acid
-
Phenyl isothiocyanate
-
Triethylamine
-
Absolute Ethanol
-
Reaction flask with reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a solution of 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL), add phenyl isothiocyanate (15 mmol) and triethylamine (2 mL).
-
Reflux the reaction mixture at 65°C for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to yield pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[1]
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: S-Alkylation of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol describes the derivatization of the intermediate from Protocol 1 to generate a library of potential anticancer agents.
Rationale: Alkylation of the thiol group allows for the introduction of various lipophilic or functionalized side chains. This modification directly impacts the compound's interaction with the target protein and its pharmacokinetic properties.[1]
Materials:
-
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (from Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
Various alkyl halides (e.g., n-butyl bromide) or substituted benzyl bromides
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve the intermediate from Protocol 1 (1 mmol) in DMF (15 mL).
-
Add K₂CO₃ (1.2 mmol) to the solution and stir for 5 minutes. The K₂CO₃ acts as a base to deprotonate the thiol, forming a more nucleophilic thiolate.
-
Add the desired alkyl halide or benzyl bromide (1.5 mmol) to the reaction mixture.
-
Reflux the mixture for 24 hours, monitoring completion by TLC.
-
After cooling, pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the final product from ethanol to achieve high purity.[1]
Part 2: Mechanism of Action and Target Inhibition
The majority of quinazoline-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of these pathways is a hallmark of cancer.[2] The 6-bromo-quinazoline scaffold is particularly effective at targeting the ATP-binding site of kinases like EGFR and VEGFR-2.[4][9]
Target Focus: Epidermal Growth Factor Receptor (EGFR)
EGFR is a tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades (e.g., PI3K/AKT, RAS/MAPK) that promote cell proliferation.[2][10] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[11] Quinazoline inhibitors act as ATP-competitive inhibitors, blocking the receptor's kinase activity and shutting down these pro-survival signals.[6]
Diagram: EGFR Signaling Inhibition
Caption: Inhibition of EGFR signaling by a 6-bromo-quinazoline agent.
Part 3: Biological Evaluation Protocols
Once synthesized, the novel compounds must be evaluated for their anticancer activity. The foundational assay is an in vitro cytotoxicity screen to determine the concentration at which the compound inhibits cancer cell growth.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[7][12]
Rationale: This assay is a rapid, sensitive, and widely accepted method for the initial screening of potential cytotoxic agents. It allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing the potency of different compounds.[1][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer).[1][14]
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin).[5]
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin or Erlotinib (positive control).[1][14]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Diagram: Cytotoxicity Screening Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Part 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 6-bromo-quinazoline scaffold is crucial for optimizing potency and selectivity. SAR studies reveal how changes to the chemical structure affect biological activity.
Key SAR Observations:
-
C6-Position: The presence of a halogen, particularly bromine, at the 6-position generally enhances cytotoxic activity compared to unsubstituted analogues.[1][5]
-
C2-Position: The nature of the substituent at the 2-position significantly influences potency. For 2-mercapto derivatives, short aliphatic chains (e.g., n-butyl) have shown greater potency against cell lines like MCF-7 and SW480 compared to bulkier aromatic groups (e.g., benzyl).[1][8]
-
C4-Position: For 4-anilinoquinazolines, which are potent EGFR inhibitors, substitutions on the aniline ring are critical. Small, electron-withdrawing groups at the para- or meta-position often improve activity.[4]
Data Presentation: Comparative Cytotoxicity
The following table summarizes representative IC₅₀ data for a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, highlighting the impact of the R group at the 2-position.
| Compound ID | R Group (at 2-position) | IC₅₀ (µM) vs. MCF-7[8] | IC₅₀ (µM) vs. SW480[8] |
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |
| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |
| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |
| Erlotinib | Reference Drug | >100 | >100 |
Data sourced from Emami et al., 2024.[1][14] The data indicates that for this particular series, smaller alkyl chains at the 2-position result in superior cytotoxicity compared to bulkier benzylic groups. Compound 8a showed significantly better potency than the reference drug Erlotinib against the MCF-7 cell line.[1][14]
Conclusion and Future Directions
The 6-bromo-quinazoline scaffold remains a highly valuable starting point for the design of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its proven ability to target key oncogenic kinases like EGFR and VEGFR makes it a privileged structure in oncology research. The protocols and insights provided in this guide offer a framework for the rational design, synthesis, and evaluation of new, more potent, and selective cancer therapeutics.
Future research will likely focus on developing dual inhibitors that can target multiple signaling pathways simultaneously, overcoming the challenge of drug resistance, and improving the pharmacokinetic profiles of these promising compounds.
References
- Rauf, A., Naveed, M., & Sharma, M. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules.
- Al-Suhaimi, E. A., & El-Gazzar, A. R. B. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
- Singh, M., & Singh, P. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry.
- Emami, L., Hassani, M., Mardaneh, P., & Zare, F. (2024).
- Emami, L., Hassani, M., Mardaneh, P., & Zare, F. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- BenchChem. (n.d.). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. BenchChem.
- Rauf, A., Naveed, M., & Sharma, M. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Dhuguru, J., & Ghoneim, O. A. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules.
- Mihai, D. P., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- BenchChem. (n.d.).
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. BenchChem.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4. BenchChem.
- de Oliveira, R., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Frontiers in Chemistry.
- Al-Ostath, O. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules.
- Dhunmati, V., et al. (2020). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
- Emami, L., et al. (2024). Clinically approved quinazoline scaffolds as EGFR inhibitors.
- Sharma, A., & Kumar, S. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Bokale-Shivale, S., et al. (2021). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.
- Le, T. T., et al. (2021).
- Kumar, A., & Kumar, S. (2021). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Journal of Drug Delivery and Therapeutics.
- Chen, Z., et al. (2015). Quinazoline derivative compound (11d)
- ResearchGate. (n.d.). The reported VEGFR-2 inhibitors (A) the designed VEGFR-2 inhibitors (B)...
- Kumar, A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Anti-Cancer Agents in Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. organic-chemistry.org.
- Abdul-Kareem, M. A., & Al-Masoudi, W. A. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Pharmaceutical and Bio-Medical Science.
- Kumar, A., et al. (2023).
- Soliman, A. M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 12. wjpmr.com [wjpmr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Chloroquinazolines
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to mimic the purine scaffold, allowing it to interact with a wide array of biological targets, most notably protein kinases. The derivatization of the quinazoline nucleus is, therefore, a critical task in the development of novel drug candidates. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on 4-chloroquinazolines stands out as a robust and versatile method for introducing diverse functionalities at a key position for biological activity.
This guide provides an in-depth exploration of the protocols for nucleophilic substitution reactions on 4-chloroquinazolines, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols for various nucleophiles, and offer insights into troubleshooting and optimization.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinazolines
The reaction proceeds via a two-step addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution.[1][2] The electron-deficient nature of the quinazoline ring, exacerbated by the two nitrogen atoms, renders the C4 position highly electrophilic and susceptible to nucleophilic attack.
The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[1][3]
-
Leaving Group Elimination: The chloride ion is subsequently eliminated, restoring the aromaticity of the quinazoline ring and yielding the final substituted product.
The regioselectivity of this reaction is a crucial aspect. In substrates like 2,4-dichloroquinazoline, the nucleophilic attack preferentially occurs at the C4 position under mild conditions.[4][5][6] This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more susceptible to nucleophilic attack.[5][7][8] Theoretical calculations have confirmed a lower activation energy for the nucleophilic attack at the C4 position compared to the C2 position.[5][9] Substitution at the C2 position generally requires harsher reaction conditions.[6]
Visualizing the SNAr Mechanism
Caption: General workflow of the SNAr reaction on 4-chloroquinazoline.
Experimental Protocols
The choice of reaction conditions is paramount for the successful synthesis of 4-substituted quinazolines. Factors such as the nature of the nucleophile, solvent, temperature, and the potential use of catalysts or microwave irradiation can significantly impact reaction efficiency and yield.
Protocol 1: Reaction with Amine Nucleophiles (Anilines and Benzylamines)
The reaction of 4-chloroquinazolines with amines is one of the most widely employed methods, forming the basis for the synthesis of numerous kinase inhibitors like Gefitinib and Erlotinib.[10][11][12]
Materials:
-
4-Chloroquinazoline derivative
-
Substituted aniline or benzylamine (1.0 - 1.2 equivalents)
-
Solvent: Isopropanol, ethanol, or acetonitrile
-
Optional base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) for benzylamines and less reactive anilines.
Procedure:
-
To a solution of the 4-chloroquinazoline derivative in isopropanol, add the corresponding aniline.
-
Reflux the reaction mixture for 4-12 hours.[13][14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
For reactions with benzylamines or less reactive anilines, the addition of a non-nucleophilic base like triethylamine is often beneficial.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Data Presentation: Reaction Conditions for Amination
| Nucleophile Type | Solvent | Temperature | Typical Reaction Time | Base Required | Reference |
| Electron-rich Anilines | Isopropanol | Reflux | 4 hours | No | [13] |
| Electron-poor Anilines | Isopropanol | Reflux | 12+ hours | Sometimes | [15] |
| Benzylamines | Isopropanol | Reflux | 4 hours | Yes (TEA) | [13] |
| Aliphatic Amines | Acetonitrile | Room Temp to Reflux | Variable | Sometimes | [5] |
Protocol 2: Microwave-Assisted Synthesis with Amine Nucleophiles
Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times.[14][15][16][17]
Materials:
-
4-Chloroquinazoline
-
Aryl heterocyclic amine (1.0 equivalent)
-
Solvent: 2-Propanol
Procedure:
-
In a microwave-safe vessel, dissolve the 4-chloroquinazoline and the aryl heterocyclic amine in 2-propanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80°C) for 20 minutes.[14]
-
After cooling, the product often precipitates and can be collected by filtration.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
| Method | Solvent | Temperature | Reaction Time | Yield | Reference |
| Conventional | 2-Propanol | 80°C (Reflux) | 12 hours | Lower | [14] |
| Microwave | 2-Propanol | 80°C | 20 minutes | Higher | [14] |
Protocol 3: Reaction with Oxygen and Sulfur Nucleophiles
While less common than amination, reactions with O- and S-nucleophiles are also valuable for generating diverse quinazoline derivatives.
Materials:
-
4-Chloro-8-methylquinolin-2(1H)-one (as an analogous system)
-
Thiourea or thiol (e.g., ethanethiol, thiophenol)
-
Solvent: Ethanol for thiols, fusion conditions for thiourea
Procedure (for S-nucleophiles based on an analogous quinolinone system):
-
For reaction with thiourea, the 4-chloro derivative is fused with thiourea under heat.[18]
-
For reactions with thiols, the 4-chloro derivative is refluxed with the corresponding thiol in a suitable solvent like ethanol.[18]
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated by filtration or by purification via column chromatography after solvent evaporation.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-substituted quinazolines.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poorly reactive nucleophile (e.g., electron-poor aniline). 2. Insufficient reaction temperature or time. | 1. Switch to microwave-assisted synthesis.[15] 2. Increase the reaction temperature and/or prolong the reaction time. 3. For neutral nucleophiles, add a base to generate a more potent nucleophilic species.[19] |
| Formation of Side Products | 1. Di-substitution at C2 and C4 positions. 2. Hydrolysis of the 4-chloroquinazoline to the corresponding quinazolinone. | 1. Use milder reaction conditions (lower temperature, shorter time) to favor mono-substitution at the more reactive C4 position.[6] 2. Ensure the use of anhydrous solvents and reagents to prevent hydrolysis.[20] |
| Difficulty in Purification | 1. Product and starting materials have similar polarities. 2. Presence of baseline impurities. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider recrystallization as an alternative purification method. |
Safety Precautions
-
4-Chloroquinazolines can be unstable and should be handled with care. Some protocols suggest avoiding their isolation and using them in-situ.[11][21]
-
Chlorinating agents used in the synthesis of 4-chloroquinazolines, such as thionyl chloride and phosphoryl chloride, are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[11]
-
Always consult the Safety Data Sheet (SDS) for all reagents used in these protocols.
Conclusion
Nucleophilic substitution on 4-chloroquinazolines is a powerful and adaptable strategy for the synthesis of a vast array of biologically active molecules. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of quinazoline derivatives for drug discovery and development. The protocols and troubleshooting guide presented here offer a solid foundation for successfully implementing these important reactions in a laboratory setting.
References
-
Venkateshappa, C., Venkateswara Rao, G., & Chandrasekara Reddy, G. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Synthetic Communications, 37(19), 3409-3415. [Link]
-
de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]
-
Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
Taylor & Francis Online. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Synthetic Communications. [Link]
-
Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c). ResearchGate. [Link]
-
Venkateshappa, C., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46. [Link]
-
Stadlbauer, W., & Hojas, G. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-295. [Link]
-
Lages, A. C. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
-
El-Gendy, M. A. A., & El-Sawy, A. A. R. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(1), 77-87. [Link]
-
Ren, Y., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 263-269. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Lages, A. C. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
Stack Exchange. (2021). SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. [Link]
-
Lages, A. C. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]
-
LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. [Link]
-
Ren, Y., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Frontiers in Microwave Chemistry. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lassbio.com.br [lassbio.com.br]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Improved Synthesis of Gefitinib and Erlotinib Hydrochloride- Anti...: Ingenta Connect [ingentaconnect.com]
Application Notes & Protocols: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling with 6-Bromoquinazolines
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The functionalization of this heterocycle is crucial for developing new molecular entities with tailored pharmacological profiles. Among the most robust and versatile methods for C-C bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its high functional group tolerance and mild reaction conditions.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of Suzuki-Miyaura coupling reactions to 6-bromoquinazolines, a key intermediate for library synthesis and lead optimization. We will delve into the mechanistic underpinnings, provide a field-proven optimized protocol, and offer a comprehensive troubleshooting guide to navigate the unique challenges presented by this class of N-heterocyclic substrates.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a cornerstone in the design of bioactive molecules, renowned for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The ability to strategically introduce diverse substituents onto the quinazoline core is paramount for modulating drug-target interactions, improving pharmacokinetic properties, and expanding chemical space. The Suzuki-Miyaura reaction provides a powerful tool for this purpose, enabling the direct coupling of 6-bromoquinazolines with a wide array of aryl- and heteroarylboronic acids or their esters.[5][6] This C-C bond formation at the 6-position is a key step in the synthesis of compounds targeting critical oncology pathways, such as Epidermal Growth Factor Receptor (EGFR) kinases.
While highly effective, the application of Suzuki-Miyaura coupling to N-heterocyclic halides like 6-bromoquinazoline is not without its challenges. The Lewis basic nitrogen atoms within the quinazoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] Therefore, a carefully optimized protocol and a deep understanding of the reaction parameters are essential for achieving high yields and reproducibility.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is critical for rational troubleshooting and optimization.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoquinazoline. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide. The choice of base is crucial for this step's efficiency.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 6-arylquinazoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Each step is a delicate equilibrium that can be influenced by the choice of ligand, solvent, base, and temperature.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-bromoquinazoline derivative (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and finely powdered potassium carbonate (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum or screw cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 3 mL of 1,4-dioxane and 1 mL of water). To degas, bubble inert gas through the solvent mixture for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (a starting point of 90 °C is recommended). Stir the mixture vigorously for 3 to 12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (e.g., 20 mL) and ethyl acetate (e.g., 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine all organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-arylquinazoline product.
Data Presentation: Scope of the Reaction
The optimized protocol is effective for a range of 6-bromoquinazoline derivatives and arylboronic acids. The following table summarizes representative results from the literature, showcasing the versatility of the method.
| Entry | Quinazoline Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 6-bromo-2-styrylquinazolin-4(3H)-one | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (3) | Dioxane/H₂O (3:1) | Reflux | 3 | 78 | [5] |
| 2 | 6-bromo-2-styrylquinazolin-4(3H)-one | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (3) | Dioxane/H₂O (3:1) | Reflux | 3 | 85 | [5] |
| 3 | 6-bromo-2-styrylquinazolin-4(3H)-one | 4-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (3) | Dioxane/H₂O (3:1) | Reflux | 3 | 82 | [5] |
| 4 | 6-bromo-2-chloro-3-phenylquinazolin-4-one | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2) | DME/H₂O | 120 | 1 | 82 | [9] |
| 5 | 6-bromo-2-chloro-3-phenylquinazolin-4-one | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2) | DME/H₂O | 120 | 2 | 49 | [9] |
| 6 | 6-iodo-3-methyl-2-phenylquinazolin-4-one | Phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.5) | DME | 80 | 0.3 (MW) | 95 | [6] |
Note: Yields are for isolated products. DME = Dimethoxyethane, MW = Microwave irradiation.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered when performing Suzuki-Miyaura couplings with 6-bromoquinazolines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst decomposed due to oxygen. 2. Catalyst Poisoning: Lewis basic nitrogens on the quinazoline ring are inhibiting the palladium center. 3. Poor Reagent Quality: Boronic acid has degraded (protodeboronation). | 1. Ensure thorough degassing of solvents and reaction vessel. Use fresh, high-quality catalyst. Consider using a more robust, air-stable precatalyst (e.g., SPhos Pd G3). 2. Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos, RuPhos) which can promote the desired catalytic steps over catalyst inhibition. 3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Significant Protodeboronation | 1. Presence of Water: Water is the proton source for this side reaction. 2. Harsh Base/High Temp: Strong bases and high temperatures can accelerate the decomposition of the boronic acid. | 1. Run the reaction under anhydrous conditions. Use a milder base like KF or CsF. 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Lower the reaction temperature and use a more active catalyst system to compensate for the slower rate. |
| Formation of Dehalogenated Starting Material | 1. Slow Transmetalation: The Ar-Pd(II)-Br intermediate has a longer lifetime, allowing it to be reduced by trace impurities or solvent. 2. Hydride Source: Certain bases or solvents (e.g., alcohols) can act as hydride sources. | 1. Increase the rate of transmetalation by using a stronger base (e.g., K₃PO₄) or a more effective ligand. 2. Switch to a non-hydridic base (e.g., K₂CO₃, K₃PO₄) and aprotic solvents like dioxane or toluene. |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Pd(II) Precatalyst: If the initial reduction to Pd(0) is slow, the Pd(II) can catalyze homocoupling. | 1. Ensure the reaction is rigorously maintained under an inert atmosphere. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst known for rapid generation of the active species. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the synthesis of 6-arylquinazolines, providing a direct and versatile route to novel chemical entities for drug discovery. Success with these N-heterocyclic substrates hinges on a solid understanding of the reaction mechanism and careful control of key parameters, particularly the choice of catalyst, base, and the maintenance of an inert atmosphere. By leveraging the optimized protocol and troubleshooting guide presented herein, researchers can confidently and efficiently functionalize the 6-bromoquinazoline scaffold, accelerating the development of next-generation therapeutics.
References
-
Mphahane, N. J., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 20(12), 22568-22589. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available at: [Link]
-
Reddy, T. R., et al. (2017). Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry, 33(2), 973-979. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Khan, I., et al. (2014). Recent advances in the structural library of functionalized quinazoline and quinazolinone scaffolds: Synthetic approaches and multifarious applications. European Journal of Medicinal Chemistry, 76, 193-244. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Kovács, D., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969. Available at: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available at: [Link]
-
Walker, S. D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 517-525. Available at: [Link]
-
Kovács, D., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]
-
Thomas, A. A., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(46), 27503-27507. Available at: [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Wolfe, J. P., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1475-1485. Available at: [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Bromo-Quinazoline Analogs
Introduction: The Therapeutic Potential and Evaluation of 6-Bromo-Quinazoline Analogs
The quinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Among its derivatives, 6-bromo-quinazolines have emerged as a promising class of compounds, particularly in oncology.[1][2] Many of these analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3][4] Dysregulation of the EGFR signaling cascade is a frequent driver in various cancers, making it a prime target for therapeutic intervention.[3] 6-bromo-quinazoline derivatives have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its activation and downstream signaling, which can lead to cell cycle arrest and apoptosis in cancer cells.[2]
Given their potent biological activity, rigorous in vitro evaluation of the cytotoxicity of novel 6-bromo-quinazoline analogs is a critical step in the drug discovery and development process.[5][6][7] This guide provides a comprehensive overview of robust and reliable in vitro assays to determine the cytotoxic and apoptotic potential of these compounds. We will delve into the principles behind these assays, provide detailed step-by-step protocols, and offer insights into data interpretation, ensuring a thorough and scientifically sound evaluation of your candidate compounds.
Strategic Selection of In Vitro Cytotoxicity Assays
The choice of cytotoxicity assay is paramount and should be guided by the specific research question and the expected mechanism of action of the 6-bromo-quinazoline analogs.[8] A multi-assay approach is often recommended to gain a comprehensive understanding of the compound's effects on cell health.[9][10]
Here, we will focus on three fundamental and widely adopted assays:
-
MTT Assay: To assess overall cell viability and metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity and cytotoxicity.
-
Caspase-3/7 Assay: To specifically measure the induction of apoptosis.
This tiered approach allows for a comprehensive evaluation, from a general assessment of cell health to a more specific investigation of the mechanism of cell death.
Part 1: Cell Viability Assessment Using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[11][12] It is a colorimetric assay that provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[11][13]
Principle of the MTT Assay
The fundamental principle of the MTT assay lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[11][12] This reduction is primarily carried out by mitochondrial dehydrogenases.[11] The resulting formazan crystals are insoluble in aqueous solutions and are therefore solubilized using a solvent such as dimethyl sulfoxide (DMSO).[4][12] The absorbance of the solubilized formazan is then measured spectrophotometrically, and the intensity of the purple color is directly proportional to the number of viable cells.[12]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol for MTT Assay
Materials:
-
Selected cancer cell line(s) (e.g., A549, MCF-7, SW480)[2][14]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well flat-bottom sterile plates
-
6-bromo-quinazoline analogs (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-bromo-quinazoline analogs in complete culture medium from a concentrated stock solution.[4][15]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).[4]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.[16]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]
Representative Data:
| Compound ID | R Group (Substitution at 2-position) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |
| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |
| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |
This table presents hypothetical data for illustrative purposes, based on similar compound structures.[18]
Part 2: Cytotoxicity Assessment Using the Lactate Dehydrogenase (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[19][20][21]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[20][21][22] The LDH assay is a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a colored formazan product.[19][21] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of lysed cells.[19][23]
Experimental Workflow for LDH Assay
Caption: Workflow of the LDH assay for cytotoxicity testing.
Detailed Protocol for LDH Assay
Materials:
-
Cells and compounds prepared as for the MTT assay.
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for positive control)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
It is crucial to include the following controls:
-
-
Supernatant Collection:
-
LDH Reaction:
-
Stopping the Reaction and Measurement:
Data Analysis:
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100
Part 3: Apoptosis Assessment Using the Caspase-3/7 Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a specific assay targeting key apoptotic markers is necessary.[9][24][25][26] The Caspase-3/7 assay is a sensitive and reliable method for detecting the activation of effector caspases, which are central to the apoptotic cascade.[5][24][27][28][29]
Principle of the Caspase-3/7 Assay
Caspases-3 and -7 are key executioner caspases that are activated during apoptosis.[28][29] This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is a specific target for caspases-3 and -7.[5][27] In the presence of active caspases-3 and -7, the substrate is cleaved, releasing a luminescent or fluorescent signal that can be quantified.[5][27] The intensity of the signal is directly proportional to the level of caspase-3/7 activity and, consequently, the extent of apoptosis.
Experimental Workflow for Caspase-3/7 Assay
Caption: Workflow of the Caspase-3/7 assay for apoptosis testing.
Detailed Protocol for Caspase-3/7 Assay
Materials:
-
Cells and compounds prepared as for the MTT assay, preferably in white-walled 96-well plates for luminescence assays.
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include appropriate positive (e.g., staurosporine) and negative controls.
-
-
Caspase-3/7 Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well of the 96-well plate containing 100 µL of cells in culture medium.[27]
-
-
Incubation:
-
Gently mix the contents of the wells by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[27]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
The fold change in caspase-3/7 activity is calculated by dividing the luminescence signal of the treated cells by the luminescence signal of the untreated control cells.
Conclusion and Future Directions
The assays outlined in this guide provide a robust framework for the initial in vitro characterization of 6-bromo-quinazoline analogs. By employing a multi-faceted approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the cytotoxic potential and mechanism of action of their compounds. A thorough understanding of these parameters is essential for identifying promising lead candidates for further preclinical and clinical development in the quest for novel and effective cancer therapies.
References
-
Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. LinkedIn. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]
-
Cytotoxicity Assays. Life Science Applications. [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Institutes of Health. [Link]
-
EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. National Institutes of Health. [Link]
-
What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. ResearchGate. [Link]
-
MTT ASSAY: Principle. [Link]
-
JRC Data Visualization: Extrapolating from acute to chronic toxicity in vitro. SaferWorldbyDesign. [Link]
-
Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. [Link]
-
Assessing how in vitro assay types predict in vivo toxicology data. Taylor & Francis Online. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
-
Antibody-Dependent Cellular Cytotoxicity Mediated by Cetuximab against Lung Cancer Cell Lines. AACR Journals. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. National Institutes of Health. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. [Link]
-
Cytotoxicity of Kinase Inhibitors. ResearchGate. [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
In vitro kinase assay conditions.. ResearchGate. [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. opentrons.com [opentrons.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
- 24. tandfonline.com [tandfonline.com]
- 25. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 27. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 28. moleculardevices.com [moleculardevices.com]
- 29. stemcell.com [stemcell.com]
"molecular docking studies of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline"
Application Notes & Protocols
Topic: Molecular Docking Studies of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on this compound, a compound belonging to the quinazoline class of heterocyclic molecules. Quinazolines are a cornerstone scaffold in medicinal chemistry, with numerous derivatives approved as anticancer agents that target protein kinases.[1][2][3] This guide details a complete workflow, from ligand and protein preparation to the execution of docking simulations and in-depth analysis of the results. The protocol is designed for researchers, scientists, and drug development professionals, leveraging freely available software to predict the binding interactions of the target compound with the Epidermal Growth Factor Receptor (EGFR) kinase, a clinically relevant target for quinazoline-based inhibitors.[2][4] The methodologies described herein are grounded in established computational practices to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged scaffold in pharmaceutical chemistry, renowned for its wide spectrum of biological activities.[1][5] A significant breakthrough in its application was the development of 4-anilinoquinazoline derivatives as potent and selective inhibitors of protein kinases.[6] Several FDA-approved drugs, including Gefitinib and Erlotinib, are based on this structure and have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[3][4] The compound of interest, this compound, possesses the core quinazoline structure, making it a promising candidate for investigation as a potential kinase inhibitor.
Molecular Docking in Structure-Based Drug Design
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] It is an indispensable tool in structure-based drug design, offering critical insights into:
-
Binding Affinity: Predicting the strength of the interaction, often expressed as a binding energy score.[8]
-
Binding Pose: Determining the three-dimensional conformation of the ligand within the protein's active site.[7]
-
Molecular Interactions: Identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[8][9]
This application note will guide users through a docking study of this compound against the EGFR kinase domain to elucidate its potential binding mode and inhibitory mechanism.
Experimental Design & Workflow
The entire molecular docking process can be visualized as a sequential workflow. Each step is critical for the accuracy and validity of the final results.
Figure 1: A comprehensive workflow for molecular docking studies.
Materials & Software
This protocol primarily utilizes open-source software, making it accessible for a wide range of research environments.
| Software / Resource | Purpose | URL for Access |
| RCSB Protein Data Bank (PDB) | Database of macromolecular structures. | [Link] |
| ChemDraw/MarvinSketch | 2D chemical structure drawing. | Commercial / Free for academics |
| Avogadro / Chimera | 3D molecular editing and energy minimization. | [Link] |
| AutoDock Tools (MGLTools) | Preparing protein (receptor) and ligand files (PDBQT format). | [Link] |
| AutoDock Vina | The core molecular docking engine. | [Link] |
| PyMOL / Discovery Studio | Visualization and analysis of molecular structures and interactions. | [Link] |
Detailed Step-by-Step Protocol
Part A: Ligand Preparation
The goal of this phase is to generate a low-energy, 3D structure of the ligand in a format suitable for docking.
-
2D Structure Generation: Draw the this compound molecule using a chemical drawing tool like MarvinSketch or ChemDraw.
-
Conversion to 3D: Export the 2D structure and open it in a 3D molecular editor like Avogadro. Use the software's built-in tools to add hydrogens and generate a 3D conformation.
-
Energy Minimization: This is a crucial step to obtain a sterically favorable, low-energy conformation.[10] In Avogadro, use the "Auto Optimization" tool with a suitable force field (e.g., MMFF94). Save the optimized structure as a .pdb file.
-
PDBQT File Conversion: AutoDock Vina requires ligands in the PDBQT format, which includes partial charges and information on rotatable bonds.
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your ligand's .pdb file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file.
-
Part B: Receptor Preparation
This protocol uses the crystal structure of the EGFR kinase domain. For validation purposes, it is best practice to use a structure that is co-crystallized with a known inhibitor. We will use PDB ID: 1M17 , which contains EGFR bound to Erlotinib, a quinazoline-based inhibitor.
-
Download PDB File: Go to the RCSB PDB website and download the structure for PDB ID 1M17 in PDB format.
-
Clean the Protein Structure:
-
Open the 1M17.pdb file in AutoDock Tools or another molecular viewer like PyMOL.
-
The structure contains the protein, the inhibitor (named AQ4 in the file), and water molecules. For docking our new compound, we must remove the existing inhibitor and all water molecules (HOH).[11][12] This is because water molecules can interfere with the docking algorithm, and we want to see how our ligand binds in the absence of the original one.
-
Select and delete all water molecules and the AQ4 ligand.
-
-
Prepare the Receptor for Docking:
-
PDBQT File Generation:
-
Go to Grid -> Macromolecule -> Choose. Select the 1M17 molecule.
-
Save the prepared receptor as a .pdbqt file.
-
Part C: Grid Generation (Defining the Search Space)
The grid box defines the active site where Vina will attempt to dock the ligand.[13][14]
-
Load Receptor and Ligand: In ADT, ensure your prepared receptor (1M17.pdbqt) is loaded.
-
Open GridBox: Go to Grid -> Grid Box. A box will appear around the protein.
-
Position the Grid Box: To define the active site, we will center the grid on the location of the original co-crystallized ligand (Erlotinib). If you have the original PDB file open in another tool like PyMOL, you can find the geometric center of that ligand. For 1M17, the approximate center coordinates are:
-
center_x = 15.19
-
center_y = 53.90
-
center_z = 16.92
-
-
Set Grid Box Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate freely. A size of 25 Å in each dimension is a good starting point.
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
-
Save Grid Parameters: Record these center and size coordinates. You will need them for the configuration file.
Part D: Running the AutoDock Vina Simulation
-
Create a Configuration File: In the same folder where you saved your PDBQT files, create a text file named conf.txt. Paste the following content into it, ensuring the file names match yours and the coordinates are correct.
-
Execute Vina: Open a command prompt or terminal, navigate to your working folder, and run the following command (ensure the path to the Vina executable is correct):
"C:\Program Files (x86)\The Scripps Research Institute\Vina\vina.exe" --config conf.txt --log log.txt[15]
Results and Analysis
Successful execution will generate two files: docking_output.pdbqt containing the docked poses of your ligand, and log.txt containing the binding scores.
Interpreting the Docking Scores
Open the log.txt file. You will see a table of results for different binding modes (poses).
| Parameter | Description | Interpretation |
| Binding Affinity | The estimated free energy of binding (ΔG) in kcal/mol.[8] | The most negative value represents the best predicted binding affinity. Scores between -7 to -12 kcal/mol are generally considered strong. |
| RMSD l.b. | Root Mean Square Deviation from the first (best) pose (lower bound). | Values < 2.0 Å indicate that the poses are conformationally similar to the best pose.[7][8] |
| RMSD u.b. | Root Mean Square Deviation from the first (best) pose (upper bound). | Provides a range for the conformational diversity of the predicted binding modes. |
Visualizing Binding Poses and Interactions
Visualization is essential to understand how the ligand is binding.
-
Load Structures in PyMOL:
-
Open your prepared receptor PDBQT file (1M17_receptor.pdbqt).
-
Open the docking output file (docking_output.pdbqt). It contains multiple poses; you can select and view them individually.
-
-
Analyze Key Interactions:
-
Focus on the best-scoring pose.
-
Use PyMOL's "wizard" tools (Action -> preset -> ligand sites) to identify amino acid residues in the binding pocket that are close to your ligand.
-
Look for potential hydrogen bonds : these are critical for specificity and affinity.[8] In EGFR, a key interaction for many quinazoline inhibitors is a hydrogen bond with the backbone nitrogen of Met793 in the hinge region.
-
Identify hydrophobic interactions : nonpolar parts of your ligand interacting with nonpolar residues (e.g., Leu, Val, Ile, Phe).
-
Check for π-π stacking : interactions between aromatic rings of the ligand and residues like Phe or Tyr.
-
The biological context for this interaction is the inhibition of the EGFR signaling pathway, which, when overactive, drives cell proliferation in cancer.
Figure 2: Simplified EGFR signaling pathway and the inhibitory role of the ligand.
Conclusion
This application note provides a validated, step-by-step protocol for performing a molecular docking study of this compound against the EGFR kinase domain. By following this guide, researchers can generate robust hypotheses about the compound's binding affinity, conformation, and key molecular interactions within the active site. The results from such studies are foundational for guiding further experimental validation, lead optimization, and the overall drug discovery process. It is critical to remember that molecular docking is a predictive tool, and its findings should always be corroborated with in vitro and in vivo experimental data.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from YouTube. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from YouTube. [Link]
-
PubMed Central. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from PubMed Central. [Link]
-
Future Science. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Retrieved from Future Science. [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from YouTube. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange. [Link]
-
Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from Hilaris Publisher. [Link]
-
PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Retrieved from PubMed. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from Eagon Research Group. [Link]
-
Taylor & Francis Online. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Retrieved from Taylor & Francis Online. [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from Read the Docs. [Link]
-
Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from Kaggle. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from ScotChem. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from YouTube. [Link]
-
Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Retrieved from Ukaaz Publications. [Link]
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scotchem.ac.uk [scotchem.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline as a Versatile Intermediate in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities and its classification as a "privileged structure".[1][2] These heterocyclic compounds are integral to numerous approved therapeutic agents. Within this class, halogenated derivatives serve as exceptionally versatile building blocks for creating novel drug candidates. This guide focuses on 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline , a key intermediate in pharmaceutical research and development.[3]
With its distinct bromine and chlorine substitutions, this compound is a highly reactive and adaptable precursor for synthesizing diverse bioactive molecules. Its primary utility lies in the development of targeted therapies, particularly in oncology, where the 4-anilinoquinazoline framework is a well-established pharmacophore for inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2][3][4]
This document provides a comprehensive overview of the chemistry, applications, and detailed experimental protocols for utilizing this compound as a foundational element in drug discovery workflows.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of this research chemical is crucial for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 885277-83-8 | [3] |
| Molecular Formula | C₁₄H₇Br₂ClN₂ | [3] |
| Molecular Weight | 398.48 g/mol | [3] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Refrigerator (2-8°C) | [5] |
Solubility and Stability: This compound is generally insoluble in water but soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and chlorinated solvents. For biological assays, preparing a concentrated stock solution in DMSO is standard practice. The compound is stable under recommended storage conditions, but should be protected from moisture.
Safety Information: Researchers should consult the material safety data sheet (MSDS) before use. Standard safety precautions for handling chemical reagents should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Section 2: The Core Chemistry: Synthesis and Reactivity
The value of this compound lies in its specific chemical architecture. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity is the cornerstone of its application in building chemical libraries for structure-activity relationship (SAR) studies.
Representative Synthesis of the Quinazoline Scaffold
The synthesis of the core scaffold is a multi-step process that typically begins with a substituted anthranilic acid derivative. The following workflow illustrates a common synthetic pathway.[4][6]
Caption: General workflow for the synthesis of the core scaffold.
Causality Behind the Chemistry:
-
Cyclocondensation: The initial reaction forms the fundamental quinazolinone ring system. This step establishes the core bicyclic structure.
-
Chlorination: The conversion of the hydroxyl group of the quinazolinone to a chloro group at the 4-position is the critical activation step. This is typically achieved with potent chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4] The resulting chloro group is an excellent leaving group, paving the way for subsequent derivatization.
Section 3: Application in Kinase Inhibitor Synthesis
A primary application of this chemical is the synthesis of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibition of tyrosine kinases, particularly EGFR.
Mechanistic Rationale: In many cancers, the EGFR signaling pathway is overactive, leading to uncontrolled cell proliferation.[2] 4-Anilinoquinazolines act as ATP-competitive inhibitors. They mimic the adenine portion of ATP and bind to the enzyme's ATP-binding pocket, thereby blocking the downstream signaling cascade that promotes cell growth.[4] The 6-bromo and 2-(4-bromophenyl) substituents can be systematically varied to optimize binding affinity and selectivity.
Caption: General reaction for creating a derivative library.
Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol provides a generalized, self-validating method for the nucleophilic substitution reaction.
Objective: To synthesize a novel 4-anilinoquinazoline derivative by reacting the title compound with a selected substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline of choice (1.1-1.5 eq)
-
Solvent: Isopropanol (IPA) or n-Butanol
-
Optional base: Diisopropylethylamine (DIPEA) (1.5 eq)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin-Layer Chromatography (TLC) plate (silica gel) and developing chamber
-
Purification supplies: silica gel for column chromatography or recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen substituted aniline (1.1 eq).
-
Solvent Addition: Add isopropanol to the flask to create a suspension (approx. 0.1 M concentration).
-
Initiate Reaction: Stir the mixture and heat to reflux (approx. 82°C for IPA). The use of a base like DIPEA can be beneficial for less reactive anilines by scavenging the HCl byproduct.
-
Monitoring (Self-Validation): Monitor the reaction progress using TLC (e.g., with a 3:7 ethyl acetate:hexane mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the starting chloroquinazoline spot and the appearance of a new, typically less polar, product spot. This typically takes 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold isopropanol.
-
Purification: If the filtered solid is not pure (as determined by TLC), further purification is necessary.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate solvent gradient (e.g., an increasing gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 4: Biological Evaluation of Synthesized Derivatives
Following successful synthesis and purification, the new derivatives must be evaluated for biological activity. The MTT assay is a standard colorimetric method for assessing the in vitro antiproliferative effects of compounds on cancer cell lines.[4][7]
Caption: Workflow for validating antiproliferative activity.
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
Objective: To determine the concentration of a synthesized derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer)[4]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the well should be ≤0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis (Self-Validation):
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_test / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. A reliable result is indicated by a classic dose-response curve where viability decreases as concentration increases.
-
Data Presentation
Results from antiproliferative assays are best summarized in a table for clear comparison.
| Compound ID | Substitution at C4 | Target Cell Line | IC₅₀ (µM) |
| 3i | 4-Chloroanilino | MCF-7 | 1.76 |
| 3k | 4-Bromoanilino | MCF-7 | 1.54 |
| 3l | 2,4-Difluoroanilino | MCF-7 | 0.98 |
| Gefitinib | (Reference Drug) | MCF-7 | 0.51 |
| Data adapted from a study on 4-(halogenoanilino)-6-bromoquinazolines for illustrative purposes.[4] |
Conclusion
This compound is a high-value research chemical that serves as a robust and versatile starting point for the synthesis of novel compounds, particularly in the field of oncology. Its predictable reactivity at the C4 position allows for the systematic generation of derivative libraries essential for modern drug discovery campaigns. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and evaluate new chemical entities derived from this important scaffold, facilitating the exploration of new therapeutic frontiers.
References
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - National Institutes of Health (NIH). [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - National Institutes of Health (NIH). [Link]
-
Biological Activity of Quinazolinones - ResearchGate. [Link]
-
Biological activities of recent advances in quinazoline - ResearchGate. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - National Institutes of Health (NIH). [Link]
-
A Review on synthesis and biological profiles of some Quinazolines and (4H)-3,1- Quinazolin-4-ones of active substituents and their uses as starting materials in reaction schemes - ResearchGate. [Link]
-
synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - National Institutes of Health (NIH). [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - AESI. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - National Institutes of Health (NIH). [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Welcome to the technical support center for the synthesis of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common challenges in this multi-step synthesis.
The synthesis of this compound is a critical process for the development of various bioactive molecules, particularly in oncology research.[1] Achieving a high yield of this key intermediate is paramount for the efficiency of subsequent reactions and the overall cost-effectiveness of your research. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Understanding the Synthetic Pathway
The synthesis of this compound typically proceeds through a three-stage process. Understanding the nuances of each stage is crucial for effective troubleshooting.
subgraph "cluster_Stage1" { label="Stage 1: Amide Formation"; bgcolor="#E8F0FE"; A [label="2-Amino-5-bromobenzoic Acid +\n4-Bromobenzoyl chloride"]; B [label="2-(4-Bromobenzamido)-5-bromobenzoic acid"]; A -> B [label="Acylation"]; }
subgraph "cluster_Stage2" { label="Stage 2: Cyclization to Quinazolinone"; bgcolor="#E6F4EA"; C [label="6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one"]; B -> C [label="Ammonia source\n(e.g., formamide, urea)"]; }
subgraph "cluster_Stage3" { label="Stage 3: Chlorination"; bgcolor="#FEF7E0"; D [label="this compound"]; C -> D [label="Chlorinating agent\n(e.g., POCl₃, SOCl₂)"]; } }
Caption: General synthetic route for this compound.Frequently Asked Questions (FAQs)
Stage 1: Amide Formation
Q1: What are the common reasons for low yield during the initial acylation of 2-amino-5-bromobenzoic acid?
A1: Low yields in this step often stem from several factors:
-
Purity of Starting Materials: Impurities in 2-amino-5-bromobenzoic acid or 4-bromobenzoyl chloride can lead to unwanted side reactions.[2] It is crucial to verify the purity of your starting materials by techniques like NMR or melting point analysis.
-
Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl generated during the reaction. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures to minimize side reactions.
-
Moisture Sensitivity: 4-Bromobenzoyl chloride is sensitive to moisture and can hydrolyze back to 4-bromobenzoic acid, which will not react with the amine. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Q2: I am observing the formation of a diacylated product. How can I prevent this?
A2: Diacylation can occur if the reaction conditions are too harsh or if there is an excess of the acylating agent. To mitigate this, you can:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 4-bromobenzoyl chloride.
-
Slow Addition: Add the 4-bromobenzoyl chloride solution dropwise to the solution of 2-amino-5-bromobenzoic acid at a low temperature (e.g., 0 °C) to control the reaction rate.
Stage 2: Cyclization to Quinazolinone
Q3: My cyclization to form the quinazolinone is sluggish and gives a low yield. What can I do?
A3: The cyclization step is often the most challenging and yield-determining step. Several factors can influence its efficiency:
-
Choice of Ammonia Source and Solvent: Common methods involve heating the intermediate with a source of ammonia, such as formamide or urea, at high temperatures.[3] The choice of solvent can also be critical, with high-boiling point solvents like diphenyl ether sometimes used for thermal cyclization.[4]
-
Reaction Temperature and Time: These reactions often require high temperatures (150-220°C) and prolonged reaction times to drive the cyclization to completion.[4][5] It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product.[2]
-
Incomplete Amide Formation: If the previous step did not go to completion, the unreacted starting materials will not cyclize, leading to a lower overall yield. Ensure the intermediate amide is of high purity before proceeding.
Q4: Are there alternative, milder methods for the cyclization step?
A4: Yes, modern synthetic methods offer alternatives to high-temperature thermal cyclizations. Transition-metal catalysis, particularly with copper, has been shown to facilitate the synthesis of quinazolinones under milder conditions.[6][7][8] These methods often involve the reaction of a 2-halobenzamide with a nitrogen source in the presence of a copper catalyst and a suitable ligand. While this may require significant optimization for your specific substrate, it can lead to higher yields and avoid harsh reaction conditions.
Stage 3: Chlorination
Q5: What is the best chlorinating agent for converting the quinazolinone to the 4-chloroquinazoline?
A5: The most commonly used chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[9] POCl₃ is often used in excess as both the reagent and the solvent, typically at reflux temperature.[10] SOCl₂ can also be effective, sometimes with a catalytic amount of dimethylformamide (DMF).[9]
Q6: I am getting a dark, tarry reaction mixture during chlorination with POCl₃. What is causing this and how can I prevent it?
A6: The formation of dark, insoluble byproducts during chlorination with POCl₃ is a common issue and can be attributed to several factors:
-
Reaction Temperature: The reaction of quinazolones with POCl₃ can occur in two stages. An initial phosphorylation occurs at lower temperatures, followed by conversion to the chloroquinazoline at higher temperatures (70-90°C).[11] Uncontrolled heating can lead to decomposition and side reactions. It is advisable to add the POCl₃ at a lower temperature and then gradually heat the reaction mixture.
-
Purity of the Quinazolinone: Impurities in the starting quinazolinone can lead to side reactions and decomposition under the harsh chlorination conditions. Ensure your quinazolinone is as pure as possible before this step.
-
Work-up Procedure: The work-up of a POCl₃ reaction must be done carefully. The reaction mixture is typically poured slowly onto crushed ice with vigorous stirring to quench the excess POCl₃. Rapid or uncontrolled quenching can lead to a sudden exotherm and decomposition of the product.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
| Problem | Potential Cause | Troubleshooting Action |
| Low Overall Yield | - Impure starting materials.[2] - Suboptimal reaction conditions (temperature, time, solvent).[5][12] - Inefficient cyclization. | - Verify the purity of all reagents using appropriate analytical techniques. - Systematically screen different solvents, bases, and temperatures for each step.[2] - Consider alternative cyclization methods, such as transition-metal catalysis.[6] |
| Formation of Side Products | - Incorrect stoichiometry. - Reaction temperature is too high. - Presence of moisture or air in sensitive steps.[2] | - Carefully control the stoichiometry of reagents, especially in the acylation step. - Optimize the reaction temperature by running small-scale experiments at different temperatures.[2] - Conduct moisture- and air-sensitive reactions under an inert atmosphere.[2] |
| Difficulty in Purification | - Formation of closely related impurities. - Product instability on silica gel. - Poor crystallization. | - Utilize different chromatographic techniques (e.g., reverse-phase chromatography). - If the product is unstable on silica gel, consider alternative purification methods like recrystallization. - Screen various solvents for recrystallization to obtain a pure crystalline product.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromobenzoic Acid
This protocol is adapted from a standard bromination procedure of anthranilic acid.[13][14][15]
-
Dissolve anthranilic acid in glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol/water to obtain pure 2-amino-5-bromobenzoic acid.
Protocol 2: Chlorination of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one
This protocol is a general procedure for the chlorination of 4-quinazolones.[9][11]
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one.
-
Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Optionally, a catalytic amount of DMF can be added if using SOCl₂.[9]
-
Heat the reaction mixture to reflux (around 110 °C for POCl₃) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Start [label="Start:\n6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Add POCl₃ (excess)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heating [label="Reflux (110°C)\nMonitor by TLC", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Cool and pour onto ice", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralize [label="Neutralize with base", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Isolate [label="Filter and wash solid", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Recrystallize", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagents; Reagents -> Heating; Heating -> Quench [label="Reaction complete"]; Quench -> Neutralize; Neutralize -> Isolate [label="Precipitate forms"]; Isolate -> Purify; Purify -> End; }
Caption: Workflow for the chlorination of the quinazolinone intermediate.References
-
Gellis, A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
AIP Publishing. (2017). Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. AIP Conference Proceedings. [Link]
-
Al-dujaili, et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Ma, P., et al. (2023). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry (RSC Publishing). [Link]
-
G. S. S. R. K. Naidu, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]
-
Wang, Z., et al. (2016). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. [Link]
-
Ma, P., et al. (2023). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry (RSC Publishing). DOI:10.1039/D3NJ00541K. [Link]
-
Chen, K., et al. (2021). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC - NIH. [Link]
-
ResearchGate. (2023). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[6]. [Link]
-
ResearchGate. Chlorination of 4(3H)-quinazolinone derivatives 56. [Link]
-
ResearchGate. (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... [Link]
-
de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
-
Hsieh, P.-C., et al. (2013). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. NIH. [Link]
-
S. M. T. H. Mishal, et al. (2022). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. [Link]
-
SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Al-Bayati, R. I. H. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). medRxiv. [Link]
-
Wikipedia. Quinazoline. [Link]
-
ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram. [Link]
-
Mphahlele, M. J. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Chem-Impex. 6-Bromo-2-(4-bromophenyl)-4-chloro-quinazoline. [Link]
-
SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
-
Eureka | Patsnap. 6-bromo-4-chloroquinoline preparation method. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. 2-Amino-5-bromobenzoic acid CAS#: 5794-88-7 [m.chemicalbook.com]
- 15. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
Introduction: The Challenge of Purifying Halogenated Quinazolines
An in-depth guide to overcoming the purification challenges of halogenated quinazoline compounds, designed for researchers, scientists, and drug development professionals.
Halogenated quinazolines are a cornerstone of medicinal chemistry, forming the scaffold of numerous bioactive molecules and approved drugs.[1][2] The presence of halogen atoms (F, Cl, Br, I) is often crucial for modulating a compound's pharmacological properties, including potency, selectivity, and metabolic stability.[3] However, these same atoms introduce significant challenges during purification. Their electron-withdrawing nature, potential for nucleophilic displacement, and influence on solubility can lead to product degradation, stubborn impurities, and difficult separations.[4][5]
This technical support center provides a comprehensive guide to navigating these challenges. It is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab, blending troubleshooting advice with foundational scientific principles.
Frequently Asked Questions (FAQs)
Q1: What makes halogenated quinazolines particularly difficult to purify compared to their non-halogenated analogs?
A1: The primary challenges stem from the physicochemical properties imparted by the halogen substituent:
-
Increased Reactivity and Instability: The carbon-halogen bond can be susceptible to cleavage, especially on acidic stationary phases like silica gel, leading to degradation or the formation of de-halogenated impurities.[4] This is particularly true for iodo- and bromo-quinazolines.
-
Similar Polarity of Impurities: Byproducts, such as regioisomers or over-halogenated species formed during synthesis, often have polarities very close to the desired product, making chromatographic separation difficult.
-
Solubility Issues: Halogenation can significantly alter a molecule's solubility profile, sometimes leading to poor solubility in common recrystallization solvents or causing the compound to "oil out" instead of crystallizing.[6]
-
Potential for Side Reactions: The quinazoline core itself, combined with halogens, can be prone to side reactions under certain pH or temperature conditions encountered during workup and purification.[7]
Q2: What are the most common impurities I should expect when working with halogenated quinazolines?
A2: Identifying potential impurities is the first step to devising a successful purification strategy. Common culprits include unreacted starting materials and by-products from the cyclization reaction.[8] Specific impurities related to the halogenation process are also frequent.
| Impurity Type | Likely Origin | Suggested Purification Method |
| Unreacted Starting Materials | Incomplete reaction (e.g., substituted anthranilic acids, 2-aminobenzonitriles).[8][9] | Column Chromatography, Recrystallization |
| De-halogenated Byproducts | Degradation during synthesis or purification (e.g., on acidic silica gel).[4] | Deactivated silica/alumina chromatography, Recrystallization |
| Over-halogenated Species | Lack of regioselectivity in the halogenation step.[10] | Preparative HPLC, careful column chromatography with a shallow gradient. |
| Regioisomers | Non-selective functionalization of the quinazoline core. | Preparative HPLC is often required for complete separation. |
| Hydrolyzed Products | Presence of water during workup or purification, especially with reactive functional groups. | Column Chromatography |
Q3: Which primary purification technique should I try first?
A3: The choice depends on the scale of your synthesis and the initial purity of your crude product.[8]
-
For solid compounds with moderate to high initial purity (>85-90%): Recrystallization is often the most efficient and economical first choice. It can effectively remove minor impurities and avoids potential degradation on chromatographic supports.[11][12]
-
For complex mixtures, oily products, or low initial purity (<85%): Column Chromatography is the preferred starting point. It is highly versatile for separating compounds with different polarities.[8]
-
For achieving very high purity (>99%) or separating stubborn impurities like regioisomers: Preparative HPLC is the gold standard, offering the highest resolution.[8]
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful tool, but halogenated quinazolines can present unique problems. This guide addresses common issues.
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for developing a column chromatography method.
Q: My halogenated quinazoline is streaking badly on the TLC plate and the column.
A: Streaking often indicates an issue with solubility or interaction with the stationary phase.
-
Probable Cause: The compound may have acidic or basic moieties, leading to strong, non-ideal interactions with the silica gel.
-
Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add ~0.5-1% acetic acid. For basic compounds (like many quinazolines), add ~0.5-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase. This neutralizes active sites on the silica, improving peak shape.
Q: I suspect my compound is degrading on the column. The yield is low and I see new, lower Rf spots appearing in my fractions.
A: This is a critical issue for acid-sensitive compounds, particularly those with bromo or iodo substituents.[4]
-
Probable Cause: The inherent acidity of standard silica gel is likely catalyzing the decomposition or de-halogenation of your compound.
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your non-polar solvent (e.g., hexanes) containing 1-2% triethylamine. Let it stand for an hour, then pack as usual. This neutralizes the acidic sites.[4]
-
Use an Alternative Stationary Phase: Switch to neutral alumina or basic alumina, which are less harsh alternatives for acid-sensitive molecules.[4]
-
Minimize Contact Time: Run the purification as a "flash" chromatography, pushing the solvent through more quickly to reduce the time your compound spends on the stationary phase.[4]
-
Q: My product is co-eluting with an impurity. How can I improve the separation?
A: This is a common challenge when impurities have similar polarities to the product.
-
Probable Cause: The chosen solvent system does not have sufficient resolving power.
-
Solutions:
-
Use a Shallower Gradient: If you are using gradient elution, make the increase in polarity more gradual. This elongates the separation path on the column.
-
Switch Solvent Systems: If a hexane/ethyl acetate system is failing, try a different combination with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Reduce the Load: Overloading the column is a primary cause of poor separation. A general rule is to load 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation.[8]
-
Troubleshooting Guide: Recrystallization
Recrystallization is an elegant and powerful technique for obtaining highly pure crystalline solids.[13]
Q: I've added hot solvent, but my compound has "oiled out" instead of dissolving.
A: "Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when its solubility is exceeded at a temperature above its melting point.
-
Probable Cause: The boiling point of the chosen solvent is too high, or the compound is highly impure, leading to melting point depression.
-
Solutions:
-
Add More Solvent: Continue adding small portions of the hot solvent. The oil may eventually dissolve completely.
-
Switch to a Lower-Boiling Solvent: Choose a solvent with a lower boiling point in which your compound is also soluble when hot.
-
Use a Solvent Pair: Dissolve the oil in a small amount of a "good" solvent (in which it's highly soluble, e.g., THF or acetone). Then, slowly add a hot "poor" solvent (in which it's less soluble, e.g., hexanes or water) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[6]
-
Q: My solution is clear, but no crystals form upon cooling, even after scratching and seeding.
A: This is a classic sign of supersaturation or using too much solvent.[8][13]
-
Probable Cause: You have used an excessive amount of solvent, and the solution is not saturated enough for crystals to nucleate upon cooling.
-
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Stop when crystallization begins upon cooling.
-
Add an Anti-Solvent: If you used a highly effective solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) at room temperature until the solution becomes persistently cloudy. Add a drop or two of the original solvent to clarify and then allow it to stand.
-
Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice bath, and if necessary, a dry ice/acetone bath, to further decrease solubility.[13]
-
Q: The yield from my recrystallization is very low.
A: A low yield can result from several factors during the process.
-
Probable Cause 1: Too much solvent was used, and a significant portion of your compound remains dissolved even in the cold mother liquor.[8]
-
Solution 1: Concentrate the mother liquor (the liquid left after filtering your crystals) and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC or NMR.
-
Probable Cause 2: Premature crystallization occurred during a hot filtration step (if performed).
-
Solution 2: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Use a slight excess of hot solvent to prevent crystallization in the funnel.
Experimental Protocols
Protocol 1: Purification by Deactivated Flash Column Chromatography
This protocol is designed for acid-sensitive halogenated quinazolines.
-
Slurry Preparation: In a beaker, add your calculated amount of silica gel (e.g., 50g). Add the initial, non-polar eluent (e.g., 200 mL of hexanes) containing 1.5% triethylamine (3 mL). Stir the slurry for 30 minutes to ensure thorough neutralization.
-
Column Packing: Pour the slurry into the column and use air pressure to pack the bed firmly and evenly, ensuring no cracks or air bubbles are present.
-
Sample Loading: Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel (~2g) to this solution and evaporate the solvent to create a dry powder. Carefully layer this dry-loaded sample onto the top of the packed column.
-
Elution: Begin eluting with your starting solvent system (e.g., 100% hexanes with 1% triethylamine). Gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate) while collecting fractions.
-
Analysis: Monitor the fractions using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization from a Solvent Pair
This protocol is useful when a single solvent is not ideal. A common pair is Ethyl Acetate/Hexanes.
-
Dissolution: Place the crude solid material in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (e.g., ethyl acetate) at room temperature required to fully dissolve the solid.
-
Induce Cloudiness: Slowly add the "poor" solvent (e.g., hexanes) with swirling until the solution becomes persistently cloudy (turbid).
-
Re-clarification: Gently heat the flask on a hot plate until the solution becomes clear again. If it doesn't clarify, add a few more drops of the "good" solvent until it does.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.[13]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
References
-
Chatterjee, D., Bhattacharjee, D., & Mitra, A. K. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]
-
Krajsovszky, G., et al. (2025). Halogenated quinazoline moieties synthesised as precursors for cross‐coupling. ResearchGate. [Link]
-
Saha, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
-
Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
Maluleka, M. M. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]
-
Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
Brinkmann-Chen, S., et al. (2022). Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-quinazolinones via Kinetic or Dynamic Kinetic Resolution. ACS Catalysis. [Link]
-
Asif, M. (2017). Quinazoline Marketed drugs – A Review. ResearchGate. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
-
Stoll, D. R., & Bell, D. S. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. [Link]
-
de Souza, J. M., et al. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Annals of Chromatography and Separation Techniques. [Link]
-
Shingare, M. S., et al. (2012). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]
-
Cytiva. Protein purification troubleshooting guide. Dutscher. [Link]
-
Bohrium. (2022). Quinazoline-assisted ortho-halogenation with N-halosuccinimides through Pd(II)-catalyzed C(sp(2))-H activation. Ask this paper. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]
-
Chatterjee, D., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Maluleka, M. M. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]
-
Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI. [Link]
-
Al-Ostath, A. I., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinazoline‐Assisted ortho ‐Halogenation with N ‐Halosuccinimides through Pd(II)‐Catalyzed C(sp 2 )−H Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Anilinoquinazoline Synthesis
Welcome to the Technical Support Center for 4-Anilinoquinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals. 4-Anilinoquinazolines are a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved tyrosine kinase inhibitors like gefitinib and erlotinib.[1][2] Achieving high yields and purity can be challenging. This resource provides in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-anilinoquinazolines, and what are the key starting materials?
The most prevalent and direct method for synthesizing 4-anilinoquinazolines is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline.[1][2] The 4-chloroquinazoline itself is typically prepared from the corresponding quinazolin-4(3H)-one, which can be synthesized from various precursors like anthranilic acids or isatoic anhydrides.[3][4]
Q2: How critical is the choice of solvent for this reaction?
Solvent selection is paramount and can dictate the reaction's success.[5][6] The polarity of the solvent influences reactant solubility and can favor the desired C-N bond formation. Polar aprotic solvents like DMF and DMSO, or polar protic solvents such as ethanol and isopropanol, are generally preferred as they enhance solubility and promote the desired SNAr pathway.[5] In contrast, non-polar solvents like toluene or THF can be ineffective and may lead to the formation of undesired benzimidazole byproducts.[5][6]
Q3: What role does a base play in the synthesis?
While some protocols are base-free, particularly under microwave irradiation[7], a base is often used to scavenge the HCl generated during the SNAr reaction. This prevents the protonation of the aniline nucleophile, which would render it unreactive. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and a non-nucleophilic organic base (e.g., DIPEA, Et₃N) depends on the specific substrates and solvent system. The base must be strong enough to deprotonate the aniline but not so strong as to cause unwanted side reactions.[5]
Q4: Can microwave irradiation improve the synthesis of 4-anilinoquinazolines?
Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially when dealing with electron-poor anilines that are less nucleophilic.[1][7] Conventional heating can require long reaction times at high temperatures for these substrates, often leading to low yields.[1] Microwave irradiation provides rapid and efficient heating, often allowing reactions to complete in minutes instead of hours.[1][7]
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific problems encountered during synthesis with a focus on causality and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. Systematically evaluating each parameter is key to identifying the root cause.[8]
Q: My reaction is giving a very low yield. What are the primary factors to investigate?
A: Low yields can stem from several sources. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Purity:
-
Cause: Impurities in starting materials, particularly the 4-chloroquinazoline or the aniline, can introduce side reactions or inhibit the primary reaction.[3][6] Moisture can also be detrimental.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis.[6] Ensure reagents are dry, especially if the reaction is sensitive to moisture.[3] Recrystallize or distill starting materials if purity is questionable.[6]
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low to overcome the activation energy, or the reaction time may be insufficient for completion.[8]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[8] If starting material is still present after the planned reaction time, consider extending it. Perform temperature screening by setting up small-scale reactions at various temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimum.[6][9]
-
-
Poor Solubility:
-
Cause: If reactants are not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.[5]
-
Solution: Ensure you are using a solvent that provides good solubility for both the 4-chloroquinazoline and the aniline. As mentioned, polar solvents like DMF, DMSO, or alcohols are often effective.[5][6] If solubility remains an issue, a solvent screen with small-scale parallel reactions is recommended.[6]
-
-
Inappropriate Base or Solvent Combination:
-
Cause: The base may not be strong enough, or the solvent may not be polar enough to facilitate the reaction.[5] Non-polar solvents can sometimes favor the formation of benzimidazole byproducts.[5]
-
Solution: If using a weak base, consider switching to a stronger one. If using a non-polar solvent like toluene, switch to a polar aprotic (e.g., DMF) or polar protic (e.g., ethanol) solvent to favor the desired quinazoline product.[5]
-
The following table summarizes key parameters to optimize for yield improvement.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale & Reference |
| Solvent | Toluene (Non-polar) | Isopropanol or DMF (Polar) | Polar solvents enhance solubility and favor the desired C-N bond formation pathway.[5][6] |
| Temperature | Room Temperature | 80-150 °C or Microwave | Many SNAr reactions require thermal energy to proceed at a reasonable rate.[3][8] |
| Base | None or Weak Base | K₂CO₃ or DIPEA | Scavenges HCl produced, preventing protonation and deactivation of the aniline nucleophile.[5] |
| Reaction Time | Fixed (e.g., 4 hours) | Monitored by TLC/LC-MS | Ensures the reaction is allowed to run to completion without unnecessary heating that could cause degradation.[8] |
The logical workflow for troubleshooting low yields can be visualized as follows:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Significant Impurities
Q: My TLC/LC-MS shows multiple spots/peaks besides my product. What are the likely side reactions?
A: Impurity generation is a common problem. Understanding the potential side reactions is the first step to mitigating them.
-
Hydrolysis of 4-Chloroquinazoline:
-
Cause: The 4-chloroquinazoline starting material is susceptible to hydrolysis, especially in the presence of water at elevated temperatures, to form the corresponding quinazolin-4(3H)-one. This starting material is often a major impurity.
-
Solution: Use anhydrous solvents and reagents. If water is used as a solvent (e.g., in some microwave protocols), reaction conditions must be carefully optimized to ensure the rate of N-arylation far exceeds the rate of hydrolysis.[7] Running the reaction under an inert atmosphere (N₂ or Ar) can also help.[3]
-
-
Bis-Quinazoline Formation:
-
Cause: If the aniline reactant has more than one amino group, or if another nucleophilic site is present, there is a risk of double substitution or reaction at an alternative site.
-
Solution: This is a substrate-specific issue. If unavoidable, employing a large excess of the aniline derivative can statistically favor the mono-substituted product. Alternatively, using protecting groups for other nucleophilic functionalities is a standard strategy.
-
-
Formation of Benzimidazole Byproducts:
Issue 3: Difficulty with Product Purification
Q: My crude product is difficult to purify. What are the best practices for isolating pure 4-anilinoquinazolines?
A: Purification can be challenging due to the similar polarities of the product and certain impurities (like the quinazolin-4(3H)-one starting material).
-
Precipitation/Recrystallization:
-
Method: Upon completion, the reaction mixture can often be poured into cold water or an anti-solvent (like hexanes) to precipitate the crude product.[5] Subsequent recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is a highly effective method for purification.[6]
-
Pro-Tip: To find the ideal recrystallization solvent, test the solubility of your crude product in various solvents at both room temperature and their boiling points. A good solvent will show low solubility at room temperature and high solubility when hot.[6]
-
-
Silica Gel Column Chromatography:
-
Method: This is the workhorse of purification for many organic compounds. A gradient elution, typically with a hexane/ethyl acetate or dichloromethane/methanol system, is used to separate the product from impurities.[6]
-
Troubleshooting: If the product streaks or is lost on the column, it may be adsorbing irreversibly to the acidic silica gel.[6] This can be mitigated by pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites.
-
The following diagram outlines a general workflow for product workup and purification.
Caption: General workflow for product workup and purification.
Reference Experimental Protocol
General Procedure for the Synthesis of a 4-Anilinoquinazoline Derivative via SNAr Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloroquinazoline (1.0 eq), the desired aniline (1.1-1.5 eq), and a suitable solvent (e.g., isopropanol or ethanol, ~0.1 M concentration).
-
Heating: Begin stirring the mixture and heat it to reflux (typically 80-90 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the limiting starting material (usually the 4-chloroquinazoline). Reactions can take from 4 to 24 hours.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water and then a small amount of a cold, non-polar solvent (like diethyl ether or hexanes) to remove non-polar impurities.
-
Purification: Dry the crude solid. If further purification is needed, recrystallize from a suitable solvent (e.g., ethanol).[6] Alternatively, purify by silica gel column chromatography.[6]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
References
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem.
-
da Cruz, E. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
- da Cruz, E. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
- Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.
- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Diagram].
- Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journalirjpac.com [journalirjpac.com]
Technical Support Center: Synthesis of 2-Aryl-4-Chloroquinazolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-aryl-4-chloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. 2-Aryl-4-chloroquinazolines are pivotal intermediates in medicinal chemistry, serving as precursors to a wide array of biologically active molecules, including renowned kinase inhibitors like Gefitinib and Erlotinib.[1][2]
The most prevalent synthetic route involves a two-step process: first, the construction of a 2-aryl-4(3H)-quinazolinone core, followed by its chlorination. While seemingly straightforward, the chlorination step, typically employing phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is fraught with potential side reactions that can significantly impact yield, purity, and scalability. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot experiments and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable steps for resolution.
Q1: My chlorination reaction is incomplete. I'm recovering a significant amount of the starting 2-aryl-4(3H)-quinazolinone. What is causing this?
Answer: Incomplete conversion is a frequent issue stemming from several factors related to reaction kinetics and equilibrium. The conversion of the quinazolinone's amide functional group into a chloro-amidine is not a direct displacement. It requires activation of the carbonyl oxygen.
-
Causality: The reaction with POCl₃ proceeds through the formation of phosphorylated intermediates.[3] The key reactive species is the O-phosphorylated quinazolinone, which is then susceptible to nucleophilic attack by a chloride ion. If this intermediate does not form efficiently, the reaction stalls.
-
Troubleshooting Steps:
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently. Clean conversion of the phosphorylated intermediates to the final product typically requires temperatures of 70-90°C or higher (refluxing in POCl₃, ~106°C).[3] Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Reagent Stoichiometry: While POCl₃ is often used as the solvent, a minimum of one molar equivalent is required for the reaction to proceed to completion.[3][4] Using POCl₃ as a solvent ensures it is in large excess.
-
Use of Additives: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction when using SOCl₂ by forming the Vilsmeier reagent, a more potent chlorinating agent.[5] With POCl₃, adding a co-solvent like toluene or xylene can help modulate the temperature and improve solubility.[6] The addition of phosphorus pentachloride (PCl₅) can also drive the reaction to completion but adds complexity to the workup.[6]
-
Q2: I'm observing a high-molecular-weight byproduct that is difficult to separate from my product. What is it and how can I prevent its formation?
Answer: This is a classic sign of "pseudodimer" formation, a well-documented side reaction in this synthesis.
-
Causality: The pseudodimer arises from the intermolecular reaction between a highly reactive phosphorylated intermediate and a molecule of unreacted 2-aryl-4(3H)-quinazolinone.[7][8] This occurs when the initial phosphorylation happens at a temperature high enough to also permit this side reaction.
-
Prevention Protocol: The formation of the dimer can be completely suppressed by controlling the reaction temperature in two distinct stages.[3]
-
Stage 1: Intermediate Formation (Low Temperature): Suspend the quinazolinone in a suitable solvent (e.g., MeCN, THF) and add a tertiary amine base with a pKa > 9 (e.g., triethylamine, DIPEA). Cool the mixture to below 25°C. Add the POCl₃ dropwise while maintaining this low temperature. This allows for the clean and rapid formation of the phosphorylated intermediates without triggering dimerization.[3][4]
-
Stage 2: Conversion to Product (High Temperature): Once the POCl₃ addition is complete and the intermediates have formed, heat the reaction mixture to 70-90°C to drive the conversion to the 2-aryl-4-chloroquinazoline.
-
The workflow below illustrates this optimized, two-stage approach.
Q3: My product hydrolyzes back to the quinazolinone during workup or purification. How do I improve its stability?
Answer: The C4-Cl bond in 2-aryl-4-chloroquinazolines is highly electrophilic and susceptible to hydrolysis. This is the most common cause of product loss and contamination post-reaction.
-
Causality: The presence of water during the workup will rapidly convert the product back to the thermodynamically stable quinazolinone. Silica gel used in column chromatography is acidic and contains adsorbed water, which can also catalyze this hydrolysis.
-
Best Practices for Workup and Purification:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice or into a vigorously stirred ice-water mixture. The goal is to precipitate the product while rapidly hydrolyzing the excess POCl₃. Do not add water to the reaction mixture.
-
pH Control: Immediately basify the aqueous mixture with a base like sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) to a pH of 8-9 before extraction. The product is more stable under neutral to slightly basic conditions.
-
Extraction: Promptly extract the product with a suitable organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform.
-
Purification:
-
Recrystallization: This is often the preferred method. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate/hexanes.
-
Chromatography: If chromatography is necessary, use neutral alumina instead of silica gel. Alternatively, deactivate silica gel by pre-treating it with the eluent containing 1-2% triethylamine to neutralize acidic sites. Perform the chromatography quickly.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of a 2-aryl-4(3H)-quinazolinone with POCl₃?
Answer: The reaction is a two-stage process involving activation via phosphorylation followed by nucleophilic substitution.[3][4]
-
Phosphorylation: The quinazolinone tautomerizes between its amide and imidic acid forms. The oxygen of the carbonyl (or hydroxyl of the imidic acid) acts as a nucleophile, attacking the phosphorus atom of POCl₃. This can lead to a mixture of rapidly equilibrating N- and O-phosphorylated intermediates.
-
Substitution: The O-phosphorylated intermediate is the key species that proceeds to the product. A chloride ion (Cl⁻), present in the reaction mixture, acts as a nucleophile and attacks the electrophilic C4 position. This results in the displacement of the dichlorophosphate leaving group and formation of the C-Cl bond, yielding the final 2-aryl-4-chloroquinazoline.
The diagram below outlines this mechanism and the potential for pseudodimer formation if conditions are not controlled.
Q2: Which chlorinating agent is better: POCl₃ or SOCl₂?
Answer: The choice depends on the substrate, scale, and desired reaction conditions. Both are effective but have distinct advantages and disadvantages.
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Reactivity | Highly reactive, often considered the "gold standard" for this transformation. | Generally milder than POCl₃. |
| Conditions | Often used as both reagent and solvent, requiring high temperatures (reflux, ~106°C). Can be used with co-solvents. | Lower boiling point (~76°C). Often requires a catalytic amount of DMF to be effective.[5] |
| Byproducts | Phosphoric and polyphosphoric acids, which are non-volatile and require aqueous workup for removal. | Sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed. |
| Workup | More complex; requires careful quenching in ice/water and neutralization. | Simpler; excess reagent can be removed under reduced pressure. |
| Side Reactions | Prone to pseudodimer formation if not controlled.[3] | Generally less prone to dimerization, but can cause charring with sensitive substrates. |
| Recommendation | Excellent for robust substrates where high reactivity is needed. The two-stage protocol is recommended. | A good choice for substrates sensitive to high temperatures or when a simpler workup is a priority. |
Q3: How do I synthesize the 2-aryl-4(3H)-quinazolinone starting material?
Answer: There are several reliable methods. A very common and robust approach is the cyclocondensation of a halogenated anthranilamide with a benzaldehyde, followed by dehydrogenation.[2]
-
Halogenation of Anthranilamide: 2-Aminobenzamide is first halogenated (e.g., brominated with NBS) to install a group at the 5-position.
-
Cyclocondensation: The resulting 2-amino-5-halobenzamide is reacted with a substituted benzaldehyde. This forms a dihydroquinazolinone intermediate.
-
Dehydrogenation: The intermediate is then oxidized to the aromatic 2-aryl-4(3H)-quinazolinone, often using an oxidant like iodine.[2]
An alternative route involves the reaction of anthranilic acid with an aroyl chloride, followed by cyclization with a source of ammonia like ammonium acetate.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-bromo-4(3H)-quinazolinone (Precursor)
This protocol is adapted from established literature procedures.[2]
-
Bromination: To a solution of 2-aminobenzamide (1.0 equiv) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature. Stir for 30 minutes. The product, 2-amino-5-bromobenzamide, often precipitates and can be collected by filtration.
-
Cyclocondensation/Dehydrogenation: Combine the 2-amino-5-bromobenzamide (1.0 equiv), a substituted benzaldehyde (1.2 equiv), and iodine (I₂) (1.5 equiv) in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).
-
Heat the mixture to 120-140°C and monitor by TLC. The reaction typically takes 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold solvent like ethanol or diethyl ether. The product is often pure enough for the next step without further purification.
Protocol 2: Optimized Chlorination using POCl₃ (Two-Stage Method)
This protocol is designed to minimize pseudodimer formation.[3]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend the 2-aryl-4(3H)-quinazolinone (1.0 equiv) in anhydrous acetonitrile (MeCN).
-
Stage 1 (Intermediate Formation): Add diisopropylethylamine (DIPEA) (1.5 equiv) to the suspension. Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Stage 2 (Conversion): Heat the reaction mixture to reflux (around 80-85°C) and maintain for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a vigorously stirred beaker containing a large amount of crushed ice.
-
Once the excess POCl₃ is hydrolyzed, basify the slurry to pH 8-9 with solid sodium carbonate or concentrated ammonium hydroxide.
-
Extract the aqueous mixture three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-aryl-4-chloroquinazoline.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
References
-
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). Molecules, 27(21), 7208. Available from: [Link]
-
Synthesis of 2-substituted-4(3H)-quinazolinones 4. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. (2004). Chemical and Pharmaceutical Bulletin, 52(4), 495-498. Available from: [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653–1661. Available from: [Link]
-
Synthesis of 4(3H)-quinazolinone derivatives from corresponding alkyl... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7912. Available from: [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
POCl3 Chlorination of 4-Quinazolones. (2011). Figshare. Available from: [Link]
-
POCl3 Chlorination of 4-Quinazolones | Request PDF. (2011). ResearchGate. Available from: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). Molecules, 15(12), 9473-9481. Available from: [Link]
-
Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. (2022). Journal of Medicinal Chemistry, 65(17), 11588-11603. Available from: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2020). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2022). Beilstein Journal of Organic Chemistry, 18, 1378-1388. Available from: [Link]
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 245. Available from: [Link]
- Preparation of 2,4-dichloroquinazoline. (2009). Google Patents.
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2018). Molecules, 23(10), 2691. Available from: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
- Process for the preparation of 4-haloquinazolines. (1993). Google Patents.
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011). ResearchGate. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2016). RSC Advances, 6(96), 94892-94914. Available from: [Link]
Sources
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. figshare.com [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of Quinazoline-Based Inhibitors
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with quinazoline-based inhibitors. The unique physicochemical properties that make the quinazoline scaffold a privileged structure in drug discovery, particularly for kinase inhibitors, are often the very source of its poor aqueous solubility.[1][2] This guide provides a structured, causality-driven approach to diagnosing and resolving these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered in the lab.
Q1: Why are my quinazoline-based inhibitors so poorly soluble in aqueous solutions?
A1: The low aqueous solubility of many quinazoline derivatives is intrinsic to their molecular architecture.[1] Key contributing factors include:
-
Structural Rigidity and Lipophilicity: The fused, planar aromatic ring system is inherently rigid and hydrophobic.[1] When combined with lipophilic substituents designed to enhance binding affinity to target proteins (like kinases), the overall lipophilicity (often measured as logP) of the molecule increases significantly, reducing its affinity for water.[1][2]
-
High Crystal Lattice Energy: The planar structure of these molecules facilitates strong intermolecular packing in the solid state through π-π stacking and hydrogen bonds.[1] This creates a highly stable crystal lattice that requires a large amount of energy to break apart, thus lowering solubility.[1] Many of these compounds are classified as BCS Class II drugs, defined by low solubility and high permeability.[3]
Q2: What is the absolute first step I should take when my compound fails to dissolve in an aqueous buffer for an in vitro assay?
A2: The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3][4]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its high solubilizing power for nonpolar compounds and its compatibility with most in vitro assays at low final concentrations (typically <0.5% v/v).[4]
-
Procedure: If the compound does not readily dissolve in 100% DMSO at room temperature, you can use gentle warming (e.g., 37°C) and/or ultrasonication to aid dissolution.[3] Always use fresh, anhydrous DMSO, as absorbed water can reduce its solubilizing capacity.[3]
Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a very common problem known as "precipitation upon dilution," which occurs when the final concentration of your compound exceeds its solubility limit in the final aqueous/organic solvent mixture.[3][4] Here is a tiered approach to solve this:
-
Reduce the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.[3]
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of another water-miscible organic co-solvent to your final aqueous buffer can significantly increase the compound's solubility.[3][5] Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).[3][5]
-
Use Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[3][6] They can form inclusion complexes with your compound, effectively shielding it from the aqueous environment and enhancing its apparent solubility.[3][7]
Q4: How does pH impact the solubility of quinazoline inhibitors? Can I use it to my advantage?
A4: Yes, leveraging pH is a highly effective strategy. The quinazoline scaffold contains basic nitrogen atoms (primarily at the N1 and N3 positions), making the solubility of its derivatives pH-dependent.[3][8][9][10]
-
Mechanism: In an acidic environment (pH below the compound's pKa), these nitrogen atoms become protonated, forming a positively charged ion. This ionized salt form is significantly more polar and, therefore, more soluble in water than the neutral free base.[3] For example, the well-known quinazoline-based drug Gefitinib is a weak base that is much more soluble at a lower, acidic pH.[3] The pKa of the unsubstituted quinazoline parent molecule is approximately 3.5, but for substituted derivatives, this can range from 5.7 to 7.6.[11][12]
-
Practical Application: You can often increase solubility by lowering the pH of your assay buffer. However, you must verify that the chosen pH does not affect your compound's stability, the activity of your target protein, or the health of your cells in cell-based assays.[3]
Systematic Troubleshooting Guide
When facing persistent solubility issues, a systematic approach is crucial. This workflow guides you from initial characterization to advanced formulation strategies.
Caption: A step-by-step workflow for troubleshooting quinazoline inhibitor solubility.
Visualizing the Impact of pH
The basicity of the quinazoline core is key to manipulating its solubility. Protonation at acidic pH breaks the planarity and introduces a charge, disrupting the crystal lattice and increasing interaction with water.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpbr.in [ijpbr.in]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinazoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline in Solution
Document ID: TSC-QCZ-STB-001
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline. This molecule is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its chemical structure, particularly the presence of a reactive 4-chloro substituent on the quinazoline core, presents stability challenges in solution.
This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help researchers, scientists, and drug development professionals maintain the integrity of this compound during their experiments. By understanding and mitigating its degradation pathways, you can ensure the reliability and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound precipitates out of solution over time. What is the primary cause?
A: Precipitation is often due to poor solubility in the chosen solvent or degradation to a less soluble product. This compound is largely nonpolar and requires a suitable organic solvent. If using a co-solvent system (e.g., DMSO/water), exceeding the aqueous limit can cause it to crash out. Additionally, degradation, particularly hydrolysis of the 4-chloro group, can form a 4-hydroxyquinazoline (quinazolinone) derivative, which may have lower solubility in certain organic solvents.
Q2: I've observed a change in the color of my solution. What does this indicate?
A: A color change often signals chemical degradation. Quinazoline and its derivatives can undergo subtle electronic changes upon degradation, leading to chromophoric shifts. This could be due to hydrolysis, oxidation, or photolytic degradation. It is crucial to analyze the solution using techniques like HPLC-UV or LC-MS to identify the new species.[1]
Q3: Which solvents are recommended for preparing a stable stock solution?
A: For maximal stability, anhydrous aprotic solvents are highly recommended. These include Dichloromethane (DCM), Tetrahydrofuran (THF), and 1,4-Dioxane. For biological assays, Dimethyl Sulfoxide (DMSO) is commonly used; however, ensure it is of high purity and anhydrous, as water content can promote hydrolysis.[2][3] While some quinazoline derivatives show long-term stability in DMSO, others can be unstable, so validation is key.[3]
Q4: Can I use protic solvents like methanol or ethanol?
A: Protic solvents are not recommended for long-term storage. The 4-chloro position on the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr).[4] Protic solvents can act as nucleophiles, leading to solvolysis and the formation of undesired ether byproducts.
Q5: How does pH affect the stability of my compound?
A: The quinazoline ring system is generally stable in cold, dilute acidic or alkaline solutions but can be destroyed upon boiling.[5] However, the 4-chloro substituent is highly susceptible to hydrolysis, which is accelerated by both strongly acidic and, more significantly, basic conditions. For aqueous buffers, maintaining a pH near neutral (6.5-7.5) is advisable to minimize hydrolysis.[6][7][8]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and validated solutions.
| Observed Issue | Probable Cause(s) | Recommended Action(s) & Scientific Rationale |
| New peaks appear in HPLC chromatogram over a short period (hours to days). | 1. Hydrolysis: The C4-Cl bond is electrophilic and susceptible to attack by water. This is the most common degradation pathway. | Action: Use anhydrous aprotic solvents (e.g., THF, Dioxane). If an aqueous buffer is required, prepare solutions fresh and use immediately. Keep solutions cold (4°C) to slow the reaction rate.[2] Rationale: Aprotic solvents lack the acidic protons that facilitate nucleophilic attack on the quinazoline ring. |
| 2. Photodegradation: Aromatic and halogenated compounds can be sensitive to UV and visible light. | Action: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting where possible. Rationale: Light energy can promote homolytic cleavage of the C-Br or C-Cl bonds or excite the aromatic system, leading to unwanted side reactions. | |
| Inconsistent results in biological assays. | 1. Degradation to Inactive/Different Species: The parent compound may be degrading into a species with lower or different biological activity. | Action: Perform a time-course stability study in your final assay medium. Use LC-MS to correlate the appearance of degradants with the loss of activity. Prepare the final dilution immediately before adding it to the assay. Rationale: The assay medium (often aqueous, buffered, and containing nucleophilic components) is a reactive environment. Verifying compound integrity under these specific conditions is critical.[9] |
| 2. Reaction with Media Components: Thiols (e.g., from DTT or cysteine in media) or amines can act as nucleophiles and displace the 4-chloro substituent. | Action: Analyze the compatibility of the compound with all assay components. If a reactive species is identified, consider modifying the assay protocol or using a more stable analog if available. Rationale: The SNAr reaction is a known pathway for modifying 4-chloroquinazolines and can occur with various nucleophiles present in biological systems.[4] | |
| Difficulty dissolving the compound. | 1. Intrinsic Low Solubility: The planar, aromatic structure and heavy bromine atoms contribute to high lattice energy and low solubility in many solvents.[10] | Action: Use a co-solvent system. Start by dissolving the compound in a minimal amount of a strong organic solvent like DMSO or DMF, then slowly add the less-polar solvent (e.g., Toluene, DCM) while vortexing. Gentle warming (30-40°C) can aid dissolution. Rationale: This method overcomes the initial energy barrier to dissolution before dilution into the final solvent system. |
Visualizing the Primary Degradation Pathway
The most significant stability concern is the hydrolysis of the 4-chloro group, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction converts the active 4-chloroquinazoline into a 4-quinazolinone derivative, which often exhibits different properties.
Caption: Proposed SNAr mechanism for hydrolysis.
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable Stock Solution
This protocol details the steps for preparing a 10 mM stock solution in anhydrous DMSO, a common solvent for biological screening.
-
Material Preparation:
-
Use a brand new, sealed vial of anhydrous DMSO (≤0.005% water).
-
Warm the this compound powder to room temperature in a desiccator to prevent water condensation.
-
Use baked-dry glassware or new, sterile polypropylene tubes.
-
-
Weighing:
-
Accurately weigh the required amount of the compound in a clean, dry vial.
-
-
Dissolution:
-
Under a nitrogen or argon atmosphere if possible, add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes. If necessary, sonicate for 5 minutes in a water bath at room temperature to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber vials with tight-fitting caps.
-
Store aliquots at -20°C or -80°C. When needed, thaw a single aliquot at room temperature and use it immediately. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the compound's liabilities.[11][12][13] This workflow outlines the conditions to test. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[12]
Caption: Workflow for a forced degradation study.
Analytical Method for Stability Assessment
A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.
-
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][14]
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's UV max (likely in the 254-320 nm range). Mass Spectrometry (MS) detector for identification of degradant masses.
References
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. [Link]
-
Asif, M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]
-
Zhu, X., et al. (2017). Possible degradation pathway of quinoline. ResearchGate. [Link]
-
Solubility of Things. 1-Bromo-3-fluorobenzene. [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 969. [Link]
-
Carvajal-Moreno, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]
-
Carvajal-Moreno, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Carvajal-Moreno, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science. [Link]
-
Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. ResearchGate. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Degradation pathway of quinoline in aerobic conditions. ResearchGate. [Link]
-
Webster, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-85. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Resistance in Cancer Cells with Quinazoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the use of quinazoline derivatives to combat therapeutic resistance in cancer. This guide is designed to provide both foundational knowledge and practical, field-proven insights to navigate the complexities of your experiments. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape
This section addresses common conceptual questions that form the basis of research in this field.
Q1: What are quinazoline derivatives and what is their primary mechanism of action in cancer therapy?
A: Quinazoline is a bicyclic aromatic heterocycle, which serves as a core scaffold for a major class of therapeutic agents.[1][2] In oncology, many quinazoline derivatives are designed as Tyrosine Kinase Inhibitors (TKIs).[3] They function by competing with adenosine triphosphate (ATP) at the catalytic site of oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[3] By blocking EGFR, these drugs inhibit downstream signaling pathways like PI3K/Akt and RAS/MAPK, which are crucial for cancer cell proliferation, survival, and migration.[4][5] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib are all based on the quinazoline scaffold.[6][7]
Q2: My cancer cells have developed resistance to a first-generation quinazoline-based EGFR inhibitor (e.g., Gefitinib). What are the likely molecular mechanisms?
A: Acquired resistance to first-generation EGFR-TKIs is a significant clinical challenge. The mechanisms are broadly classified into two categories:
-
On-Target (EGFR-Dependent) Alterations: The most common mechanism, accounting for approximately 50-60% of cases, is a secondary "gatekeeper" mutation in the EGFR gene itself.[8][9] The T790M mutation in exon 20 is the most prevalent, which increases the receptor's affinity for ATP, thereby reducing the inhibitory potency of drugs like gefitinib and erlotinib.[9][10][11]
-
Off-Target (EGFR-Independent) Bypass Tracks: The cancer cells activate alternative signaling pathways to bypass their dependency on EGFR. The most well-documented of these is the amplification of the MET proto-oncogene.[12][13][14] MET amplification leads to the activation of HER3 and the PI3K/Akt pathway, effectively rendering the inhibition of EGFR moot.[12][14] Other bypass mechanisms include activation of other receptor tyrosine kinases (e.g., HER2, IGF-1R), downstream mutations in pathways like PI3K, or phenotypic changes such as the Epithelial-to-Mesenchymal Transition (EMT).[8][13][15][16][17]
Q3: How do newer generations of quinazoline derivatives (e.g., Afatinib, Osimertinib) attempt to overcome these resistance mechanisms?
A: Newer generations of these inhibitors were rationally designed to address known resistance mechanisms:
-
Second-Generation (e.g., Afatinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain.[18] This allows them to inhibit EGFR even in the presence of the T790M mutation to some extent, although their clinical efficacy in this setting can be limited.[8] However, resistance can still emerge through mechanisms like MET amplification or KRAS mutations.[18][19][20][21]
-
Third-Generation (e.g., Osimertinib): These were specifically developed to be potent against both the primary sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR to reduce toxicity.[22][23][24] Osimertinib also forms an irreversible covalent bond, but at a different site (Cys797).[22][24] Inevitably, resistance to osimertinib also develops, commonly through a new tertiary mutation, C797S, which prevents the drug from binding, or through EGFR-independent mechanisms like MET amplification and activation of the RAS-MAPK pathway.[23][24][25][26]
Q4: What is Epithelial-to-Mesenchymal Transition (EMT) and how does it contribute to resistance?
A: EMT is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, transitioning to a more migratory and invasive mesenchymal phenotype.[27][28] This transition is increasingly recognized as a potent driver of drug resistance.[15][17][29] EMT can induce resistance to EGFR-TKIs by activating alternative signaling pathways (e.g., TGF-β) and upregulating drug efflux pumps from the ATP-binding cassette (ABC) transporter family, which actively pump the therapeutic agent out of the cell.[15][27]
Section 2: Experimental Strategy & Troubleshooting Guides
This section provides structured workflows and detailed protocols for key experiments, along with troubleshooting for common issues.
Workflow for Evaluating a Novel Quinazoline Derivative
This workflow outlines the logical progression from initial screening to in vivo validation when testing a new compound against resistant cancer cells.
Caption: Experimental workflow for testing quinazoline derivatives.
Guide 1: Establishing a Drug-Resistant Cell Line
Q: How do I create a cell line model of acquired resistance to a specific quinazoline derivative?
A: Rationale: Generating a resistant cell line is critical for studying acquired resistance mechanisms and testing novel compounds. The principle is to mimic the clinical scenario of prolonged drug exposure, which applies selective pressure on the cancer cell population, allowing clones with resistance-conferring alterations to survive and proliferate.[20][30][31]
Protocol: Dose Escalation Method
-
Initial Seeding: Plate a parental, drug-sensitive cell line (e.g., PC-9 for EGFR-mutant NSCLC) at a standard density.
-
Determine Initial Dose: Start by treating the cells with the quinazoline derivative at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth), which you should determine beforehand using a standard viability assay.
-
Continuous Culture: Culture the cells continuously in the presence of this IC20 concentration. Change the media with fresh drug every 2-3 days. Initially, you will observe significant cell death.
-
Monitor for Recovery: Wait for the surviving cell population to recover and resume a stable proliferation rate. This may take several weeks.
-
Dose Escalation: Once the cells are stably growing at the initial concentration, double the drug concentration. Again, monitor for cell death and subsequent recovery.
-
Repeat: Continue this process of stepwise dose escalation. The goal is to culture a cell population that can proliferate in a drug concentration that is 5-10 times the IC50 of the original parental line.
-
Validation: Once a resistant population is established, confirm the shift in IC50 using a cell viability assay compared to the parental line. Characterize the molecular mechanism of resistance (e.g., via sequencing or western blot).
Troubleshooting This Protocol
-
Q: All my cells died after the first dose. What went wrong?
-
A: Your initial concentration was likely too high. Start at a lower, sub-lethal concentration (e.g., IC10 or IC20) to allow for the selection of resistant clones rather than killing the entire population.
-
-
Q: The cells are growing extremely slowly and won't recover. What should I do?
-
A: Be patient; this process can take months. If growth has completely stalled for over two weeks, consider reducing the drug concentration by 25% until proliferation resumes, then attempt to increase it again more gradually.
-
-
Q: My resistant line has lost its resistance after being cultured without the drug. Why?
-
A: Some resistance mechanisms, particularly those involving upregulation of efflux pumps or bypass pathways, can be unstable without continuous selective pressure.[20] It is crucial to continuously culture your established resistant line in the presence of the maintenance drug concentration to ensure the phenotype is not lost.
-
Guide 2: Assessing Cell Viability with MTT/XTT Assays
Q: How can I accurately measure the cytotoxic effect of my quinazoline derivative on sensitive vs. resistant cells?
A: Rationale: The MTT and XTT assays are colorimetric methods used to quantify cell viability by measuring the metabolic activity of living cells.[32] In metabolically active cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[32][33][34][35][36] The intensity of this color is directly proportional to the number of viable cells, allowing for the calculation of an IC50 value. The primary difference is that the XTT formazan product is water-soluble, eliminating the solubilization step required for the MTT assay.[32]
Protocol: XTT Assay (Recommended for Higher Throughput)
-
Cell Seeding: Plate your cells (both parental and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your quinazoline derivative. Remove the old media and add 100 µL of media containing the various drug concentrations to the appropriate wells. Include "cells only" (positive control) and "media only" (blank) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The color will change to orange in wells with viable cells.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength between 450-500 nm. Use a reference wavelength between 630-690 nm to subtract background noise.[32]
-
Data Analysis:
-
Subtract the absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the viability percentage against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Troubleshooting This Protocol
-
Q: My IC50 values are inconsistent between experiments. Why?
-
A: Consistency is key. Ensure you are using the same cell passage number, seeding density, and incubation times. Cell health can greatly impact results. Also, verify the concentration and stability of your dissolved quinazoline compound.
-
-
Q: I see a color change in my "media only" blank wells. What does this mean?
-
A: This indicates contamination of the media or a problem with the compound itself. Some compounds can directly reduce tetrazolium salts. Test your compound in cell-free media to see if it directly causes a color change. If it does, this assay may not be suitable for your specific derivative.
-
-
Q: The absorbance readings in my control wells are very low.
-
A: This suggests a low number of viable cells. Your initial seeding density may be too low, or the cells may be unhealthy. Perform a cell count before seeding to ensure accuracy.
-
Data Presentation: Comparing IC50 Values
Summarizing your viability data in a table is essential for clear interpretation.
| Cell Line | Resistance Mechanism | IC50 (Gefitinib) [µM] | IC50 (Novel Derivative X) [µM] | Fold-Resistance (vs. Parental) |
| PC-9 (Parental) | N/A | 0.02 | 0.05 | 1.0 |
| PC-9/GR (Resistant) | EGFR (T790M) | 5.8 | 0.09 | 290 (Gefitinib), 1.8 (Derivative X) |
| HCC827 (Parental) | N/A | 0.01 | 0.04 | 1.0 |
| HCC827/MR (Resistant) | MET Amplification | 4.2 | 2.5 | 420 (Gefitinib), 62.5 (Derivative X) |
This table demonstrates that "Novel Derivative X" is highly effective at overcoming T790M-mediated resistance but is less effective against MET amplification, guiding further development.
Guide 3: Analyzing Signaling Pathways with Western Blot
Q: My new quinazoline derivative shows good cytotoxicity. How can I confirm it is hitting the intended target and overcoming resistance signaling?
A: Rationale: Western blotting allows you to visualize and quantify specific proteins in your cell lysates. When studying EGFR inhibitors, it is critical to assess the phosphorylation status of key proteins. A successful inhibitor should decrease the phosphorylation of its target (e.g., EGFR) and downstream effectors (e.g., Akt, ERK). In resistant cells, you can use this technique to see if your new compound can suppress the bypass signaling pathways that are active.
Signaling Pathways in EGFR-TKI Resistance
The following diagram illustrates common resistance pathways. A successful novel quinazoline derivative might target EGFR more potently or inhibit one of the bypass kinases.
Caption: Key signaling pathways in EGFR-TKI resistance.
Protocol: Western Blot for Phospho-Proteins
-
Treatment and Lysis: Plate sensitive and resistant cells. Treat them with your quinazoline derivative at a relevant concentration (e.g., its IC50) for a short period (e.g., 2-6 hours). Also include a DMSO (vehicle) control.
-
Harvest Cells: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of your proteins.
-
Quantify Protein: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature your protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C. Key antibodies include:
-
Phospho-EGFR (p-EGFR) and Total EGFR (t-EGFR)
-
Phospho-Akt (p-Akt) and Total Akt (t-Akt)
-
Phospho-ERK (p-ERK) and Total ERK (t-ERK)
-
A loading control like GAPDH or β-actin to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
-
Analysis: Quantify the band intensities. A successful drug should reduce the ratio of phosphorylated protein to total protein for its target pathway.
Troubleshooting This Protocol
-
Q: I don't see any signal for my phosphorylated protein, even in the control.
-
A: The protein may not be phosphorylated under your baseline culture conditions. Consider stimulating the cells with EGF for 15-30 minutes before lysis to activate the EGFR pathway. Also, ensure you added phosphatase inhibitors to your lysis buffer.
-
-
Q: My loading control (GAPDH) is uneven across lanes.
-
A: This invalidates your results. Re-run the experiment, being meticulous during the protein quantification and loading steps. Ensure your BCA/Bradford assay was performed accurately.
-
-
Q: The background on my blot is very high ("dirty").
-
A: This can be due to insufficient blocking, inadequate washing between antibody steps, or too high an antibody concentration. Increase blocking time, perform more vigorous or longer washes, and try titrating your primary and secondary antibodies to a lower concentration.
-
Section 3: In Vivo Validation
Q: My compound works well in vitro. How do I test it in an animal model?
A: Rationale: In vivo models are essential for evaluating a drug's efficacy in a more complex biological system, providing data on pharmacokinetics and anti-tumor activity that cannot be obtained in vitro.[37] Cell-Derived Xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard first step.[30][38][39] Patient-Derived Xenograft (PDX) models, which use tumor tissue directly from a patient, better preserve tumor heterogeneity and are considered more clinically relevant.[30][40]
Abbreviated Workflow: CDX Model Efficacy Study
-
Cell Implantation: Subcutaneously inject your resistant human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, standard-of-care drug, your novel quinazoline derivative).
-
Treatment: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration.
-
Analysis: Euthanize the animals, excise the tumors, and weigh them. The primary endpoint is Tumor Growth Inhibition (TGI). Portions of the tumor can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry to confirm target engagement in vivo.[37]
Troubleshooting This Protocol
-
Q: The tumors are not growing after implantation.
-
A: Ensure the cells you are injecting are healthy and in the logarithmic growth phase. Check the viability of the cells right before injection. Some cell lines are notoriously difficult to grow as xenografts and may require co-injection with Matrigel.
-
-
Q: The mice in my treatment group are losing a lot of weight.
-
A: Significant weight loss (>15-20%) is a sign of severe toxicity. Your drug dose is likely too high. You may need to perform a preliminary dose-finding/tolerability study to identify the maximum tolerated dose (MTD) before proceeding with the full efficacy study.
-
-
Q: There is a high variability in tumor size within the same group.
-
A: This is common. Increase the number of mice per group (n=8 to 10 is standard) to increase statistical power. Ensure your tumor measurement technique is consistent and that all animals are treated uniformly.
-
References
-
Planchard, D., Popat, S., Kerr, K., et al. (2016). Metastatic non-small cell lung cancer: ESMO Clinical Practice Guidelines for diagnosis, treatment and follow-up. Annals of Oncology. Available at: [Link]
-
Chiu, C. H., et al. (2018). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. Clinical Cancer Research. Available at: [Link]
-
Yamaoka, T., et al. (2017). Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. Molecular Cancer Research. Available at: [Link]
-
Vici, P., et al. (2015). Mechanisms of lapatinib resistance in HER2-driven breast cancer. Critical Reviews in Oncology/Hematology. Available at: [Link]
-
Ricciuti, B., et al. (2020). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Lung Cancer. Available at: [Link]
-
MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]
-
Ahamad, S., et al. (2019). Structural investigations on mechanism of lapatinib resistance caused by HER-2 mutants. Journal of Molecular Graphics and Modelling. Available at: [Link]
-
Voulgari, A., & Pauklin, S. (2020). Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer. Cancers. Available at: [Link]
-
Dagogo-Jack, I., et al. (2023). The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Cancers. Available at: [Link]
-
Crown Bioscience. (n.d.). Combating Cancer Drug Resistance with In Vivo Models. Available at: [Link]
-
Ju, L., et al. (2013). Erlotinib Resistance in Lung Cancer Cells Mediated by Integrin β1/Src/Akt-Driven Bypass Signaling. Cancer Research. Available at: [Link]
-
Yamaoka, T., et al. (2017). Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. Molecular Cancer Research. Available at: [Link]
-
Shang, Y., Cai, X., & Fan, D. (2013). Roles of epithelial-mesenchymal transition in cancer drug resistance. Current Cancer Drug Targets. Available at: [Link]
-
O'Connor, R., et al. (2021). The importance of epithelial-mesenchymal transition and autophagy in cancer drug resistance. Cancer Drug Resistance. Available at: [Link]
-
Bivona, T. G., et al. (2011). Acquired resistance mechanisms to osimertinib: The constant battle. Journal of Clinical Oncology. Available at: [Link]
-
Camidge, D. R., Pao, W., & Sequist, L. V. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. Journal of Thoracic Oncology. Available at: [Link]
-
Normanno, N., et al. (2013). Role of mesenchymal-epithelial transition amplification in resistance to anti-epidermal growth factor receptor agents. Annals of Translational Medicine. Available at: [Link]
-
Wu, S. G., et al. (2023). Novel Resistance Mechanisms to Second‐Generation EGFR Tyrosine Kinase Inhibitor Afatinib and Associations With Genomic Features in NSCLC. The Oncologist. Available at: [Link]
-
Shang, Y., Cai, X., & Fan, D. (2013). Roles of Epithelial-Mesenchymal Transition in Cancer Drug Resistance. Current Cancer Drug Targets. Available at: [Link]
-
McDermott, M. (2012). Mechanisms of resistance to lapatinib in HER2 positive breast cancer. PhD thesis, Dublin City University. Available at: [Link]
-
Liu, L., et al. (2009). Novel mechanism of lapatinib resistance in HER2-positive breast tumor cells: activation of AXL. Cancer Research. Available at: [Link]
-
Hata, A., et al. (2018). Mechanisms of acquired resistance to afatinib clarified with liquid biopsy. Oncotarget. Available at: [Link]
-
Passiglia, F., et al. (2020). Mechanisms of resistance to osimertinib. Translational Lung Cancer Research. Available at: [Link]
-
Kosaka, T., et al. (2006). Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status. Lung Cancer. Available at: [Link]
-
Rexer, B. N., & Arteaga, C. L. (2012). Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem. Journal of Cancer Metastasis and Treatment. Available at: [Link]
-
Williams, E. D., et al. (2019). Epithelial–Mesenchymal Transition-Mediated Tumor Therapeutic Resistance. Cancers. Available at: [Link]
-
Leonetti, A., et al. (2019). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers. Available at: [Link]
-
Dagogo-Jack, I., et al. (2023). The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Cancers. Available at: [Link]
-
Remon, J., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review. Available at: [Link]
-
Santoni-Rugiu, E., et al. (2019). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO Open. Available at: [Link]
-
Lin, Y., et al. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Pao, W., et al. (2010). Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal... ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2019). MET amplification causes EGFR-TKI resistance by activating... ResearchGate. Available at: [Link]
-
Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]
-
Politi, K., et al. (2010). Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. Disease Models & Mechanisms. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Available at: [Link]
-
Nakagawa, T., et al. (2013). Overcoming Erlotinib Resistance in EGFR Mutation–Positive Non–Small Cell Lung Cancer Cells by Targeting Survivin. Molecular Cancer Therapeutics. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quinazoline: A Deep Dive into its Synthesis and Multifaceted Applications. Available at: [Link]
-
Targeted Oncology. (2026). Savolitinib/Osimertinib Extends PFS in MET-Amplified EGFR-Mutated NSCLC. Available at: [Link]
-
American Association for Cancer Research. (2014). Abstract 1212: Studying cancer drug resistance in patient derived xenograft tumor models. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]
-
Wikipedia. (n.d.). Quinazoline. Available at: [Link]
-
Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]
Sources
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. Role of mesenchymal-epithelial transition amplification in resistance to anti-epidermal growth factor receptor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Roles of epithelial-mesenchymal transition in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Resistance mechanisms after tyrosine kinase inhibitors afatinib and crizotinib in non-small cell lung cancer, a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Novel Resistance Mechanisms to Second‐Generation EGFR Tyrosine Kinase Inhibitor Afatinib and Associations With Genomic Features in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oaepublish.com [oaepublish.com]
- 28. mdpi.com [mdpi.com]
- 29. benthamdirect.com [benthamdirect.com]
- 30. blog.crownbio.com [blog.crownbio.com]
- 31. Mechanisms of resistance to lapatinib in HER2 positive breast cancer - DORAS [doras.dcu.ie]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 34. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 35. rndsystems.com [rndsystems.com]
- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. xenograft.org [xenograft.org]
- 38. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 39. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 40. aacrjournals.org [aacrjournals.org]
Technical Support Center: Refining Molecular Models for Predicting Quinazoline Bioactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the computational modeling of quinazoline derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the refinement of molecular models for bioactivity prediction. Our approach is rooted in established scientific principles to ensure the robustness and predictive power of your computational experiments.
Section 1: Quantitative Structure-Activity Relationship (QSAR) Model Refinement
QSAR modeling is a cornerstone for predicting the activity of novel compounds.[1][2] However, building a robust and predictive model is fraught with challenges. This section addresses common pitfalls in QSAR model development and validation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My QSAR model has a high R² on the training set but fails to predict the activity of the test set. What's wrong?
Answer: This is a classic sign of overfitting, where the model has learned the noise and specific features of the training set rather than the underlying structure-activity relationship.[3] A high R² (goodness of fit) for the training set is necessary but not sufficient for a predictive model.[4]
Causality and Solution: Overfitting often results from having too many descriptors (variables) relative to the number of compounds or from not using a sufficiently diverse training set. The model's reliability must be judged by its performance on an external set of data it has never seen before.[1][5]
Troubleshooting Protocol:
-
Re-evaluate Data Splitting: Ensure your training and test sets are chemically diverse and representative of the entire dataset. Use a rational splitting method, such as sphere exclusion or activity-based clustering, rather than random selection.
-
Descriptor Selection: Reduce the number of molecular descriptors. Use techniques like Principal Component Analysis (PCA) or feature selection algorithms (e.g., recursive feature elimination) to identify the most relevant descriptors and remove redundant or irrelevant ones.[6][7]
-
Rigorous Validation: The ultimate test of a QSAR model is its ability to predict the activity of new compounds.[5] Implement stringent validation techniques.
-
Internal Validation (Cross-Validation): Use leave-one-out (LOO) or leave-many-out (LMO) cross-validation to assess the model's internal robustness. A high cross-validated R² (Q²) is a better indicator of predictive power than R². A QSAR model is generally considered acceptable if Q² > 0.5.[4]
-
External Validation: This is the most critical validation step.[1][2] The model must accurately predict the bioactivity of the external test set compounds. Key metrics are presented in the table below.
-
Y-Randomization: Shuffle the biological activity data multiple times and rebuild the model. If the resulting models have high R² values, it's likely the original model was built on a chance correlation.
-
Table 1: Key Statistical Metrics for QSAR Model Validation
| Parameter | Symbol | Acceptable Value | Interpretation |
| Coefficient of Determination (Training Set) | R² | > 0.6 | Measures the goodness-of-fit for the training data.[4] |
| Cross-Validated R² (Internal Validation) | Q² or R²_cv | > 0.5 | Assesses the internal predictive ability of the model.[4][6] |
| Predictive R² (External Validation) | R²_pred | > 0.6 | Measures the model's ability to predict an external test set.[6] |
Question 2: How do I interpret the 3D-QSAR contour maps to guide the design of new quinazoline derivatives?
Answer: 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the spatial regions where specific physicochemical properties are predicted to influence biological activity.[8][9] Interpreting these maps is key to rational drug design.
Protocol for Interpreting CoMFA/CoMSIA Maps:
-
Analyze Steric Maps (Green/Yellow Contours):
-
Green Contours: Indicate regions where bulky, sterically favorable groups are predicted to increase bioactivity. Consider adding larger substituents at these positions on the quinazoline scaffold.
-
Yellow Contours: Indicate regions of steric hindrance. Placing bulky groups here is predicted to decrease activity. Aim for smaller substituents in these areas.
-
-
Analyze Electrostatic Maps (Blue/Red Contours):
-
Blue Contours: Highlight areas where positive electrostatic potential (e.g., from an electron-poor or positively charged group) is favorable. Consider adding hydrogen bond donors or other electropositive groups.
-
Red Contours: Show where negative electrostatic potential (e.g., from an electron-rich group) enhances activity. Introducing electron-withdrawing groups, hydrogen bond acceptors, or negatively charged moieties is advised.[10]
-
-
Analyze Hydrophobic Maps (Color Varies, e.g., White/Purple):
-
Favorable Contours (e.g., White): Indicate where hydrophobic groups (e.g., alkyl or aryl substituents) are predicted to increase activity, likely by engaging with a hydrophobic pocket in the target protein.
-
Unfavorable Contours (e.g., Purple): Suggest that hydrophilic or polar groups are preferred in these regions.
-
-
Synthesize Insights: Superimpose the contour maps onto a potent quinazoline inhibitor in the active site of its target protein. This provides a structural hypothesis for why certain properties are favored in specific regions, allowing for more informed design of the next generation of compounds.[8]
Section 2: Molecular Docking Troubleshooting
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, but achieving a reliable and accurate prediction requires careful setup and interpretation.[11][12][13]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My docking results show a poor binding score for a quinazoline derivative that is known to be a potent inhibitor. What could be the issue?
Answer: A discrepancy between a known potent inhibitor and a poor docking score often points to issues with the protein preparation, ligand setup, or the definition of the binding site. The scoring function itself may also be a limitation.
Causality and Solution: Successful docking relies on a high-quality protein structure and a correctly prepared ligand.[14] Missing atoms, incorrect protonation states, or a misdefined binding pocket can easily lead to erroneous results.
Troubleshooting Workflow for Docking Inaccuracies:
Caption: Troubleshooting workflow for poor molecular docking scores.
Step-by-Step Protocol:
-
Protein Structure Validation: Carefully inspect the crystal structure. Add missing hydrogen atoms and use software to predict the protonation states of key residues like Histidine at physiological pH. Ensure any critical water molecules or co-factors in the active site are retained.[15]
-
Ligand Preparation: Generate a low-energy 3D conformation of your quinazoline ligand. Ensure the correct ionization state and tautomer are used.
-
Binding Site Definition: Define the docking grid box to encompass the entire active site. If a co-crystallized ligand is present, ensure the grid is centered around it.[16]
-
Use a Reference Ligand: Re-dock the known co-crystallized ligand into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, which validates the docking protocol.[17]
-
Consider Receptor Flexibility: If the target protein is known to undergo conformational changes upon binding, standard rigid-receptor docking may fail. Employ methods like induced-fit docking or use an ensemble of protein structures from molecular dynamics simulations to account for this flexibility.[[“]]
Section 3: Molecular Dynamics (MD) Simulation Refinement
MD simulations provide a dynamic view of the ligand-receptor complex, helping to refine docked poses and assess binding stability.[11][19][20] However, simulation stability and force field parameterization are critical hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My quinazoline ligand is unstable during the MD simulation and quickly dissociates from the binding pocket. How can I fix this?
Answer: Ligand instability during an MD simulation can stem from several sources: an inaccurate initial docked pose, incorrect ligand parameterization (force field issues), or insufficient system equilibration.
Causality and Solution: The force field contains the parameters that dictate how atoms interact.[21] If the parameters for your specific quinazoline derivative are not accurate, the simulation will not reflect physical reality. Likewise, if the system is not properly equilibrated before the production run, high-energy clashes can "push" the ligand out of the binding site.
Protocol for Stabilizing a Ligand-Protein Complex in MD:
-
Force Field Selection & Parameterization:
-
Choose an appropriate force field: For protein-ligand simulations, force fields like AMBER, CHARMM, and OPLS are commonly used.[21][22][23]
-
Parameterize the Ligand: This is a critical step. Use a tool like the General Amber Force Field (GAFF) or a CHARMM equivalent to generate parameters for your quinazoline derivative. For novel scaffolds, quantum mechanics (QM) calculations may be necessary to derive accurate partial charges.[15] Mixing parameters from different force fields should be avoided.[[“]]
-
-
System Preparation:
-
Solvation: Place the complex in a box of explicit water molecules (e.g., TIP3P) to mimic physiological conditions.
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.
-
-
Rigorous Equilibration Protocol: Do not rush equilibration. A multi-stage process is essential for stability.
Sources
- 1. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of QSAR Models - Strategies and Importance | International Journal of Drug Design and Discovery [ijddd.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 9. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VeriSIM Molecular Modeling: A Detailed Guide │ Drug Discovery & Development Technology [verisimlife.com]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 14. schrodinger.com [schrodinger.com]
- 15. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. consensus.app [consensus.app]
- 19. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abap.co.in [abap.co.in]
- 21. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 22. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-4-chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of 6-bromo-4-chloroquinazoline synthesis in a question-and-answer format.
Question 1: My reaction yield has significantly dropped after moving from bench-scale to a pilot-plant scale. What are the likely causes and how can I troubleshoot this?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, mixing efficiency, and reagent addition.
-
Inadequate Mixing: In larger reactors, achieving homogenous mixing is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation.
-
Troubleshooting:
-
Evaluate the reactor's agitation system (impeller type, speed, and position).
-
Consider using baffles to improve mixing efficiency.
-
For reactions involving solids, ensure the agitation is sufficient to maintain a uniform slurry.
-
-
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[1] Exothermic reactions can lead to temperature spikes that favor the formation of byproducts.
-
Troubleshooting:
-
Implement a more robust temperature control system.
-
Consider a slower, controlled addition of reagents to manage the exotherm.
-
Ensure the reactor's cooling jacket is operating efficiently.
-
-
-
Reagent Addition Rate: The rate of reagent addition, which may have been rapid at the lab scale, can become critical at a larger scale. A fast addition can lead to high local concentrations and unwanted side reactions.
-
Troubleshooting:
-
Optimize the addition rate through a Design of Experiments (DoE) approach.
-
Consider subsurface addition for highly reactive reagents to improve dispersion.
-
-
Question 2: I am observing a significant increase in impurity formation, particularly a dimer of the starting material, during the chlorination step. What is causing this and how can I mitigate it?
Answer: The formation of dimeric and other impurities during the chlorination of the 6-bromoquinazolin-4(3H)-one intermediate is often linked to the reaction conditions and the choice of chlorinating agent.
-
Excessive Reaction Temperature: High temperatures can promote side reactions.
-
Troubleshooting:
-
Carefully control the reaction temperature. A temperature screen can help identify the optimal range where the desired reaction proceeds efficiently with minimal byproduct formation.[2]
-
-
-
Choice and Stoichiometry of Chlorinating Agent: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.[3][4] The amount and type of reagent can influence impurity profiles.
-
Troubleshooting:
-
Optimize the stoichiometry of the chlorinating agent. An excess may be required to drive the reaction to completion, but a large excess can lead to more impurities.
-
Consider the use of a milder chlorinating agent or the addition of a catalyst. For instance, a catalytic amount of N,N-dimethylformamide (DMF) is often used with POCl₃.[5][6]
-
-
-
Work-up Procedure: The quench and isolation steps are critical for preventing further reactions and removing impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 6-bromo-4-chloroquinazolines.
Question 1: What is a common and scalable synthetic route for 6-bromo-4-chloroquinazoline?
Answer: A widely used and scalable three-step synthesis starts from 4-bromoaniline.[3][7]
-
Acrylate Formation: 4-Bromoaniline is reacted with ethyl propiolate in a solvent like methanol to form 3-(4-bromoanilino)ethyl acrylate.[3]
-
Thermal Cyclization: The intermediate is then cyclized at high temperatures (200–220°C) in a high-boiling solvent such as diphenyl ether to yield 6-bromoquinazolin-4(3H)-one.[3][7]
-
Chlorination: The final step involves the chlorination of the 6-bromoquinazolin-4(3H)-one using a reagent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in a suitable solvent like toluene to afford 6-bromo-4-chloroquinazoline.[3][7]
Question 2: What are the critical process parameters to monitor during the scale-up of the chlorination step?
Answer: The chlorination step is often the most critical. Key parameters to monitor include:
-
Temperature: As an exothermic reaction, precise temperature control is crucial to prevent runaway reactions and minimize impurity formation.
-
Reagent Addition Rate: Controlled addition of the chlorinating agent is necessary to manage the exotherm and maintain optimal reaction concentrations.
-
Reaction Time: Monitoring the reaction progress using techniques like HPLC is essential to determine the optimal reaction time and ensure complete conversion.[1]
-
Agitation: Sufficient agitation is required to ensure good mixing and heat transfer, especially in a slurry reaction.
Question 3: What analytical methods are recommended for in-process control and final product analysis?
Answer: A combination of analytical techniques is recommended for robust process control and quality assurance.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring reaction progress, identifying and quantifying impurities, and determining the purity of the final product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and any isolated intermediates or impurities.[6]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and helps in the identification of impurities.[1]
-
X-ray Powder Diffraction (XRPD): Useful for characterizing the crystalline form of the final product, which is important for its physical properties and stability.[1]
Data Presentation
Table 1: Summary of a Common Synthetic Route and Typical Yields [3][7]
| Step | Reaction | Reagents & Conditions | Typical Yield |
| 1 | Acrylate Formation | 4-Bromoaniline, Ethyl propiolate; Methanol, 30–50°C | ~95% |
| 2 | Cyclization | Diphenyl ether, 200–220°C | ~77-87% |
| 3 | Chlorination | POCl₃ or PCl₃; Toluene, Reflux (110-115°C) | ~62-92.6% |
Experimental Protocols
Protocol 1: Synthesis of 6-bromoquinazolin-4(3H)-one (Step 2) [7]
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge diphenyl ether.
-
Heat the diphenyl ether to 200-220°C.
-
Slowly add a solution of 3-(4-bromoanilino)ethyl acrylate in diphenyl ether to the hot solvent.
-
Maintain the reaction mixture at 200-220°C and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and then slurry with ethyl acetate to remove residual diphenyl ether.
-
Filter and dry the solid to obtain 6-bromoquinazolin-4(3H)-one.
Protocol 2: Synthesis of 6-bromo-4-chloroquinazoline (Step 3) [7]
-
To a reactor, add 6-bromoquinazolin-4(3H)-one and toluene.
-
Slowly add phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110-115°C) and stir for the required time, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture.
-
Carefully quench the reaction by slowly adding the mixture to ice water.
-
Adjust the pH with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.[5]
-
Filter the solid, wash with water, and dry to obtain 6-bromo-4-chloroquinazoline. The crude product can be recrystallized from a suitable solvent like n-heptane for further purification.[7]
Visualizations
Caption: Troubleshooting workflow for low yield during scale-up.
Caption: Experimental workflow for the chlorination step.
References
- Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Benchchem.
- Benchchem. Troubleshooting common issues in quinazoline synthesis protocols.
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
- Sigma-Aldrich. 6-Bromo-4-chloro-quinazoline.
- Benchchem. 6-Bromo-4-chloroquinazoline | 38267-96-8.
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- PubChem. 6-Bromo-4-chloro-quinazoline.
- ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.
- National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- National Institutes of Health.
- National Institutes of Health.
- Wikipedia. Quinazoline.
- ResearchGate. Classical strategies for the synthesis of quinazolines.
- ACS Publications. Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2.
- ECHEMI.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 6-Bromo-4-chloroquinazoline.
- SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
- ChemScene. 6-Bromo-4-chloroquinazoline.
- Patsnap.
- Organic Chemistry Portal. Quinazoline synthesis.
- Semantic Scholar.
- Google Patents.
- ResearchGate. Synthesis of 4-chloroquinazolines (C)
- ResearchGate. Synthesis of 4-chloroquinazolines (C)
- Benchchem. The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.
- National Institutes of Health.
- Benchchem. Technical Support Center: Scale-Up of 7-Bromo-6-chloroquinazoline Production.
- Benchchem. A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs.
- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," recognized for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide pharmacological spectrum, including potent anticancer and antimicrobial activities.[2][3][4] This guide provides an in-depth comparative analysis of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline analogs, focusing on their synthesis, anticancer, and antimicrobial potential. By examining the structure-activity relationships (SAR) and presenting supporting experimental data from related compounds, this document aims to equip researchers with the critical insights needed for advancing drug discovery efforts in this chemical space.
The Quinazoline Core: A Foundation for Diverse Bioactivity
The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, offers a versatile template for chemical modification. The strategic placement of various substituents at the 2, 4, and 6-positions can profoundly influence the molecule's interaction with biological targets, leading to a range of therapeutic effects from cell cycle arrest and apoptosis induction in cancer cells to the inhibition of microbial growth.[5][6]
Synthesis of Substituted Quinazolines: A Generalized Approach
The synthesis of this compound analogs typically follows a multi-step pathway, starting from a substituted anthranilic acid. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of the Benzoxazinone Intermediate. 5-Bromoanthranilic acid is reacted with 4-bromobenzoyl chloride in the presence of a suitable base (e.g., pyridine) to yield 6-bromo-2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one.
-
Step 2: Amination to form the Quinazolinone. The benzoxazinone intermediate is then treated with a nitrogen source, such as ammonia or formamide, to yield 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one.
-
Step 3: Chlorination at the 4-position. The final step involves the chlorination of the quinazolinone using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce the target compound, this compound.[7]
Anticancer Activity: A Comparative Analysis
Numerous studies have highlighted the potent cytotoxic effects of quinazoline derivatives against a variety of cancer cell lines.[2][8][9] The substitutions at the 2, 4, and 6-positions play a crucial role in defining their anticancer efficacy and selectivity.
The Role of Substituents:
-
Position 6 (Bromo Group): The presence of a halogen, such as bromine, at the 6-position has been shown to enhance anticancer activity.[6] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions with target proteins. Studies on 6-bromo-2-styrylquinazolin-4(3H)-ones have demonstrated their inhibitory activity.[10]
-
Position 2 (Substituted Phenyl Group): The nature of the substituent at the 2-position significantly influences the compound's biological profile. Aromatic and heteroaromatic rings at this position are common in active anticancer quinazolines. The 4-bromophenyl group in the target analogs is expected to contribute to the overall lipophilicity and may engage in specific interactions within the binding pocket of target enzymes.
-
Position 4 (Chloro Group): The 4-chloro substituent is a key feature, often serving as a reactive site for nucleophilic substitution. This allows for the synthesis of a diverse library of analogs with various amino or alkoxy groups at this position, which can modulate the compound's activity and target specificity.[7]
Comparative Anticancer Data of Related Quinazoline Analogs
To illustrate the potential efficacy of this compound analogs, the following table summarizes the in vitro cytotoxic activity of structurally related compounds against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Quinazoline Derivative (21) | HeLa | 1.85 | Gefitinib | 4.3 |
| Quinazoline Derivative (22) | MDA-MB-231 | 2.81 | Gefitinib | 28.3 |
| Compound 18 | MGC-803 | 0.85 | - | - |
| Compound 9 | MGC-803 | >10 | - | - |
| 6-Aryl-2-styrylquinazolin-4(3H)-one (6a) | UACC-62 (Melanoma) | 22.99 | - | - |
| 6-Aryl-2-styrylquinazolin-4(3H)-one (6a) | MCF-7 (Breast) | 37.18 | - | - |
Table 1: In vitro cytotoxic activity of various quinazoline derivatives against human cancer cell lines.[2][10][11][12]
The data suggests that quinazoline derivatives can exhibit potent, low micromolar to nanomolar inhibitory activity against a range of cancer cell lines.[2][11] The variability in IC₅₀ values underscores the importance of the substitution pattern in determining cytotoxic potency.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11][12]
Proposed Anticancer Mechanism of Action
Quinazoline derivatives exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Many quinazoline-based drugs, like gefitinib and erlotinib, are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[5]
-
Cell Cycle Arrest: Some analogs have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[5]
Caption: General experimental workflow for synthesis and biological evaluation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on related quinazoline analogs strongly suggests that this class of compounds is likely to possess significant anticancer and antimicrobial activities. The comparative data presented in this guide highlights the critical role of substitutions at the 2, 4, and 6-positions in modulating biological efficacy.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. Key areas for investigation include:
-
In-depth Anticancer Profiling: Screening against a broader panel of cancer cell lines, including drug-resistant strains, and elucidation of the specific molecular targets and signaling pathways involved.
-
Expanded Antimicrobial Spectrum Analysis: Testing against a wider range of pathogenic bacteria and fungi, including clinical isolates, to determine the breadth of their antimicrobial activity.
-
Pharmacokinetic and Toxicological Studies: In vivo evaluation of the most promising candidates to assess their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
By systematically exploring the structure-activity relationships and delving deeper into their mechanisms of action, the full therapeutic potential of these versatile quinazoline derivatives can be unlocked, paving the way for the development of next-generation anticancer and antimicrobial drugs.
References
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., Alanazi, A. M., El-Azab, A. S., & ElTahir, K. E. H. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., Alanazi, A. M., El-Azab, A. S., & ElTahir, K. E. H. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054. [Link]
- SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(10), 45-51.
- Kut, D., Kut, M., Komarovska-Porokhnyavets, O., Kurka, M., Onysko, M., & Lubenets, V. (2024). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Letters in Drug Design & Discovery, 21(13), 2490-2496.
-
Ye, W., Wang, Y., Zhang, N., Zhang, Y., & Liu, J. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894. [Link]
-
synthesis, characterization and anti-microbial evaluation of a series of quinazoline analogs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kut, D., Kut, M., Komarovska-Porokhnyavets, O., Kurka, M., Onysko, M., & Lubenets, V. (2023). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Letters in Drug Design & Discovery, 20(13), 1-8. [Link]
- Santos, M. A. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4983.
- In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity. (2025). BenchChem.
-
Al-Ostath, A., Ghabsh, B. A., & Al-Dhfyan, A. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4789. [Link]
-
In vitro antibacterial activity of ten series of substituted quinazolines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Pereira, M. D. F., Chevrot, R., Rosenfeld, E., Thiery, V., & Besson, T. (2007). Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. Journal of Sulfur Chemistry, 28(6), 575-583.
-
Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 70(4), 509–512. [Link]
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 1-4.
- Pandey, A., Singh, S., & Singh, S. K. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 209-216.
-
Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Moganeradj, K., Kumar, R. S., & Manian, A. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 20(10), 18886–18903. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 10. [Link]
- Kim, H., Jo, E., Lee, S., Kim, D., Kim, J., & Lee, J. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4567.
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry, 64(17), 13076–13093. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(9), 4444–4452. [Link]
- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4. (2025). BenchChem.
-
Ahmed, M. F., & Youns, M. (2013). Synthesis and Biological Evaluation of a Novel Series of 6,8-Dibromo-4(3H)quinazolinone Derivatives as Anticancer Agents. ChemInform, 44(51). [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rphsonline.com [rphsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Bromo-Quinazoline Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
The quinazoline scaffold is a cornerstone in the design of kinase inhibitors, with several FDA-approved drugs featuring this privileged heterocyclic system.[1][2] The strategic introduction of a bromine atom at the 6-position has been shown to enhance the anticancer and kinase inhibitory potential of these molecules.[1][3] This guide provides a comprehensive comparative analysis of 6-bromo-quinazoline derivatives as kinase inhibitors, offering insights into their structure-activity relationships (SAR), target profiles, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
The 6-Bromo-Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The 6-bromo-quinazoline core serves as a versatile template for the development of potent kinase inhibitors. The bromine atom at the 6-position can significantly influence the compound's electronic properties and its interactions within the ATP-binding pocket of various kinases, often leading to improved potency and selectivity.[1] Many derivatives have been synthesized and evaluated, primarily targeting key kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Key Kinase Targets and Signaling Pathways
A fundamental aspect of cancer biology is the dysregulation of signaling pathways that control cell growth, proliferation, and survival. Tyrosine kinases are critical components of these pathways, and their aberrant activity is a common driver of tumorigenesis. Consequently, they are prime targets for therapeutic intervention.
EGFR and HER2 Signaling
The Epidermal Growth Factor Receptor (EGFR) and HER2 are members of the ErbB family of receptor tyrosine kinases.[4] Upon ligand binding, these receptors dimerize and activate their intracellular kinase domains, triggering a cascade of downstream signaling events, most notably through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[5] These pathways ultimately regulate gene expression, leading to increased cell proliferation, survival, and invasion.[5] In many cancers, EGFR and HER2 are overexpressed or mutated, leading to uncontrolled cell growth.[4]
Below is a diagram illustrating the EGFR/HER2 signaling cascade.
Caption: Simplified EGFR/HER2 Signaling Pathway.
Comparative Analysis of 6-Bromo-Quinazoline Kinase Inhibitors
The following sections present a comparative analysis of representative 6-bromo-quinazoline derivatives based on their in vitro inhibitory activities. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Dual EGFR/HER2 Inhibitors
A significant focus of 6-bromo-quinazoline development has been on dual inhibitors of EGFR and HER2. The rationale behind this approach is to achieve a more comprehensive blockade of the ErbB signaling network.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 21 | EGFRwt | 46.1 | [2] |
| HER2 | Not Reported | [2] | |
| Lapatinib (reference) | EGFRwt | 53.1 | [2] |
| HER2 | Not Reported | [2] |
Compound 21 is a 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline.
VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, making it an attractive target for cancer therapy. Some 6-bromo-quinazoline derivatives have shown promising activity against VEGFR-2.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 6 | VEGFR-2 | 80 | [2] |
| EGFR | 10 | [2] | |
| Sorafenib (reference) | VEGFR-2 | 80 | [2] |
| EGFR | 20 | [2] |
Compound 6 is a diaryl-thiourea-linked quinazoline derivative.
Multi-Kinase Inhibitors
The development of multi-kinase inhibitors is a strategic approach to target multiple oncogenic pathways simultaneously, potentially overcoming drug resistance. Some quinazoline derivatives, while not all being 6-bromo substituted, have demonstrated potent multi-kinase inhibitory activity.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 6c | CDK2 | 0.183 | [6][7] |
| EGFR | 0.083 | [6][7] | |
| VEGFR-2 | 0.076 | [6][7] | |
| HER2 | 0.138 | [6][7] |
Compound 6c is an isatin-quinazoline hybrid.
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-bromo-quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and its appended functionalities.
-
Substitution at the 4-position: The nature of the substituent at the 4-position is crucial for activity. Anilino groups are common and often substituted with electron-withdrawing groups to enhance potency.[2]
-
Substitution at the 2-position: Modifications at the 2-position can influence both potency and selectivity. For instance, the introduction of a pyridin-3-yl group has been explored for dual EGFR/HER2 inhibition.[2]
-
Linkers and Side Chains: The type of linker and the nature of the side chains play a significant role. For example, urea and thiourea linkers have been incorporated to develop multi-kinase inhibitors.[2]
Experimental Protocols: A Self-Validating System
The evaluation of kinase inhibitors requires a multi-faceted experimental approach, typically progressing from biochemical assays to cell-based assays. This tiered approach provides a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy.
Rationale for a Dual Assay Approach
-
Biochemical Assays (In Vitro Kinase Inhibition): These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are essential for determining the intrinsic potency (e.g., IC50 value) of an inhibitor against its target in a controlled, cell-free environment.[8]
-
Cell-Based Assays (Cytotoxicity/Antiproliferative): These assays assess the effect of a compound on the viability and proliferation of cancer cells. They provide crucial information about a compound's ability to penetrate cell membranes, engage its target in a complex cellular environment, and elicit a biological response.[9] Discrepancies between biochemical and cellular assay results can highlight issues such as poor cell permeability or off-target effects.[10]
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.
Caption: A streamlined workflow for kinase inhibitor discovery.
Detailed Step-by-Step Methodologies
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[4]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 6-bromo-quinazoline derivative) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1mg/mL BSA).
-
Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the VEGFR-2 kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an ELISA-based method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, SW480 for colon cancer) in appropriate culture medium.[1]
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-bromo-quinazoline test compounds in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (vehicle control, untreated cells).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
Synthesis of 6-Bromo-Quinazoline Derivatives
The synthesis of 6-bromo-quinazoline derivatives often starts from commercially available 5-bromoanthranilic acid or its derivatives. The following diagram illustrates a representative synthetic route.[1]
Caption: A general synthetic pathway to 6-bromo-quinazolinones.
This synthetic strategy allows for the introduction of diverse substituents at the 2- and 3-positions, enabling the exploration of a wide chemical space to optimize the pharmacological properties of the final compounds.[1]
Conclusion
6-Bromo-quinazoline derivatives represent a promising class of kinase inhibitors with demonstrated activity against key oncogenic targets such as EGFR, HER2, and VEGFR. The strategic placement of the bromine atom at the 6-position often contributes to enhanced potency. A systematic approach to drug discovery, employing both biochemical and cell-based assays, is crucial for the comprehensive evaluation and selection of lead candidates. The structure-activity relationships of these compounds are complex, with substitutions at the 2- and 4-positions of the quinazoline ring playing a critical role in determining their inhibitory profile. Further exploration of this privileged scaffold is warranted to develop novel and effective targeted therapies for cancer.
References
-
HER2 signaling diagram. HER2 is at the center of EGFR signaling at the... - ResearchGate. Available from: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. Available from: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available from: [Link]
-
Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. Available from: [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience. Available from: [Link]
-
synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. Available from: [Link]
-
IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Available from: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH. Available from: [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([1][5][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available from: [Link]
-
Synthesis of 6‐bromo‐2‐(pyridine‐3‐yl)‐4‐substituted quinazoline compounds as EGFR inhibitors - ResearchGate. Available from: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available from: [Link]
-
Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC - PubMed Central. Available from: [Link]
-
In vitro VEGFR-2 inhibitory assay. - ResearchGate. Available from: [Link]
-
Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PubMed. Available from: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. Available from: [Link]
-
Synthetic Scheme of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones - ResearchGate. Available from: [Link]
-
Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases - PubMed. Available from: [Link]
-
Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery - PubMed Central. Available from: [Link]
-
IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... - ResearchGate. Available from: [Link]
-
Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - PubMed Central. Available from: [Link]
-
Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - OUCI. Available from: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar. Available from: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from: [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) of 2,4,6-substituted quinazolines"
Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects. The synthesis of covalent inhibitors, often through the incorporation of a reactive group (e.g., an acrylamide) at the C6 position, represents a promising strategy to achieve irreversible binding and prolonged therapeutic effects. [5]Furthermore, the application of computational methods, such as molecular docking and QSAR studies, will continue to accelerate the rational design of novel 2,4,6-substituted quinazolines with superior efficacy and safety profiles for a multitude of diseases. [2][15]
References
- Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. ACS Medicinal Chemistry Letters.
- 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity rel
- Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm.
- Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. PubMed Central.
- Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed.
- Biological activities of Quinazolines: A comprehensive review.
- Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.
- Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.
- Synthesis and in vitro biological evaluation of novel quinazoline deriv
- Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects.
- Discovery of Novel Quinazoline Deriv
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.
- Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PubMed Central.
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
- Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives.
- Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
- Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PubMed Central.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
- In vitro antibacterial activity of ten series of substituted quinazolines.
- Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors. PubMed.
- Design, Synthesis and Anticancer Activity of Novel 2,3- and 2,4-Disubstituted Quinazoline and Quinazolinone Derivatives.
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Publishing.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-Bromo-Quinazoline Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 6-bromo-quinazoline compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs.[1] Derivatives featuring a 6-bromo substitution have shown considerable promise, often by targeting key signaling pathways involved in cell proliferation and survival.[2][3]
Part 1: The EGFR Signaling Pathway - The Primary Hypothesis
The EGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[4] In many cancers, its dysregulation through overexpression or activating mutations leads to uncontrolled cell growth.[8][9] Quinazoline-based inhibitors are typically designed to compete with ATP at the kinase domain's binding site, thereby blocking the autophosphorylation of the receptor and halting the downstream signaling cascade.[1][10] A clear understanding of this pathway is the foundation upon which all validation experiments are built.
Caption: The canonical EGFR signaling pathway and the inhibitory point of quinazoline compounds.
Part 2: A Hierarchical Framework for MoA Validation
A robust MoA validation strategy is not a single experiment but a logical progression of inquiries. The process should be designed as a self-validating system, where each step provides evidence that informs the next. We start by confirming direct physical interaction between the compound and its putative target and then broaden the investigation to measure the downstream cellular consequences of this interaction.
Caption: A hierarchical workflow for validating a compound's mechanism of action.
Part 3: Comparative Experimental Guide for MoA Validation
This section provides the "how-to" and, more importantly, the "why" behind key experimental choices. For each method, we present the core principle, the rationale for its inclusion in the workflow, and a detailed protocol.
Primary Target Engagement: Does the Compound Bind its Intended Target?
The first and most critical step is to confirm a direct physical interaction between the 6-bromo-quinazoline compound and EGFR within a relevant biological context.
Method A: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[11][12] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" in the presence of a binding compound.[13]
-
Why this choice?: This is the gold standard for confirming target engagement in an intact cellular environment, accounting for factors like cell permeability and intracellular compound concentration that are missed in purified protein assays.[14][15]
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Seed cancer cells known to express the target (e.g., A431 for wild-type EGFR) in culture plates. Once confluent, treat the cells with the 6-bromo-quinazoline compound at various concentrations (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Harvesting: After treatment, harvest the cells by scraping and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a standard method (e.g., BCA assay). Prepare samples for Western Blot analysis.
-
Western Blot Detection: Analyze the amount of soluble EGFR remaining at each temperature point using a standard Western Blot protocol with a specific anti-EGFR antibody.
Cellular Target Inhibition: Is the Target's Activity Blocked in Cells?
Confirming that the compound binds to EGFR is essential, but it's not enough. We must also demonstrate that this binding event leads to the inhibition of the kinase's function within the cell.
Method: Western Blot Analysis of Downstream Signaling
-
Principle: A functional EGFR kinase autophosphorylates and subsequently phosphorylates downstream effector proteins like Akt and ERK.[16] An effective inhibitor will reduce the levels of phosphorylated EGFR (p-EGFR) and its downstream targets (p-Akt, p-ERK) without affecting the total protein levels of EGFR, Akt, or ERK.
-
Why this choice?: This method provides direct, semi-quantitative evidence of target modulation within the native signaling cascade, confirming that the binding event is functionally relevant.
Experimental Protocol: Western Blot for Phospho-protein Analysis
-
Cell Culture & Treatment: Seed cells (e.g., A431) and grow them to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Compound Incubation: Pre-treat the cells with various concentrations of the 6-bromo-quinazoline compound or vehicle for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation. A non-stimulated control should be included.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[18][19]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, p-Akt, p-ERK, total EGFR, total Akt, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signals to their respective total protein signals.
Phenotypic Outcomes: Does Target Inhibition Elicit the Desired Biological Response?
The final piece of the validation puzzle is to link target inhibition to a meaningful anti-cancer effect, such as inhibiting cell proliferation or inducing cell death.
Method: Cell Viability & Proliferation Assays
-
Principle: These assays measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[22][23] If EGFR signaling is a key driver for a cancer cell line's growth, its inhibition should lead to a dose-dependent decrease in cell viability.[24][25]
-
Why this choice?: This connects the molecular mechanism to a therapeutically relevant outcome and allows for the determination of the compound's potency (IC50 value) in a cellular context.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A431, PC-9) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-bromo-quinazoline compound for 72 hours. Include vehicle-only and no-treatment controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[4] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 4: Performance Comparison with Alternative EGFR Inhibitors
To understand the true potential of a novel compound, its performance must be benchmarked against established alternatives. This provides crucial context regarding its potency, selectivity, and potential advantages. We will compare our hypothetical "6-Bromo-Quinazoline Compound 12a" against a first-generation inhibitor (Gefitinib) and a third-generation inhibitor (Osimertinib).
Table 1: Comparative Performance Data of EGFR Inhibitors
| Parameter | 6-Bromo-Quinazoline Cmpd 12a | Gefitinib (1st Gen) | Osimertinib (3rd Gen) | Rationale & Interpretation |
| EGFR Kinase IC₅₀ (nM) | 1.2 | 2.5 | 0.8 (T790M) | Measures direct enzymatic inhibition. Lower values indicate higher potency. Cmpd 12a shows high potency, comparable to approved drugs. |
| CETSA ΔTagg (°C in A431 cells) | +5.2 | +4.8 | +6.1 | Confirms target engagement in cells. A significant positive shift indicates strong binding and stabilization of EGFR. |
| p-EGFR Inhibition (%) (100 nM in A431 cells) | 92% | 88% | 95% | Demonstrates functional inhibition of the target in a cellular pathway. Cmpd 12a effectively blocks EGFR signaling. |
| Cell Viability IC₅₀ (µM) | Links target inhibition to anti-proliferative effect. The activity profile across different mutations is key. | |||
| A431 (EGFRwt) | 0.8 | 0.5 | 1.2 | Cmpd 12a shows potent activity against wild-type EGFR, similar to Gefitinib. |
| PC-9 (EGFRdel19) | 0.05 | 0.04 | 0.02 | High potency against common activating mutations is a desired feature for first-line treatment. |
| H1975 (L858R/T790M) | >10 | >10 | 0.03 | This is a critical differentiator. Like first-gen inhibitors, Cmpd 12a is inactive against the T790M resistance mutation, unlike the third-gen inhibitor Osimertinib.[10][26] |
Conclusion
Validating the mechanism of action of a 6-bromo-quinazoline compound is a systematic process that requires a confluence of evidence. By employing a hierarchical approach—confirming direct target binding with CETSA, verifying functional inhibition via Western Blotting, and measuring the ultimate phenotypic effect with viability assays—researchers can build a robust and compelling data package. Critically, comparing this data against established benchmarks provides the necessary context to evaluate the compound's true potential and guide its journey from a promising molecule to a potential therapeutic. This multi-pronged, evidence-based strategy ensures scientific integrity and provides the solid foundation required for successful drug development.
References
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Source Not Available.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Cell viability and cytotoxicity assays. Miltenyi Biotec.
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem.
- Cell Health Screening Assays for Drug Discovery.
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed.
- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Source Not Available.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models. Benchchem.
- Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Compar
- Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting.
- The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
- Western blot protocol. Abcam.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Source Not Available.
- Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
- An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. Source Not Available.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Source Not Available.
- WESTERN BLOTTING. Proteintech.
- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4. Benchchem.
- Western Blot Protocols and Recipes. Thermo Fisher Scientific.
- Western Blotting Protocol. Cell Signaling Technology.
- Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphoryl
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Deriv
- Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. Source Not Available.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PubMed Central.
- Full article: Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Taylor & Francis.
- Comparative Analysis of 7-Substituted Quinazoline Analogs as EGFR Inhibitors. Benchchem.
- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in
- Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis.
- Integrative miRNA–mRNA Network and Molecular Dynamics-Based Identification of Therapeutic Candidates for Paroxysmal Nocturnal Hemoglobinuria. MDPI.
- Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.)
- Integrated Network Pharmacology Analysis and Experimental Valid
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Source Not Available.
- Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. annualreviews.org [annualreviews.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptglab.com [ptglab.com]
- 18. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. pubs.acs.org [pubs.acs.org]
The Halogen Effect: A Comparative Analysis of 6-Bromo vs. 6-Iodo-Quinazoline Derivatives in Cancer Cell Cytotoxicity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, quinazoline derivatives have emerged as a prominent scaffold, largely due to their potent inhibitory effects on key signaling pathways involved in tumorigenesis, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3] Strategic modifications to the quinazoline core have been extensively explored to enhance potency and selectivity. Among these, halogenation at the 6-position has been identified as a critical determinant of cytotoxic activity.[1][4] This guide provides a comparative analysis of the cytotoxic profiles of two key halogenated quinazoline families: the 6-bromo and 6-iodo derivatives. By examining available experimental data, we aim to elucidate the nuanced differences in their anticancer potential and provide insights for the rational design of next-generation quinazoline-based therapeutics.
The Structural Nuances: 6-Bromo vs. 6-Iodo Substitution
The fundamental difference between these two classes of compounds lies in the halogen atom at the 6-position of the quinazoline ring. Bromine and iodine, both members of the halogen group, possess distinct physicochemical properties that can significantly influence the molecule's biological activity.
| Property | Bromine (Br) | Iodine (I) | Implication for Biological Activity |
| Atomic Radius (Å) | 1.14 | 1.33 | The larger size of iodine may lead to better van der Waals interactions with the target protein, potentially enhancing binding affinity. |
| Electronegativity (Pauling Scale) | 2.96 | 2.66 | The higher electronegativity of bromine can influence the electron distribution within the quinazoline ring system, affecting its reactivity and interaction with biological targets. |
| **Polarizability (ų) ** | 3.05 | 5.35 | The greater polarizability of iodine can contribute to stronger dispersion forces in protein-ligand interactions, potentially leading to increased potency. |
| Carbon-Halogen Bond Strength (kcal/mol) | ~70 (C-Br) | ~54 (C-I) | The weaker C-I bond might be more susceptible to metabolic cleavage, which could impact the compound's stability and pharmacokinetic profile. |
These differences in size, electronegativity, and polarizability can modulate the overall shape, electronic properties, and lipophilicity of the quinazoline derivatives, thereby affecting their absorption, distribution, metabolism, excretion (ADME) properties, and their interaction with the target protein's binding site.
Comparative Cytotoxicity: An Examination of the Evidence
A direct, head-to-head comparison of the cytotoxicity of 6-bromo and 6-iodo-quinazoline derivatives with otherwise identical substitutions is not extensively documented in a single study. However, by collating data from various independent studies, we can discern general trends and make informed inferences. The following tables summarize the cytotoxic activity (IC50 values) of representative 6-bromo and 6-iodo-quinazoline derivatives against a panel of human cancer cell lines.
It is crucial to interpret this data with caution , as variations in experimental conditions (e.g., cell lines, incubation times, assay methods) and, more importantly, differences in the other substituents on the quinazoline scaffold can significantly impact the observed cytotoxicity.
Cytotoxicity of 6-Bromo-Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.53 | [3] |
| SW480 (Colon) | 1.95 | [3] | |
| 8a | MCF-7 (Breast) | 15.85 | [5] |
| SW480 (Colon) | 17.85 | [5] | |
| WHI-P154 | U373 (Glioblastoma) | Micromolar range | [6] |
| U87 (Glioblastoma) | Micromolar range | [6] |
The data indicates that 6-bromo-quinazoline derivatives can exhibit potent cytotoxic effects, with some compounds showing activity in the sub-micromolar to low micromolar range against various cancer cell lines.[3][5][6]
Cytotoxicity of 6-Iodo-Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | A549 (Lung) | 6.24 | |
| HepG2 (Liver) | 7.88 | ||
| HCT116 (Colon) | 7.44 | ||
| MCF-7 (Breast) | 7.10 | ||
| 6d | A549 (Lung) | 6.12 | |
| HepG2 (Liver) | 6.80 | ||
| HCT116 (Colon) | 6.90 | ||
| MCF-7 (Breast) | 6.95 | ||
| 8c | A549 (Lung) | 6.90 | |
| HepG2 (Liver) | 7.35 | ||
| HCT116 (Colon) | 7.50 | ||
| MCF-7 (Breast) | 7.88 | ||
| 8d | A549 (Lung) | 6.00 | |
| HepG2 (Liver) | 7.05 | ||
| HCT116 (Colon) | 5.75 | ||
| MCF-7 (Breast) | 6.55 |
The presented 6-iodo-quinazoline derivatives consistently demonstrate cytotoxic activity in the low micromolar range across multiple cancer cell lines.
Analysis and Interpretation:
Mechanism of Action: Targeting the EGFR Signaling Pathway
A significant body of evidence points to the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a primary mechanism of action for the cytotoxic effects of 6-halogenated quinazoline derivatives.[1][2][7] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8] Its overexpression and mutation are common in many cancers, leading to uncontrolled cell growth.
6-bromo and 6-iodo-quinazoline derivatives are designed to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This binding event prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cancer cell survival and proliferation. The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).
Figure 1: Simplified schematic of EGFR signaling pathway inhibition by 6-halogenated quinazoline derivatives.
Experimental Protocols: Assessing Cytotoxicity
The cytotoxic effects of these quinazoline derivatives are typically quantified using in vitro cell-based assays. The following are detailed protocols for two commonly employed methods: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 6-bromo or 6-iodo-quinazoline derivatives (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells) and determine the IC50 value.
Figure 3: Workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
Both 6-bromo and 6-iodo-quinazoline derivatives represent promising classes of cytotoxic agents with significant potential for anticancer drug development. Their activity is often mediated through the inhibition of the EGFR signaling pathway, a well-validated target in oncology. While the available data does not allow for a definitive declaration of superiority between the two halogen substitutions, it is evident that both are effective in inducing cancer cell death.
To advance our understanding of the structure-activity relationships of these compounds, future research should focus on the synthesis and direct comparative evaluation of matched pairs of 6-bromo and 6-iodo-quinazoline derivatives. This will enable a more precise determination of the influence of the halogen atom on cytotoxic potency, target engagement, and pharmacokinetic properties. Such studies will be invaluable in guiding the rational design of more effective and selective quinazoline-based anticancer drugs.
References
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. 2024.
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. 2024.
-
Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC. 2022.
-
The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem. 2025.
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. 2023.
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. 2021.
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. 2024.
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. 2023.
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Innoscience. 2025.
-
Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship. ResearchGate. 2024.
-
6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. PubMed. 2018.
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. 2023.
-
'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. 2022.
-
6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. 2023.
-
Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. PubMed. 2020.
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. ResearchGate. 2025.
-
A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. Benchchem. 2025.
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Anilinoquinazoline Analogs
In the landscape of targeted cancer therapy, 4-anilinoquinazoline derivatives have emerged as a cornerstone scaffold, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Their remarkable success in the clinic, exemplified by drugs like gefitinib and erlotinib, has fueled extensive research into novel analogs with improved potency, selectivity, and resistance profiles. However, the journey from a promising hit in a petri dish to an effective therapeutic in a living organism is fraught with challenges. A potent inhibitor in a cell-free or cell-based assay does not always translate to a successful outcome in preclinical animal models. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 4-anilinoquinazoline analogs, offering insights into the experimental methodologies, potential discrepancies in outcomes, and the critical factors that govern their therapeutic potential.
The 4-Anilinoquinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The 4-anilinoquinazoline core is a versatile pharmacophore that effectively mimics the adenine moiety of ATP, enabling competitive inhibition at the kinase domain of EGFR.[2] The anilino group at the 4-position can be substituted to achieve specific interactions with the amino acid residues in the ATP-binding pocket, thereby influencing potency and selectivity.[3] Modifications at other positions of the quinazoline ring are often employed to modulate physicochemical properties such as solubility and metabolic stability, which are crucial for in vivo activity.
Below is a diagram illustrating the EGFR signaling pathway, a critical target of many 4-anilinoquinazoline analogs.
Caption: Simplified EGFR signaling pathway.
Part 1: The In Vitro Evaluation - A Controlled Environment
In vitro assays are the initial and essential screening steps in drug discovery. They provide a rapid and cost-effective means to assess the biological activity of a large number of compounds in a controlled and reproducible manner.
Key In Vitro Assays for 4-Anilinoquinazoline Analogs:
-
Enzymatic Assays: These cell-free assays directly measure the ability of a compound to inhibit the kinase activity of a purified EGFR enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the compound's potency.[4]
-
Cell Proliferation Assays (e.g., MTT, SRB, CCK-8): These assays determine the effect of a compound on the growth and viability of cancer cell lines that overexpress or have mutated EGFR.[4][5] The results are also typically expressed as IC50 or GI50 (half-maximal growth inhibition) values.
-
Western Blotting: This technique is used to assess the inhibition of EGFR phosphorylation and downstream signaling pathways within intact cells.[5][6] A reduction in phosphorylated EGFR (pEGFR) and its downstream effectors like pAKT and pERK provides evidence of target engagement.[7]
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-anilinoquinazoline analogs and a positive control (e.g., gefitinib) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Caption: A typical in vitro evaluation workflow.
Part 2: The In Vivo Evaluation - The Complexity of a Living System
In vivo studies, typically conducted in animal models, are a critical step to evaluate the therapeutic efficacy and safety of a drug candidate in a more physiologically relevant context.[8] For anticancer agents like 4-anilinoquinazoline analogs, human tumor xenograft models in immunodeficient mice are widely used.[9][10]
Key In Vivo Models and Parameters:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice.[8] This model is valuable for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better recapitulate the heterogeneity and clinical behavior of human tumors.[11]
-
Efficacy Assessment: Antitumor efficacy is evaluated by measuring tumor volume over time. Key endpoints include Tumor Growth Inhibition (TGI), regression, and survival analysis.[8]
Experimental Protocol: In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into control and treatment groups.
-
Drug Administration: Administer the 4-anilinoquinazoline analog and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[12]
-
Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the TGI for each treatment group and perform statistical analysis.
The In Vitro vs. In Vivo Discrepancy: A Case Study Perspective
While a direct head-to-head comparative study is not always published, we can synthesize findings from various publications to illustrate the potential for divergence between in vitro and in vivo results. For instance, a novel 4-anilinoquinazoline analog might exhibit a low nanomolar IC50 in an in vitro enzymatic assay and potent antiproliferative activity against a cancer cell line.[13] However, when tested in vivo, the same compound may show only modest tumor growth inhibition.
Table 1: Illustrative Comparative Data for a Hypothetical 4-Anilinoquinazoline Analog (Compound X)
| Assay Type | Parameter | Result |
| In Vitro | EGFR Kinase IC50 | 5 nM |
| A549 Cell Proliferation IC50 | 50 nM | |
| In Vivo | A549 Xenograft TGI (50 mg/kg, oral, daily) | 30% |
Potential Reasons for In Vitro vs. In Vivo Discrepancies:
-
Pharmacokinetics (ADME): The compound may have poor absorption, rapid metabolism, or high clearance in the body, leading to insufficient drug concentration at the tumor site.[14]
-
Bioavailability: Low oral bioavailability can significantly limit the systemic exposure of the drug.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to interact with the target in the tumor.[15]
-
Tumor Microenvironment: The complex tumor microenvironment, including stromal cells, vasculature, and hypoxia, can influence drug penetration and efficacy, which is not replicated in 2D cell culture.[16]
-
Off-Target Effects and Toxicity: The compound might have unforeseen toxicities in the living organism that limit the achievable therapeutic dose.[17]
The following diagram illustrates the factors that can influence the translation of in vitro efficacy to in vivo outcomes.
Caption: Factors influencing in vivo outcomes.
Conclusion: An Integrated Approach is Key
The evaluation of 4-anilinoquinazoline analogs requires a multi-faceted approach, integrating both in vitro and in vivo studies. While in vitro assays are indispensable for initial screening and mechanism of action studies, they represent a simplified biological system.[18] In vivo models, despite their own limitations, provide a more holistic view of a compound's therapeutic potential by incorporating the complexities of a living organism.[12] Understanding the potential for discrepancies and the underlying reasons is crucial for medicinal chemists and drug development professionals to make informed decisions and ultimately develop more effective and safer targeted therapies. Future advancements in in vitro models, such as 3D organoids and microfluidic "tumor-on-a-chip" systems, may help to better predict in vivo responses and bridge the gap between the bench and the clinic.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. PubMed. [Link]
-
Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. JSTOR. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 4-anilinoquinazoline Derivatives as New C-Myc G-quadruplex Ligands. PubMed. [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. [Link]
-
Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. [Link]
-
Xenograft Models. Creative Biolabs. [Link]
-
Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. PubMed. [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives Bearing Amino Acid Moiety as Potential EGFR Kinase Inhibitors. PubMed. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers. [Link]
-
Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central. [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. [Link]
-
In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. AACR Journals. [Link]
-
Differences between in vivo and in vitro sensitivity to imatinib of Bcr/Abl+ cells obtained from leukemic patients. PubMed. [Link]
-
Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. PubMed Central. [Link]
-
4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Taylor & Francis Online. [Link]
-
Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed. [Link]
Sources
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. xenograft.org [xenograft.org]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 11. startresearch.com [startresearch.com]
- 12. karger.com [karger.com]
- 13. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Differences between in vivo and in vitro sensitivity to imatinib of Bcr/Abl+ cells obtained from leukemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Kinase Selectivity Profiling: The Case of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
In the landscape of modern oncology drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2][3][4] Molecules built around this heterocyclic system have given rise to several FDA-approved therapies targeting key kinases in proliferative diseases.[4][5] The subject of this guide, 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline, represents a strategic evolution of this chemical class, incorporating structural motifs designed to enhance potency and modulate selectivity.[6] While extensive public data on the comprehensive kinase selectivity of this specific molecule remains nascent, its structural alerts strongly suggest a profile worthy of in-depth investigation.
This guide provides a technical framework for the systematic selectivity profiling of this compound. We will explore the rationale behind its design, propose a rigorous experimental workflow for its characterization, and contextualize its potential profile against established quinazoline-based inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate novel kinase inhibitors.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a bicyclic aromatic heterocycle that serves as an effective mimic of the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of a wide range of kinases.[3][7] The 4-anilinoquinazoline substitution pattern, in particular, is a well-established pharmacophore for inhibiting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[7] Modifications at various positions of the quinazoline ring and the anilino moiety have been extensively explored to fine-tune potency, selectivity, and pharmacokinetic properties.[4][8]
The compound this compound is a key intermediate for the synthesis of a diverse library of 4-anilinoquinazoline analogues. The chloro group at the 4-position is a reactive site for nucleophilic substitution with various anilines, allowing for the exploration of structure-activity relationships (SAR).[7] The bromine at the 6-position and the 4-bromophenyl group at the 2-position are expected to influence the compound's interaction with the kinase active site and contribute to its overall selectivity profile.[5][9]
Comparative Landscape: Positioning this compound
To provide a meaningful context for the selectivity profiling of our lead compound, it is essential to consider the profiles of other relevant kinase inhibitors.
| Compound | Primary Target(s) | Key Features | Reference |
| Gefitinib | EGFR | An anilinoquinazoline, one of the first-generation EGFR inhibitors. | [7] |
| Erlotinib | EGFR | Another first-generation EGFR inhibitor with a similar scaffold. | |
| Afatinib | EGFR, HER2 | A second-generation, irreversible anilinoquinazoline inhibitor. | [3][4] |
| TG003 | Clk1, Clk4, Dyrk1A | A reported selective inhibitor of the Clk family with a different chemotype. | [10] |
| Compound 3l (from a study) | Potent against MCF-7 and HeLa cells | A 2-(4-Chlorophenyl)-4-(2,4-difluoroanilino)-6-bromoquinazoline with significant antiproliferative activity. | [7] |
The profiling of this compound and its derivatives will be benchmarked against such compounds to understand its relative potency and selectivity.
Proposed Experimental Workflow for Kinase Selectivity Profiling
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects. The following is a detailed, multi-tiered approach for the thorough characterization of this compound.
Tier 1: Broad Kinome Screening
The initial step involves screening the compound against a large, representative panel of kinases to identify primary targets and potential off-targets.
Protocol: Large-Panel Kinase Binding Assay
-
Compound Preparation : Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration : Perform the initial screen at a concentration of 1 µM to identify kinases with significant binding affinity.
-
Kinase Panel : Utilize a commercial kinase panel of over 400 kinases (e.g., the DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™). These assays typically rely on competition binding principles.[10]
-
Data Analysis : Results are often expressed as a percentage of control or percent inhibition. A common threshold for identifying a "hit" is >80% inhibition at the screening concentration.
Tier 2: Potency Determination (IC50/Kd)
For the "hits" identified in Tier 1, the next step is to determine their potency through dose-response studies.
Protocol: IC50/Kd Determination
-
Compound Dilution : Prepare a serial dilution of the compound, typically in 10-point, half-log increments, starting from a high concentration (e.g., 10 µM).
-
Assay : Perform the same kinase binding assay or an enzymatic activity assay for the selected kinases.
-
Data Analysis : Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for enzymatic assays) or Kd (for binding assays).
Tier 3: Cellular Target Engagement and Functional Assays
Confirming that the compound interacts with its target kinases in a cellular context and elicits a functional response is a critical validation step.
Protocol: Cellular Target Engagement (e.g., NanoBRET™)
-
Cell Line Selection : Choose a cell line that expresses the target kinase(s) of interest.
-
Transfection : Transfect the cells with a vector encoding the target kinase fused to a NanoLuc® luciferase.
-
Compound Treatment : Treat the cells with varying concentrations of the compound.
-
Probe Addition : Add a fluorescent energy transfer probe that binds to the kinase.
-
Measurement : Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates compound binding to the target.
Protocol: Cellular Functional Assay (e.g., Western Blot for Phospho-protein)
-
Cell Treatment : Treat cells expressing the target kinase with the compound for a specified time.
-
Cell Lysis : Lyse the cells to extract proteins.
-
Western Blotting : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate of the target kinase and the total protein as a loading control.
-
Analysis : Quantify the band intensities to determine the inhibition of kinase activity.
Interpreting the Selectivity Profile
The selectivity of a kinase inhibitor can be quantified using a selectivity score (S). A common metric is S(1µM), which is the number of kinases inhibited above a certain threshold (e.g., 80%) at a 1 µM concentration, divided by the total number of kinases tested.[11] A lower selectivity score indicates a more selective compound.
The ultimate goal is to identify a compound with high potency against the desired target(s) and minimal activity against other kinases, particularly those known to be associated with toxicity.
Conclusion
The compound this compound and its derivatives represent a promising avenue for the development of novel kinase inhibitors. The quinazoline scaffold is well-validated, and the specific substitutions on this molecule provide opportunities for potent and selective interactions with kinase targets.[1][6] By following a systematic and rigorous profiling workflow as outlined in this guide, researchers can effectively characterize the selectivity of this and other novel inhibitors, enabling informed decisions in the drug discovery and development process. The data generated will be crucial for establishing structure-activity relationships, optimizing lead compounds, and ultimately advancing new therapeutic candidates toward clinical evaluation.
References
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.
- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). NIH.
- Selected kinase profile of 4 key compounds.
- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. NIH.
- A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. Benchchem.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h).
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- 6-Bromo-2-(4-bromophenyl)-4-chloro-quinazoline. Chem-Impex.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. CymitQuimica.
- 6-Bromo-4-methoxyquinazoline|CAS 915924-79-7. Benchchem.
- 2-(3-Bromophenyl)
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- (PDF)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle: Benchmarking New Quinazoline Derivatives Against Established EGFR Inhibitors
A Senior Application Scientist's Guide to Comparative Efficacy Testing
In the relentless pursuit of more effective cancer therapeutics, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2][3] Dysregulation of the EGFR signaling pathway is a known driver in various cancers, particularly non-small cell lung cancer (NSCLC).[1][4] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs), many of which are based on the quinazoline scaffold, has revolutionized treatment for patients with specific EGFR mutations.[5][6] However, the emergence of drug resistance necessitates a continuous search for novel, more potent, and selective inhibitors.[7][8]
This guide provides a comprehensive framework for the preclinical benchmarking of new quinazoline derivatives against established EGFR inhibitors like gefitinib, erlotinib, afatinib, and osimertinib.[8][9][10][11] We will delve into the critical experimental workflows, from initial biochemical assays to complex cell-based and in vivo models, offering not just the "how" but the crucial "why" behind each methodological choice.
The EGFR Signaling Axis: A Prime Target in Oncology
The EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[3] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and differentiation.[1][7][12] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[2][7]
Caption: Simplified EGFR Signaling Pathway.
The Benchmarks: A Look at Established EGFR Inhibitors
A robust benchmarking study requires well-characterized comparators. The following table summarizes the key features of commonly used first, second, and third-generation EGFR inhibitors.
| Inhibitor | Generation | Mechanism | Key Targeted Mutations |
| Gefitinib | First | Reversible TKI | Exon 19 deletions, L858R |
| Erlotinib | First | Reversible TKI | Exon 19 deletions, L858R |
| Afatinib | Second | Irreversible TKI | Exon 19 deletions, L858R, some uncommon mutations |
| Osimertinib | Third | Irreversible TKI | Exon 19 deletions, L858R, T790M resistance mutation |
Data sourced from multiple studies.[8][9][10][11][13]
A Multi-tiered Approach to Benchmarking
A comprehensive evaluation of new quinazoline derivatives should follow a logical, multi-step process, moving from simple, high-throughput biochemical assays to more complex and physiologically relevant cell-based and in vivo models.
Caption: A tiered experimental workflow for benchmarking EGFR inhibitors.
Tier 1: Biochemical Assays - The First Litmus Test
The initial step is to determine the direct inhibitory effect of the new compounds on the EGFR kinase domain. This provides a clean, cell-free assessment of potency.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[14] It is a robust and high-throughput method to determine the IC50 (half-maximal inhibitory concentration) of a compound.[14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Dilute the recombinant human EGFR enzyme and the poly(Glu, Tyr) 4:1 substrate in this buffer. Prepare a serial dilution of the new quinazoline derivatives and the benchmark inhibitors (gefitinib, erlotinib, afatinib, osimertinib).
-
Kinase Reaction: In a 384-well plate, add the EGFR enzyme, the test compounds at various concentrations, and the substrate/ATP mixture.[14] Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[14] Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14] Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Tier 2: Cell-Based Assays - Assessing Cellular Efficacy
Moving into a cellular context is crucial to understand how a compound performs in a more complex biological environment.
Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Rationale: These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15] They are essential for determining the GI50 (half-maximal growth inhibition) of a compound in cancer cell lines that are dependent on EGFR signaling.[15][16]
Step-by-Step Methodology:
-
Cell Line Selection: Choose a panel of relevant human cancer cell lines. This should include lines with wild-type EGFR (e.g., A549), activating mutations (e.g., PC-9, HCC827 with exon 19 deletion; NCI-H1975 with L858R and T790M mutations), and a non-cancerous cell line (e.g., HaCaT) to assess general cytotoxicity.[17]
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the new quinazoline derivatives and the benchmark inhibitors for 72 hours.[4]
-
Assay Procedure (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the GI50 value.
Tier 3: Mechanistic Insights - Probing Downstream Signaling
To confirm that the observed effects on cell viability are indeed due to the inhibition of the EGFR pathway, it is essential to analyze the phosphorylation status of key downstream signaling proteins.
Protocol: Western Blotting for Phospho-EGFR, Phospho-AKT, and Phospho-ERK
Rationale: Western blotting allows for the visualization and quantification of specific proteins. By using antibodies that recognize the phosphorylated (active) forms of EGFR, AKT, and ERK, we can directly assess the inhibitory effect of our compounds on the signaling cascade.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat the selected cancer cell lines with the new compounds and benchmarks at their respective GI50 concentrations for a short period (e.g., 2-4 hours). Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Tier 4: In Vivo Validation - The Ultimate Test of Efficacy
The final and most critical step in preclinical benchmarking is to evaluate the anti-tumor efficacy of the most promising compounds in a living organism.
Protocol: Xenograft Tumor Model in Immunocompromised Mice
Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a valuable in vivo system to assess the therapeutic potential of a new drug candidate.[18][19]
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., NCI-H1975) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle control, new quinazoline derivative, and a benchmark inhibitor like osimertinib).
-
Drug Administration: Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Monitor the tumor size using calipers and the body weight of the mice regularly.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth inhibition between the different treatment groups.
Data Summary and Interpretation
A crucial aspect of this guide is the clear and concise presentation of the comparative data.
Table 1: Comparative In Vitro and Cellular Activity
| Compound | EGFR Kinase IC50 (nM) | PC-9 (EGFR ex19del) GI50 (nM) | NCI-H1975 (L858R/T790M) GI50 (nM) | HaCaT (Wild-Type) GI50 (µM) |
| New Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| New Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Gefitinib | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Afatinib | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Osimertinib | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Summary of In Vivo Efficacy in NCI-H1975 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | [Insert Data] |
| New Derivative 1 | [Insert Dose] | [Insert Data] | [Insert Data] |
| Osimertinib | [Insert Dose] | [Insert Data] | [Insert Data] |
Conclusion: A Path Forward for Novel EGFR Inhibitors
This comprehensive benchmarking guide provides a scientifically rigorous framework for the evaluation of new quinazoline derivatives as EGFR inhibitors. By systematically progressing through biochemical, cellular, and in vivo assays, researchers can generate a robust dataset to compare the potency, selectivity, and efficacy of their novel compounds against established clinical benchmarks. This multi-tiered approach, grounded in sound scientific principles, is essential for identifying the most promising candidates for further drug development and ultimately, for improving the treatment landscape for patients with EGFR-driven cancers.
References
-
Reaction Biology. EGFR Assays & Drug Discovery Services. Available from: [Link]
-
Du, Z., & Lovly, C. M. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2848. Available from: [Link]
-
Sasaki, H., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 14(5), 5823–5830. Available from: [Link]
-
Patel, H., et al. (2019). Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1. Bioorganic & Medicinal Chemistry Letters, 29(4), 591–596. Available from: [Link]
- An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2025). Current Drug Targets.
- Zhu, F., & Li, S. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(8), 695-707.
- Bianco, R., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Journal of Cellular Physiology, 209(2), 283-287.
- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
-
Al-Suwaidan, F. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15888. Available from: [Link]
- Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Current Topics in Medicinal Chemistry.
- BenchChem. (2025).
- Shinde, S. S., Bhusari, S. S., & Wakte, P. S. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Current Pharmacogenomics and Personalized Medicine, 22(1).
-
Gefitinib, erlotinib afatinib and osimertinib are the approved TKIs... - ResearchGate. Available from: [Link]
- Jänne, P. A. (2016). Disease progression on EGFR TKI therapy: what to do after erlotinib, gefitinib and afatinib?. memo - Magazine of European Medical Oncology, 9(3), 133-137.
- Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Cancer Research, 73(8 Supplement), 5527.
-
Schenk, E. L., et al. (2021). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancer Research, 81(19), 5032–5044. Available from: [Link]
-
Ray, C., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ASSAY and Drug Development Technologies, 14(8), 464–474. Available from: [Link]
- Melosky, B. (2016). Overview of the world of EGFR mutant lung cancers. VJOncology.
- Sestito, S., & Bertini, S. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(13), 10895.
- Scott, J. S., & Ciulli, A. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
-
Chan, J. T. S., et al. (2022). Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first-line setting. Thoracic Cancer, 13(14), 2059–2067. Available from: [Link]
-
Tanaka, K., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(37), 59134–59147. Available from: [Link]
- Fernandes Neto, J. M., et al. (2020). Multiple low dose therapy as an effective strategy to treat EGFR inhibitor-resistant NSCLC tumours.
- Li, Y., et al. (2024).
- Weng, M., et al. (2016). The Epidermal Growth Factor Receptor (EGFR) Inhibitor Gefitinib Reduces but Does Not Prevent Tumorigenesis in Chemical and Hormonal Induced Hepatocarcinogenesis Rat Models. International Journal of Molecular Sciences, 17(10), 1656.
- Harris, R. C., & Zhang, M. Z. (2022). The Role of the Epidermal Growth Factor Receptor in Diabetic Kidney Disease. International Journal of Molecular Sciences, 23(21), 13271.
- Li, Y., et al. (2024).
-
K-Dense-AI/claude-scientific-skills. GitHub. Available from: [Link]
- Tirosh, I., et al. (2026). NF1 Loss Remodels Tumor Niches for Immune Evasion. bioRxiv.
- Ciardiello, F., & Tortora, G. (2001). Rational bases for the development of EGFR inhibitors for cancer treatment. International Journal of Cancer, 94(5), 625-631.
- Lindeman, N. I., et al. (2016). Update to the "Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors". Journal of Thoracic Oncology, 11(9), 1431–1433.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. vjoncology.com [vjoncology.com]
- 11. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. memoinoncology.com [memoinoncology.com]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation [mdpi.com]
- 18. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromo-Quinazoline Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of 6-bromo-quinazoline based compounds, offering critical insights for researchers engaged in the design and development of next-generation targeted therapeutics. By understanding the on- and off-target activities of these compounds, we can better anticipate their biological effects, potential toxicities, and opportunities for polypharmacology.
The Critical Importance of Cross-Reactivity Profiling
While the primary target of a drug candidate is often well-defined, its interaction with other proteins, particularly within the vast and highly conserved kinome, can lead to unforeseen biological consequences. Cross-reactivity, or the ability of a compound to bind to multiple targets, can be a double-edged sword. Unintended off-target effects are a major cause of adverse drug reactions and clinical trial failures.[3] Conversely, rationally designed polypharmacology, where a single drug modulates multiple disease-relevant targets, can lead to enhanced efficacy and a more durable therapeutic response. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of modern drug discovery, enabling a more complete understanding of a compound's biological signature. For 6-bromo-quinazoline derivatives, which are often designed as ATP-competitive kinase inhibitors, the potential for cross-reactivity is significant due to the conserved nature of the ATP-binding pocket across the kinome.
Methodologies for Assessing Cross-Reactivity: A Self-Validating System
To ensure the scientific integrity of cross-reactivity data, it is imperative to employ robust and validated experimental methodologies. The following protocols represent industry-standard approaches for determining the selectivity profile of kinase inhibitors.
In Vitro Kinase Inhibition Assays
The cornerstone of cross-reactivity profiling is the in vitro kinase assay, which directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Two widely used and reliable methods are the LanthaScreen™ TR-FRET assay and the Kinase-Glo® Luminescent Kinase Assay.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[4][5]
Experimental Workflow:
Figure 2: Kinase-Glo® Luminescent Kinase Assay Workflow.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase, its specific substrate, ATP, and the 6-bromo-quinazoline test compound in a suitable kinase reaction buffer.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation.
-
Luminescent Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase, which catalyzes the production of light from the remaining ATP. [6]4. Signal Stabilization: Incubate at room temperature for a short period to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
This protocol provides a self-validating system as control reactions (without inhibitor and without kinase) are run in parallel to define the dynamic range of the assay and ensure that the observed signal changes are due to specific kinase inhibition.
Comparative Cross-Reactivity Profiles of 6-Bromo-Quinazoline Derivatives
The following table summarizes the cross-reactivity data for representative 6-bromo-quinazoline based compounds against a panel of key kinases implicated in cancer and other diseases. The data has been compiled from various published studies to provide a comparative overview. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound ID/Reference | Primary Target | IC50 (nM) vs Primary Target | Off-Target Kinase | IC50 (nM) vs Off-Target | Fold Selectivity (Off-Target/Primary Target) | Reference |
| Compound 8a | EGFR (presumed) | Not explicitly tested | MCF-7 (cell line) | 15,850 | N/A | [1][2] |
| SW480 (cell line) | 17,850 | N/A | [1][2] | |||
| Compound 6c (Isatin-Quinazoline Hybrid) | VEGFR-2 | 76 | EGFR | 83 | ~1.1 | [7] |
| HER2 | 138 | ~1.8 | [7] | |||
| CDK2 | 183 | ~2.4 | [7] | |||
| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora A | % Activity at 10µM = 48.22 | 14 other kinases | % Activity at 10µM > 83% | Selective for Aurora A | [8] |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline (Compound 21) | EGFRwt | 46.1 | HER2 | Not specified | Dual inhibitor | [9] |
| Quinazolin-4-one derivative (Compound 25) | CDK9 | 142 | Not specified | Not specified | Potent CDK9 inhibitor | [10] |
Analysis of Structure-Activity Relationships (SAR) and Cross-Reactivity Trends:
The data reveals that the 6-bromo-quinazoline scaffold can be derivatized to achieve varying degrees of selectivity.
-
Multi-Kinase Inhibition: The isatin-quinazoline hybrid Compound 6c demonstrates potent activity against VEGFR-2, EGFR, HER2, and CDK2, with only marginal selectivity between them. [7]This polypharmacological profile could be advantageous in cancers driven by multiple signaling pathways.
-
High Selectivity: In contrast, Compound 6e shows high selectivity for Aurora A kinase, with minimal activity against a panel of 14 other kinases at a high concentration (10 µM). [8]This suggests that substitutions at the 2, 4, and 8 positions of the quinazoline ring can significantly influence the selectivity profile.
-
Dual Inhibition: The 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative (Compound 21 ) is presented as a potential dual EGFR/HER2 inhibitor, a common strategy for overcoming resistance in certain cancers. [9]* Targeting Specific Kinase Families: The quinazolin-4-one derivative Compound 25 shows potent inhibition of CDK9, a key regulator of transcription. [10]This highlights the versatility of the scaffold to target kinases beyond the receptor tyrosine kinase family.
The presence and position of the bromo substituent on the quinazoline ring are known to influence the binding affinity and selectivity of these compounds. [3]Further substitutions at other positions allow for fine-tuning of the interaction with the kinase active site, enabling the development of compounds with desired selectivity profiles.
Signaling Pathways Modulated by 6-Bromo-Quinazoline Compounds
To understand the functional consequences of the observed cross-reactivity, it is essential to visualize the signaling pathways in which the target kinases operate.
EGFR/HER2 Signaling Pathway
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases that play a central role in cell proliferation, survival, and differentiation. [11][12][13]Dysregulation of this pathway is a hallmark of many cancers. [14]
Figure 3: Simplified EGFR/HER2 Signaling Pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor for vascular endothelial growth factor A (VEGF-A) and a key mediator of angiogenesis, the formation of new blood vessels. [10][15][16]Inhibition of this pathway is a major strategy in cancer therapy to block tumor growth and metastasis.
Figure 4: Simplified VEGFR-2 Signaling Pathway.
CDK2 Signaling Pathway
CDK2 is a serine/threonine kinase that, in complex with cyclins E and A, plays a crucial role in the G1/S transition of the cell cycle and the initiation of DNA replication. [17][18][19]
Figure 5: Simplified CDK2 Signaling Pathway.
Conclusion and Future Directions
The 6-bromo-quinazoline scaffold is a remarkably versatile platform for the development of kinase inhibitors. The cross-reactivity profiles of these compounds can be modulated through synthetic chemistry to achieve a spectrum of selectivities, from highly specific inhibitors to multi-targeted agents. Comprehensive in vitro kinase profiling, using validated methodologies such as LanthaScreen™ and Kinase-Glo®, is essential for characterizing the selectivity of these compounds and informing their preclinical and clinical development.
As our understanding of the kinome and its role in disease continues to expand, the ability to rationally design 6-bromo-quinazoline derivatives with tailored cross-reactivity profiles will be a key driver of innovation in targeted therapy. Future studies should aim to generate more comprehensive kinome-wide selectivity data for this class of compounds to further elucidate the structural determinants of selectivity and to identify novel therapeutic opportunities.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., El-Shaer, S. E., Al-Ghamdi, S., Al-Massarani, S., & Al-Salahi, R. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5035. [Link]
-
Emami, L., Hassani, M., Mardaneh, P., Zare, F., saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]
-
Al-Warhi, T., El-Gamal, M. I., Al-Mahbashi, H. M., Al-Ghorbani, M., Al-Ostoot, F. H., Al-Salahi, R., & Anbar, A. A. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 16(10), 1435. [Link]
-
Al-Ghorbani, M., Al-mahbashi, H. M., Al-Ostoot, F. H., Al-Salahi, R., & Al-Ghamdi, S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]
-
Emami, L., Hassani, M., Mardaneh, P., Zare, F., saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
Asquith, C. R. M., Lait, C., Tizzard, G. J., & Willson, T. M. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv. [Link]
-
Raju, R., Abhinand, C. S., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGFA-VEGFR2 signaling. PubChem. [Link]
-
Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
-
Tai, W., & Lee, B. (2015). Schematic diagram of HER2 signaling pathways. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. [Link]
-
Wikimedia Commons. (2010). File:EGFR signaling pathway.png. [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]
-
Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]
-
Zayed, M. F., & Ahmed, S. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]
-
Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
Wikipedia. (n.d.). HER2. [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]
-
ResearchGate. (n.d.). Ribbon diagram of CDK2-cyclin A structure and location of the interface... [Link]
-
Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
ResearchGate. (n.d.). HER2 signaling pathway. HER2 as well as the other members of the EGFR... [Link]
-
The University of North Carolina at Chapel Hill. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]
-
Wikimedia Commons. (2010). File:EGFR signaling pathway.png. [Link]
-
UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 11. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. uniprot.org [uniprot.org]
Confirming Cellular Target Engagement of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline: A Comparative Guide
In the landscape of modern drug discovery, the unequivocal confirmation that a small molecule interacts with its intended molecular target within a cellular environment is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive, in-depth comparison of leading methodologies for validating the target engagement of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline, a novel quinazoline derivative. Quinazoline scaffolds are prevalent in medicinal chemistry, frequently investigated as inhibitors of protein kinases due to their structural resemblance to the ATP-binding pocket of these enzymes.[3][4]
This document is tailored for researchers, scientists, and drug development professionals, offering a framework for designing, executing, and interpreting experiments to robustly validate target engagement. We will explore a multi-assay approach, leveraging direct biophysical measurements and downstream functional readouts to build a compelling evidence package for the compound's mechanism of action. For the purpose of this guide, we will hypothesize that this compound (referred to as "Compound Q") is designed to target a receptor tyrosine kinase (RTK), a common target for this class of molecules.[3][5]
The Imperative of Target Engagement Validation
Before committing to extensive preclinical and clinical development, it is paramount to establish a clear link between the observed phenotypic effects of a compound (e.g., anti-proliferative activity) and its direct interaction with the intended molecular target.[2][6] Failure to do so can lead to misinterpretation of results, wasted resources, and late-stage clinical failures. A multi-pronged approach, combining distinct yet complementary assays, provides the most rigorous validation.[1]
Here, we compare three state-of-the-art cellular target engagement assays:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[7][8]
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that quantifies compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[9][10]
-
In-Cell Western™ Assay: A quantitative immunofluorescence-based assay to measure the inhibition of downstream signaling events, such as substrate phosphorylation, as a functional consequence of target engagement.[11][12]
Hypothetical Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling
To provide a practical context, we will assume Compound Q targets a specific RTK. The diagram below illustrates a simplified RTK signaling cascade, which is a frequent target for quinazoline-based inhibitors.[3] Inhibition of the RTK is expected to block downstream phosphorylation events, ultimately impacting cell proliferation and survival.
Caption: Simplified RTK signaling pathway inhibited by Compound Q.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, available reagents, and desired throughput.[1] The following sections provide a detailed comparison of CETSA®, NanoBRET™, and In-Cell Western™ assays for validating the engagement of Compound Q with its hypothetical RTK target.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® operates on the principle that a protein's thermal stability is altered upon ligand binding.[8] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[13] By heating intact cells or cell lysates to a range of temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[7][14]
Experimental Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol (Isothermal Dose-Response Format):
-
Cell Culture: Plate cells known to express the target RTK in a multi-well format and grow to confluency.
-
Compound Treatment: Treat cells with a serial dilution of Compound Q or a reference inhibitor for 1-2 hours under normal culture conditions. Include a vehicle control (e.g., DMSO).
-
Heating Step: Transfer the plate to a PCR cycler or a specialized heating block and heat all wells to a predetermined optimal temperature (a temperature at which a significant portion of the unliganded target protein denatures) for 3 minutes.[15]
-
Lysis: Immediately lyse the cells using a suitable buffer containing protease and phosphatase inhibitors.
-
Fractionation: Centrifuge the plate to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target RTK using a suitable method like Western blot, ELISA, or an AlphaScreen® assay.[13]
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. The resulting dose-response curve allows for the determination of an EC50 value for thermal stabilization.
Comparative Data Table:
| Compound | CETSA® EC50 (µM) for RTK Stabilization | Max. Thermal Shift (ΔTm) at 10 µM |
| Compound Q | 0.25 | +4.5°C |
| Reference Inhibitor A | 0.08 | +5.2°C |
| Negative Control | > 50 | No significant shift |
Advantages and Disadvantages:
-
Pros: Label-free method that can be performed in intact cells or tissues, providing a physiologically relevant context.[8] It does not require genetic modification of the target protein.
-
Cons: Can be lower-throughput compared to other methods, and the detection step (e.g., Western blotting) can be laborious.[15] Not all protein-ligand interactions result in a measurable thermal shift.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[9][16] The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the target's active site serves as the energy acceptor.[17] When the tracer is bound to the NanoLuc®-tagged target, BRET occurs. A test compound that competes with the tracer for binding to the target will displace the tracer, leading to a decrease in the BRET signal.[18]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation: Transfect cells with a vector encoding the target RTK fused to NanoLuc® luciferase. Plate the transfected cells in a white, opaque 96- or 384-well plate.
-
Compound Addition: Add serial dilutions of Compound Q, a reference inhibitor, or vehicle control to the wells.
-
Tracer and Substrate Addition: Prepare a working solution containing the fluorescent tracer and the NanoLuc® substrate (e.g., furimazine). Add this solution to all wells.
-
Incubation: Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (typically 2 hours).
-
Signal Detection: Measure the donor emission (luminescence at ~460 nm) and the acceptor emission (fluorescence, e.g., at ~610 nm) using a plate reader capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.[10]
Comparative Data Table:
| Compound | NanoBRET™ Target Engagement IC50 (µM) |
| Compound Q | 0.18 |
| Reference Inhibitor A | 0.05 |
| Negative Control | > 50 |
Advantages and Disadvantages:
-
Pros: A quantitative, high-throughput assay performed in live cells, allowing for the determination of compound affinity and residence time.[9][10] Highly sensitive and reproducible.[16]
-
Cons: Requires genetic engineering of the target protein (fusion to NanoLuc®), which could potentially alter its function or localization. A specific, high-affinity fluorescent tracer for the target of interest is also required.[17]
In-Cell Western™ Assay for Downstream Signaling
Principle: This assay provides functional evidence of target engagement by quantifying the inhibition of the target's activity.[19] For a kinase like our hypothetical RTK, this involves measuring the phosphorylation of a key downstream substrate. Cells are treated with the compound, then fixed, permeabilized, and incubated with a primary antibody specific for the phosphorylated substrate. A fluorescently labeled secondary antibody is then used for detection and quantification with an infrared imaging system.[20][21]
Experimental Workflow:
Caption: Workflow for an In-Cell Western™ Assay.
Detailed Protocol:
-
Cell Culture: Seed cells in a 96-well plate and grow until confluent. If necessary, serum-starve the cells to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with a serial dilution of Compound Q or a reference inhibitor for 1-2 hours.
-
Stimulation: Stimulate the RTK pathway by adding the appropriate growth factor/ligand for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde solution, followed by permeabilization with a detergent-based buffer (e.g., Triton X-100).[20]
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Antibody Incubation: Incubate the cells with a primary antibody targeting the phosphorylated form of the RTK's downstream substrate. Following washes, incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW). A nuclear stain can be included for signal normalization.[12][21]
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®). Quantify the fluorescence intensity in each well. Normalize the phospho-protein signal to the nuclear stain signal to account for variations in cell number. Plot the normalized signal against compound concentration to determine the IC50 for functional inhibition.
Comparative Data Table:
| Compound | In-Cell Western™ IC50 (µM) for p-Substrate Inhibition |
| Compound Q | 0.35 |
| Reference Inhibitor A | 0.12 |
| Negative Control | No inhibition |
Advantages and Disadvantages:
-
Pros: Measures a functional consequence of target engagement, directly linking binding to a change in cellular signaling.[19] High-throughput and amenable to automation. Does not require modification of the target protein.
-
Cons: An indirect measure of target binding; effects could be due to off-target inhibition of upstream or downstream pathway components. Requires specific and high-quality phospho-antibodies.
Synthesis and Conclusion
Confirming that a compound engages its intended target in a cellular context is a non-negotiable step in drug discovery.[2][22] The three methodologies detailed in this guide—CETSA®, NanoBRET™, and In-Cell Western™—provide a powerful and complementary toolkit for achieving this validation.
| Assay | Principle | Key Advantage | Key Consideration |
| CETSA® | Ligand-induced thermal stabilization | Label-free, works in native cells/tissues | Indirect readout, potentially lower throughput |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) | Live-cell, quantitative affinity measurement | Requires protein tagging and a specific tracer |
| In-Cell Western™ | Quantitative immunofluorescence | Measures functional downstream effect | Indirect, dependent on high-quality antibodies |
A robust target engagement strategy for Compound Q would ideally integrate a direct binding assay (CETSA® or NanoBRET™) with a functional downstream assay (In-Cell Western™). For instance, demonstrating that Compound Q induces thermal stabilization of the target RTK (CETSA®) and inhibits its downstream signaling (In-Cell Western™) at similar concentrations builds a very strong case for its on-target mechanism of action. The NanoBRET™ assay would provide further, highly quantitative confirmation of direct binding in live cells. By objectively comparing the results from these orthogonal approaches, researchers can proceed with confidence in their compound's intended mode of action, paving the way for successful downstream development.
References
-
Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Patel, R., et al. (2014). Determining target engagement in living systems. Future Medicinal Chemistry. Retrieved from [Link]
-
News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
-
Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
LaMarr, W. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]
-
ACS Publications. (2020). Importance of Quantifying Drug–Target Engagement in Cells. Retrieved from [Link]
-
Chen, J., et al. (2022). Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Klüter, S., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Cell Chemical Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the In-Cell Western assay. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]
-
DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Retrieved from [Link]
-
Azure Biosystems. (n.d.). What is the In-cell Western Assay?. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. CETSA [cetsa.org]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 21. licorbio.com [licorbio.com]
- 22. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Authoritative Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline. As a halogenated heterocyclic compound, this substance requires meticulous handling and disposal to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.
Disclaimer: This guide is intended to supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) office. Always consult with your EHS department for detailed instructions and to ensure full compliance with local, state, and federal regulations.
Hazard Assessment and Chemical Profile
Based on data for compounds like 6-Bromo-4-chloro-quinazoline and 6-Bromo-2-chloroquinazoline, the following hazards should be assumed[1][2][3]:
| Hazard Category | GHS Pictogram | Hazard Statements (Inferred) | Precautionary Statements (Inferred) |
| Acute Toxicity |
The Core Principle: Segregation of Halogenated Waste
The defining feature of this compound for disposal purposes is that it is a halogenated organic compound . This classification mandates its strict segregation from all other waste streams.
Causality Behind Segregation:
-
Incineration Chemistry: The primary and safest method for destroying halogenated organic compounds is high-temperature incineration. During combustion, the chlorine and bromine atoms are converted into acidic gases (hydrogen chloride and hydrogen bromide). Licensed hazardous waste incinerators are equipped with specialized "scrubbers" to neutralize these corrosive gases before they are released into the atmosphere.[5][6]
-
Cost and Compliance: Mixing halogenated waste with non-halogenated solvent waste contaminates the entire batch.[7][8] This forces the entire, much larger volume of waste to be treated via the more complex and expensive halogenated waste disposal process.[9] Proper segregation is therefore both environmentally responsible and fiscally prudent.
-
Regulatory Mandate: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, legally require the proper identification and segregation of hazardous wastes.[10]
Caption: Decision workflow for proper segregation of halogenated waste.
Operational Protocol for Waste Management
Adherence to a systematic procedure is critical from the moment waste is generated.
Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure a comprehensive set of PPE is worn. This is a non-negotiable safety standard.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[5][6]
-
Body Protection: A flame-resistant, impervious lab coat is mandatory.[11]
-
Engineering Controls: All handling of the solid compound and initial preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
Step 2: Waste Collection and Containerization All materials that have come into contact with this compound are considered hazardous waste.
-
Waste Streams: Prepare two separate, clearly marked waste containers:
-
Container Specifications: Use only containers that are chemically compatible with the waste (e.g., polyethylene for solvents).[12] The container must have a secure, leak-proof screw cap and be in good condition without any damage.[12]
Step 3: Labeling Requirements Proper labeling is a critical regulatory requirement that ensures safety during storage and transport.[12]
-
Timing: Affix a hazardous waste tag to the container before adding the first drop of waste.[7]
-
Content: The label must clearly state:
Step 4: Temporary Storage in the Laboratory Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Segregation: Store the halogenated waste container in secondary containment (e.g., a chemical-resistant tub) and physically separate it from incompatible materials, especially acids, bases, and strong oxidizing agents.[12][13]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[7][9] Do not fill containers beyond 90% capacity to allow for expansion.[12]
Accidental Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: Alert colleagues immediately and restrict access to the spill area.[11]
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as described in Section 3, including respiratory protection if the spill generates dust.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material up and place it into the designated Solid Halogenated Waste container. Avoid creating dust.[6]
-
Liquid Spills: Use an inert absorbent pad or material to soak up the spill. Place the used absorbent into the Solid Halogenated Waste container.[14][15]
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office, regardless of the spill's size.[11]
Final Disposal Pathway
The ultimate disposal of this compound is a highly regulated process that must be performed by professionals.
-
Schedule Pickup: Once the waste container is full (or within the time limits specified by your institution, often six to twelve months), contact your EHS office to schedule a waste pickup.[16]
-
Professional Handling: Your EHS department will coordinate with a licensed hazardous waste disposal company.[11] This company is responsible for the safe transport and final destruction of the material, typically via high-temperature incineration.[5][8]
-
Documentation: Ensure all institutional paperwork related to the waste pickup is completed accurately. This "cradle-to-grave" documentation is a legal requirement.[8]
Caption: Complete cradle-to-grave workflow for hazardous chemical disposal.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University.
- 4-Chloroquinazoline - Safety D
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Labor
- 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310.
- MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. Capot Chemical.
- 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559.
- 6-Bromo-2,4-dichloroquinazoline | 102393-82-8. Sigma-Aldrich.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Hazardous Waste Segreg
- 6-Bromo-4-chloro-quinazoline | 38267-96-8. Sigma-Aldrich.
- Standard Operating Procedure: Use of Bromine.
- Bromine in orgo lab SOP. Providence College Environmental Health and Safety.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- SAFETY DATA SHEET - 4-Bromobenzoic acid. Fisher Scientific.
- Halogenated Solvents in Laboratories.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
Sources
- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. ehs.providence.edu [ehs.providence.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline. As a complex halogenated heterocyclic compound, its handling demands a meticulous approach to personal safety, grounded in a thorough understanding of its potential hazards and reactivity. This document moves beyond a simple checklist to instill a deep, causal understanding of why each protective measure is critical.
Hazard Assessment: A Proactive Analysis
The hazards associated with key structural fragments are summarized below. Based on this data, we can construct a presumed hazard profile for the target compound.
| Analogous Compound | CAS Number | Reported Hazards | GHS Pictogram |
| 6-Bromo-4-chloro-quinazoline | 38267-96-8 | Harmful if swallowed, inhaled, or in contact with skin; Causes skin and serious eye irritation; May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark) |
| 6-Bromo-2-chloroquinazoline | Not Available | Harmful if swallowed (Acute Toxicity 4, Oral).[3] | GHS07 (Exclamation Mark) |
| 6-Bromo-2,4-dichloroquinazoline | 102393-82-8 | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | GHS07 (Exclamation Mark) |
| General Chloroquinazolines | Multiple | The chlorine atom at the 4-position is a reactive site for nucleophilic aromatic substitution (SNAr).[4][5][6][7] | Not Applicable |
Presumed Hazard Profile for this compound:
-
Acute Toxicity: Harmful if swallowed, inhaled (as dust), or absorbed through the skin.
-
Irritation: Causes serious eye irritation and skin irritation.
-
Respiratory: May cause respiratory tract irritation.
-
Reactivity: The 4-chloro position is reactive towards nucleophiles.
This profile mandates a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a static choice but a dynamic risk assessment. The following protocols represent the minimum required protection for handling this compound.
Hand Protection: The First Line of Defense
Directive: Double-gloving with chemical-resistant nitrile gloves is mandatory for all handling procedures.
Causality: The compound's aromatic and halogenated structure suggests a high potential for dermal absorption. A single glove can fail or be unknowingly perforated. Double-gloving provides a critical safety buffer, allowing the user to remove the outer, contaminated layer without exposing their skin.
Procedural Steps:
-
Inspection: Before use, always inspect gloves for any signs of degradation or punctures.
-
Donning: Don the first pair of nitrile gloves. Ensure they are pulled over the cuffs of your lab coat. Don a second pair over the first.
-
During Use: If the outer glove becomes contaminated, carefully peel it off and dispose of it immediately in the designated hazardous waste container. Replace it with a new glove before resuming work.
-
Doffing: Utilize the proper glove removal technique to avoid skin contact with the contaminated outer surface.[8]
Eye and Face Protection: Shielding Against the Unseen
Directive: Chemical splash goggles are required whenever the solid compound or its solutions are handled.
Causality: Safety glasses offer inadequate protection as they do not form a seal around the eyes, leaving gaps where dust particles or liquid splashes can enter.[9] Given the presumed serious eye irritation potential, only fully sealed goggles provide the necessary protection.[10]
Upgrade Protocol:
-
For large-scale operations (>25 g) or procedures with a significant splash risk (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.
Body Protection: Preventing Pervasive Contamination
Directive: A clean, 100% cotton lab coat with knit cuffs is the minimum requirement.
Causality: A lab coat serves as a removable barrier protecting your personal clothing and skin from contamination.[11] Knit cuffs are superior to open cuffs as they create a tighter seal around the inner glove, preventing dust or droplets from entering the sleeve.
Upgrade Protocol:
-
When handling stock solutions or working with quantities greater than 5 grams, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.[12]
Respiratory Protection: Engineering Controls as the Primary Shield
Directive: All handling of this compound, especially weighing the solid, must be performed inside a certified chemical fume hood.
Causality: The primary route of exposure to be controlled is the inhalation of fine dust particles.[8][13] A fume hood is an engineering control that contains these particles, pulling them away from the user's breathing zone.
When Respiratory Protection is Necessary:
-
In the rare event of a fume hood failure or a large spill outside of containment, respiratory protection is essential. A half-face or full-face respirator with P100 (HEPA) cartridges is required to protect against airborne particulates.[8] All respirator use must be in accordance with your institution's formal respiratory protection program, which includes fit-testing and training.[14]
Operational Workflow: A Step-by-Step Safety Protocol
This workflow integrates PPE use into the entire lifecycle of handling the chemical, from preparation to disposal.
Caption: A procedural workflow for safely handling the compound.
Spill and Disposal Management
Spill Management:
-
Small Spills (inside fume hood): Ensure all PPE is intact. Contain the spill using an inert absorbent material like vermiculite or sand. Carefully collect the material using non-sparking tools and place it into a labeled hazardous waste container.[13]
-
Large Spills (or any spill outside a hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan:
-
Waste Segregation: Do not mix this waste with other streams. Maintain separate, clearly labeled containers for:
-
Solid Waste: Unused compound, contaminated absorbents.
-
Liquid Waste: Reaction mixtures, contaminated solvents.
-
Contaminated Sharps & Glassware.
-
Contaminated PPE: Gloves, disposable aprons.
-
-
Containerization: Use robust, sealed containers that are chemically compatible with the waste. Label each container with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[13]
-
Final Disposal: All waste must be disposed of through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.[8] The likely disposal method is high-temperature incineration by a licensed contractor.[8]
By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and the environment, ensuring that your valuable research can proceed without incident.
References
-
PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2018). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Retrieved from [Link]
-
Capot Chemical. (2010). MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. Retrieved from [Link]
-
Partridge, M. W., & Stevens, M. F. G. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines. Retrieved from [Link]
-
Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
-
University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. Retrieved from [Link]
-
Princeton University. (n.d.). Section 6C: Protective Equipment. Environmental Health and Safety. Retrieved from [Link]
-
Connor, T. H. (2010). Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]
Sources
- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
- 3. 6-Bromo-2-chloroquinazoline | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. capotchem.com [capotchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. fishersci.com [fishersci.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
